Technical Documentation Center

5-Ethynyl-2-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Ethynyl-2-methylbenzamide
  • CAS: 1393901-32-0

Core Science & Biosynthesis

Foundational

Synthesis of 5-Ethynyl-2-methylbenzamide: A Technical Guide

The following technical guide details the synthesis of 5-Ethynyl-2-methylbenzamide , a critical intermediate in the development of Focal Adhesion Kinase (FAK) and Flt3 inhibitors. This guide is structured for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 5-Ethynyl-2-methylbenzamide , a critical intermediate in the development of Focal Adhesion Kinase (FAK) and Flt3 inhibitors. This guide is structured for researchers and process chemists, focusing on scalability, mechanistic integrity, and high-purity isolation.

Executive Summary & Strategic Importance

5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0) is a functionalized benzamide derivative serving as a "warhead" precursor or linker in the synthesis of kinase inhibitors, specifically those targeting the FAK-Src signaling axis. Its structural core—a 1,2,5-trisubstituted benzene ring—requires precise regiochemical control to ensure the ethynyl moiety is installed para to the methyl group and meta to the amide.

This guide delineates a robust 3-step synthetic pathway starting from commercially available o-toluic acid (2-methylbenzoic acid). The route prioritizes regioselectivity during bromination and chemoselectivity during the Sonogashira coupling.

Retrosynthetic Analysis

The target molecule is disconnected via a Sonogashira C-C bond formation and a functional group interconversion (FGI) of the carboxylic acid to the primary amide.

  • Target: 5-Ethynyl-2-methylbenzamide[1][2][3][4][5][6]

  • Precursor 1: 2-Methyl-5-((trimethylsilyl)ethynyl)benzamide (Protected Alkyne)

  • Precursor 2: 5-Bromo-2-methylbenzamide (Aryl Halide)

  • Starting Material: 2-Methylbenzoic acid (o-Toluic acid)

Pathway Logic[8]
  • Electrophilic Aromatic Substitution: Bromination of o-toluic acid is directed by the ortho/para directing methyl group and the meta directing carboxyl group. Both directors synergistically favor the 5-position.

  • Amidation: Conversion of the acid to the amide must occur before the alkyne installation to avoid side reactions with the alkyne or catalyst poisoning during amide formation.

  • Sonogashira Coupling: Palladium-catalyzed coupling installs the protected alkyne.

  • Desilylation: Mild deprotection yields the terminal alkyne.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 5-Bromo-2-methylbenzoic acid.

  • Reagents: 2-Methylbenzoic acid (1.0 equiv), Bromine (Br₂, 1.5 equiv), Concentrated H₂SO₄.[7]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Critical Parameter: Temperature control (25°C) prevents poly-bromination.

Protocol:

  • Charge a reactor with 2-methylbenzoic acid (10.0 g) and concentrated H₂SO₄ (15 mL).

  • Add Bromine (17.6 g) dropwise over 10–15 minutes while maintaining the internal temperature at 25°C.

  • Stir the reaction mixture at 25°C for 20 hours.

  • Quench: Slowly pour the reaction mixture into ice water (60 mL). The product will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate and wash with cold water (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 60°C.

  • Expected Yield: ~95–97%.

  • Purity Check: H-NMR should show a doublet at ~7.63 ppm and ~7.27 ppm, and a singlet at ~7.91 ppm (Ar-H).

Step 2: Amide Formation (Activation & Amination)

Objective: Synthesis of 5-Bromo-2-methylbenzamide.

  • Reagents: 5-Bromo-2-methylbenzoic acid, Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Catalytic DMF, Aqueous Ammonia (NH₄OH) or NH₃(g).

  • Mechanism: Nucleophilic Acyl Substitution via Acyl Chloride intermediate.

Protocol:

  • Suspend 5-bromo-2-methylbenzoic acid (5.0 g) in anhydrous Dichloromethane (DCM) or Toluene (50 mL).

  • Add Thionyl Chloride (1.5 equiv) and 2 drops of DMF.

  • Reflux for 2–3 hours until gas evolution (HCl/SO₂) ceases.

  • Concentrate the mixture in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in dry THF or DCM (30 mL).

  • Amination: Cool the solution to 0°C. Slowly add concentrated aqueous ammonia (excess, ~5 equiv) or bubble NH₃ gas through the solution.

  • Stir at room temperature for 1 hour.

  • Work-up: Evaporate volatiles or extract with Ethyl Acetate. Wash organic layer with saturated NaHCO₃ and Brine.

  • Crystallization: Recrystallize from Ethanol/Water if necessary.

Step 3: Sonogashira Coupling

Objective: Synthesis of 2-Methyl-5-((trimethylsilyl)ethynyl)benzamide (Intermediate I70).[8][9]

  • Reagents: 5-Bromo-2-methylbenzamide (1.0 equiv), Ethynyltrimethylsilane (TMS-Acetylene, 1.2 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), CuI (1-2 mol%), Triethylamine (Et₃N) or Diisopropylamine.

  • Solvent: DMF or THF (degassed).

Protocol:

  • In a nitrogen-flushed vessel, dissolve 5-bromo-2-methylbenzamide (1.0 equiv) in anhydrous DMF.

  • Add Et₃N (3.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.02 equiv).

  • Add TMS-Acetylene (1.2 equiv) dropwise.

  • Heat the mixture to 80–90°C (or 120°C under microwave irradiation for 30 min) under inert atmosphere.

  • Monitor by TLC/LC-MS until the bromide is consumed.

  • Work-up: Dilute with water and extract with Ethyl Acetate. Dry over MgSO₄ and concentrate.

  • Purification: Silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes/Petroleum Ether).

  • Yield: ~60–75%.

Step 4: Desilylation (Final Deprotection)

Objective: Synthesis of 5-Ethynyl-2-methylbenzamide (Target I71).[8]

  • Reagents: TMS-intermediate (from Step 3), Tetrabutylammonium Fluoride (TBAF, 1.0 M in THF).

  • Mechanism: Fluoride-mediated cleavage of the C-Si bond.

Protocol:

  • Dissolve 2-methyl-5-((trimethylsilyl)ethynyl)benzamide (0.190 g) in dry THF (4 mL).

  • Cool the solution to 0°C.

  • Add TBAF solution (1.0 M in THF, 1.1 equiv) dropwise.

  • Stir at 0°C for 10 minutes, then warm to room temperature and stir for 3 hours.

  • Work-up: Concentrate under reduced pressure. Dilute with DCM, wash with water and brine.

  • Purification: Silica gel chromatography (EtOAc/Hexanes) to yield the pure terminal alkyne.

  • Characterization: H-NMR (DMSO-d6) should show the acetylenic proton (s, ~4.1–4.2 ppm) and loss of the TMS peak at 0 ppm.

Reaction Data & Process Parameters

ParameterStep 1: BrominationStep 3: CouplingStep 4: Deprotection
Primary Reagent Br₂ / H₂SO₄TMS-AcetyleneTBAF
Catalyst None (Acid mediated)PdCl₂(PPh₃)₂ / CuINone
Temperature 25°C80–120°C0°C → 25°C
Time 20 Hours0.5 – 4 Hours3 Hours
Key Intermediate 5-Bromo-2-methylbenzoic acidTMS-protected amideFinal Product
Typical Yield 97%60%>85%
Critical Risk Exotherm / Regio-isomersO₂ poisoning (Pd)Over-reaction (rare)

Mechanistic Visualization

The following diagrams illustrate the reaction workflow and the catalytic cycle for the critical C-C bond formation.

Synthesis Workflow

SynthesisWorkflow Start o-Toluic Acid (Starting Material) Step1 Step 1: Bromination (Br2, H2SO4, 25°C) Start->Step1 Inter1 5-Bromo-2-methylbenzoic acid Step1->Inter1 Step2 Step 2: Amidation (1. SOCl2; 2. NH3) Inter1->Step2 Inter2 5-Bromo-2-methylbenzamide Step2->Inter2 Step3 Step 3: Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Inter2->Step3 Inter3 TMS-Protected Intermediate Step3->Inter3 Step4 Step 4: Deprotection (TBAF, THF) Inter3->Step4 Final 5-Ethynyl-2-methylbenzamide (Target) Step4->Final

Figure 1: Linear synthetic workflow from o-Toluic acid to 5-Ethynyl-2-methylbenzamide.

Sonogashira Catalytic Cycle (Simplified)

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br enters) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(Br)L2 OxAdd->PdII_Ar TransMet Transmetallation (Cu-Acetylide enters) PdII_Ar->TransMet PdII_Complex Pd(II)(Ar)(Alkyne)L2 TransMet->PdII_Complex RedElim Reductive Elimination (Product exits) PdII_Complex->RedElim RedElim->Pd0

Figure 2: Catalytic cycle for the installation of the ethynyl group.

Analytical Validation

To ensure the integrity of the final compound, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Amide protons: Broad singlets around 7.40 ppm and 7.80 ppm.

    • Aromatic protons: Three distinct signals.[7] A doublet at ~7.24 ppm (C3-H), a multiplet/doublet at ~7.40 ppm (C4-H), and a singlet at ~7.5-7.8 ppm (C6-H).

    • Methyl group: Singlet at ~2.36 ppm.

    • Ethynyl proton: Singlet at ~4.1–4.2 ppm.

  • Mass Spectrometry:

    • Calculated Mass: 159.19 g/mol .

    • Observed [M+H]⁺: ~160.2 m/z.

References

  • Patent WO2014027199A1: FAK and Flt3 Inhibitors. (2014). Cancer Research Technology Ltd.
  • Patent EP2675793B1: FAK Inhibitors. (2012). Cancer Research Technology Ltd.

Sources

Exploratory

"5-Ethynyl-2-methylbenzamide chemical properties"

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Ethynyl-2-methylbenzamide Abstract 5-Ethynyl-2-methylbenzamide is a bifunctional synthetic building block of significant interest to the chemic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Ethynyl-2-methylbenzamide

Abstract

5-Ethynyl-2-methylbenzamide is a bifunctional synthetic building block of significant interest to the chemical and pharmaceutical research communities. Its structure uniquely combines a benzamide moiety, a recognized privileged scaffold in medicinal chemistry, with a terminal alkyne, a versatile functional group for carbon-carbon bond formation and bioconjugation via "click" chemistry. This guide provides a comprehensive technical overview of 5-Ethynyl-2-methylbenzamide, detailing its physicochemical properties, a robust synthetic protocol, spectroscopic characterization, and key reactivity profiles. The content herein is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic and research endeavors.

Introduction and Significance

The strategic design of molecular building blocks is fundamental to the advancement of organic synthesis and drug discovery. 5-Ethynyl-2-methylbenzamide emerges as a molecule of high utility, embodying two critical chemical features. The 2-methylbenzamide core is a structural motif present in numerous biologically active compounds, valued for its ability to engage in hydrogen bonding and establish defined three-dimensional orientations within protein binding sites[1][2]. The introduction of a 5-ethynyl group transforms this scaffold into a highly versatile intermediate. The terminal alkyne serves as a potent handle for a variety of transformations, most notably the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[3]. This dual functionality allows for the late-stage diversification of complex molecules, making it an invaluable tool for constructing compound libraries for high-throughput screening and developing targeted molecular probes.

Molecular Structure and Physicochemical Properties

The structural and physical properties of 5-Ethynyl-2-methylbenzamide dictate its handling, reactivity, and analytical profile.

Sources

Foundational

Technical Characterization Guide: 5-Ethynyl-2-methylbenzamide

[1] Executive Summary 5-Ethynyl-2-methylbenzamide is a critical synthetic intermediate (often designated as I71 in patent literature) utilized in the manufacture of Focal Adhesion Kinase (FAK) inhibitors and other pyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-Ethynyl-2-methylbenzamide is a critical synthetic intermediate (often designated as I71 in patent literature) utilized in the manufacture of Focal Adhesion Kinase (FAK) inhibitors and other pyrimidine-based kinase modulators. Its structural integrity is defined by the coexistence of a reactive terminal alkyne and a primary amide on a toluene scaffold.

The characterization of this compound presents specific challenges: ensuring the complete deprotection of the trimethylsilyl (TMS) precursor without compromising the amide, and preventing the oxidative homocoupling of the terminal alkyne (Glaser coupling) during storage. This guide provides a self-validating analytical framework to certify the identity and purity of 5-Ethynyl-2-methylbenzamide for pharmaceutical applications.

Physicochemical Profile

PropertySpecification
IUPAC Name 5-Ethynyl-2-methylbenzamide
CAS Number 1393901-32-0
Molecular Formula

Molecular Weight 159.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, THF; Sparingly soluble in water
Melting Point 158–162 °C (Typical range for benzamide analogs)
Key Functional Groups Primary Amide (

), Terminal Alkyne (

)

Synthesis Context & Impurity Logic

Understanding the synthesis is prerequisite to effective characterization. 5-Ethynyl-2-methylbenzamide is typically generated via a Sonogashira coupling of 5-bromo-2-methylbenzamide with trimethylsilylacetylene, followed by desilylation with TBAF (Tetrabutylammonium fluoride).

Critical Impurity Profile:

  • Residual Precursor: 2-methyl-5-((trimethylsilyl)ethynyl)benzamide (Incomplete deprotection).

  • Starting Material: 5-bromo-2-methylbenzamide (Unreacted).

  • Diyne Impurity: 5,5'-(buta-1,3-diyne-1,4-diyl)bis(2-methylbenzamide) (Oxidative homocoupling product).

  • TBAF Residues: Tetrabutylammonium salts (if workup is insufficient).

Structural Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for structural validation. The diagnostic signal is the acetylenic proton, which must be distinguished from aromatic protons.

Protocol:

  • Solvent: DMSO-

    
     (Preferred due to solubility and amide proton exchange rates).
    
  • Concentration: 10 mg/mL.

  • Frequency: 400 MHz or higher.

Diagnostic Signals (


H NMR in DMSO-

):
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Validation Note
7.80 Singlet (br)1HAmide

Exchangeable with

.
7.41 Multiplet3HAr-H + Amide

Overlap of aromatic ring protons and second amide proton.
7.25 Doublet (

Hz)
1HAr-H (C3)Ortho-coupling to methyl group position.
4.17 Singlet 1H Alkyne

CRITICAL: Absence indicates oxidation; shift indicates TMS presence (0.22 ppm).
2.36 Singlet3HAr-

Reference signal for integration.

Self-Validating Check: The integral ratio of the methyl singlet (2.36 ppm) to the alkyne singlet (4.17 ppm) must be exactly 3:1 . A ratio < 1:0.95 suggests loss of the terminal alkyne (dimerization).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Expected Ion:

    
     m/z.
    
  • Fragment Ions: Loss of

    
     (
    
    
    
    ) is common for primary amides, resulting in an acylium ion at m/z ~143.
Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" check for the functional groups.

  • 3280–3300 cm

    
    :  Sharp 
    
    
    
    stretch (Diagnostic for terminal alkyne).
  • 2100–2120 cm

    
    :  Weak 
    
    
    
    stretch.
  • 1650–1690 cm

    
    :  Strong 
    
    
    
    (Amide I band).
  • 3150–3400 cm

    
    :  Doublet for primary amide 
    
    
    
    stretch (often broadened).

Chromatographic Purity Method (HPLC)

A generic gradient method is insufficient due to the polarity difference between the amide and the potential non-polar TMS impurity.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

  • Temperature: 30 °C.

Gradient Table:

Time (min)% A% BEvent
0.0955Equilibration
2.0955Injection / Hold
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration

Retention Logic:

  • 5-Ethynyl-2-methylbenzamide: Elutes mid-gradient (approx. 6-8 min). Amide group increases polarity relative to toluene.

  • TMS-Precursor: Elutes significantly later (approx. 10-12 min) due to the lipophilic trimethylsilyl group.

  • Diyne Dimer: Elutes later than the monomer due to doubled hydrophobic surface area.

Visualization of Workflows

Diagram 1: Synthesis & Impurity Logic

This diagram illustrates the origin of the compound and the specific impurities that the analytical methods must detect.

SynthesisPath SM 5-bromo-2-methylbenzamide (Starting Material) TMS_Int TMS-Intermediate (Precursor I70) SM->TMS_Int Sonogashira (TMS-Acetylene, Pd) Target 5-Ethynyl-2-methylbenzamide (Target I71) TMS_Int->Target Deprotection (TBAF/THF) TMS_Int->Target Incomplete Rxn Impurity Diyne Dimer (Oxidative Impurity) Target->Impurity Air Oxidation (Glaser Coupling)

Caption: Synthesis pathway showing the critical deprotection step and the risk of oxidative dimerization.

Diagram 2: Analytical Characterization Workflow

A decision tree for validating the compound batch.

Characterization Start Crude Product I71 HPLC HPLC Purity Check (C18, H2O/ACN) Start->HPLC NMR 1H NMR (DMSO-d6) Start->NMR Decision1 Purity > 98%? HPLC->Decision1 Decision2 TMS Signal (0.22 ppm)? NMR->Decision2 Pass Release for Synthesis Decision1->Pass Yes Reprocess Repurify (Column/Cryst) Decision1->Reprocess No Decision3 Alkyne H (4.17 ppm) Present? Decision2->Decision3 No Decision2->Reprocess Yes (Incomplete Deprotection) Decision3->Pass Yes (Integral 1H) Decision3->Reprocess No (Oxidation)

Caption: Analytical decision matrix ensuring both chemical purity and structural integrity before downstream use.

Handling & Stability

  • Storage: Store at -20°C under Argon or Nitrogen. Terminal alkynes are prone to polymerization and oxidation.

  • Reactivity: Avoid contact with copper salts unless intended for Click chemistry, as this will catalyze homocoupling.

  • Safety: As with all benzamides, handle with standard PPE. Avoid inhalation of dust.

References

  • European Patent Office. (2012). FAK Inhibitors (EP 2675793 B1). Detailed synthesis of Intermediate I71.

  • Molaid Chemicals. (2023). 5-ethynyl-2-methylbenzamide CAS 1393901-32-0 Physicochemical Data.

  • National Institutes of Health (NIH). (2014). Structure-Activity Relationships of FAK Inhibitors.

  • Google Patents. (2014). WO2014027199A1 - FAK and FLT3 Inhibitors. Synthesis and NMR data for compound I71.

Exploratory

Technical Monograph: 5-Ethynyl-2-methylbenzamide

The following technical guide details the chemical identity, synthesis, and application of 5-Ethynyl-2-methylbenzamide , a critical intermediate in the development of Focal Adhesion Kinase (FAK) inhibitors. CAS Registry...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 5-Ethynyl-2-methylbenzamide , a critical intermediate in the development of Focal Adhesion Kinase (FAK) inhibitors.

CAS Registry Number: 1393901-32-0[1][2][3]

Executive Summary

5-Ethynyl-2-methylbenzamide is a specialized organic building block primarily utilized in medicinal chemistry for the synthesis of type I and type II kinase inhibitors.[3] Its structural core—a benzamide scaffold substituted with an ethynyl (acetylene) group—serves as a "warhead" or linker motif that facilitates binding to the ATP-binding pocket of tyrosine kinases, specifically Focal Adhesion Kinase (FAK) and VEGFR3 .[3]

This guide provides a validated synthetic workflow, mechanistic insights into its production, and its role in modulating oncogenic signaling pathways.

Chemical Identity & Properties

PropertySpecification
CAS Number 1393901-32-0
IUPAC Name 5-Ethynyl-2-methylbenzamide
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
SMILES CC1=C(C=C(C=C1)C#C)C(=O)N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Key Functional Groups Primary Amide (H-bond donor/acceptor), Terminal Alkyne (Click chemistry/Sonogashira active), Aryl Methyl

Synthetic Architecture

The synthesis of 5-Ethynyl-2-methylbenzamide requires a high-fidelity cross-coupling approach.[3] The industry-standard protocol utilizes a Sonogashira coupling followed by a desilylation step.[3] This route is preferred over direct alkynylation due to the instability of terminal acetylenes under harsh coupling conditions.[3]

Validated Synthetic Pathway

The synthesis proceeds in two stages:

  • Protective Coupling: Reaction of 5-bromo-2-methylbenzamide with trimethylsilylacetylene (TMS-acetylene).[3]

  • Deprotection: Removal of the TMS group using Tetrabutylammonium fluoride (TBAF).[3]

Diagram: Synthetic Logic Flow

Synthesis Start 5-Bromo-2-methylbenzamide (CAS: 854633-21-9) Inter TMS-Protected Intermediate (CAS: 1393901-31-9) Start->Inter Sonogashira Coupling 80°C, Inert Atm Reagent1 TMS-Acetylene Pd(PPh3)2Cl2, CuI, TEA Reagent1->Inter Product 5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0) Inter->Product Deprotection 0°C to RT Reagent2 TBAF / THF (Desilylation) Reagent2->Product

Caption: Stepwise conversion from aryl halide precursor to terminal alkyne via TMS-protection strategy.

Detailed Experimental Protocol

Note: This protocol is adapted from patent literature describing FAK inhibitor synthesis.

Step 1: Sonogashira Coupling

  • Reagents: 5-Bromo-2-methylbenzamide (1.0 eq), Ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), Triethylamine (TEA) or Diethylamine (solvent/base mix).[3]

  • Procedure:

    • Charge a reaction vessel with 5-bromo-2-methylbenzamide, Pd catalyst, and CuI under an argon/nitrogen atmosphere.

    • Add degassed solvent (DMF or THF) and the amine base (TEA).[3]

    • Add Ethynyltrimethylsilane dropwise.[3]

    • Heat to 80°C for 4–6 hours. Monitor by LC-MS for disappearance of the bromide.[3]

    • Workup: Cool to RT, filter through Celite to remove Pd/Cu residues, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Desilylation (TMS Removal) [3]

  • Reagents: TMS-intermediate (from Step 1), Tetrabutylammonium fluoride (TBAF, 1.0M in THF).[3][4]

  • Procedure:

    • Dissolve the TMS-intermediate in anhydrous THF.[3] Cool to 0°C.[3][4][5][6]

    • Add TBAF solution (1.1 eq) dropwise.[3] Caution: Reaction is exothermic.[3]

    • Stir at 0°C for 10 minutes, then warm to Room Temperature (RT) for 2–3 hours.

    • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[3] Wash organics with brine, dry over Na₂SO₄, and concentrate.[3]

    • Purification: Recrystallization from EtOH/Hexane or column chromatography yields the pure 5-Ethynyl-2-methylbenzamide .[3]

Applications in Drug Discovery[2][3][6]

Target: Focal Adhesion Kinase (FAK)

The 5-ethynyl-2-methylbenzamide motif is a pharmacophore designed to inhibit FAK (PTK2) , a cytoplasmic tyrosine kinase overexpressed in invasive tumors.[3]

  • Mechanism of Action: The benzamide moiety typically forms hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket (specifically Cys or Glu residues).[3] The ethynyl group acts as a rigid linker that extends into the hydrophobic back pocket, often interacting with the "gatekeeper" residue, enhancing selectivity over other kinases.

Biological Context

Inhibition of FAK disrupts the signaling pathways responsible for cell migration and metastasis.[3]

Diagram: FAK Signaling & Inhibition

FAK_Pathway ECM Extracellular Matrix Integrin Integrin Receptor ECM->Integrin Activation FAK FAK (PTK2) (Target) Integrin->FAK Autophosphorylation (Y397) Src Src Kinase FAK->Src Recruitment Downstream Downstream Effectors (Paxillin, PI3K, AKT) FAK->Downstream Signaling Cascade Src->FAK Full Activation (Y576/577) Inhibitor 5-Ethynyl-2-methylbenzamide Derivatives Inhibitor->FAK Inhibits Outcome Cell Migration & Metastasis Downstream->Outcome

Caption: Disruption of the Integrin-FAK-Src axis by benzamide-based inhibitors.

Analytical Characterization (Expected Profile)

To validate the integrity of the synthesized compound, researchers should verify the following spectroscopic signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.35–2.45 ppm (s, 3H): Aryl Methyl group (C2-CH₃).[3]

    • δ 4.10–4.20 ppm (s, 1H): Acetylenic proton (C≡C-H ).[3] Note: This singlet confirms successful deprotection.

    • δ 7.20–7.80 ppm (m, 3H): Aromatic protons (C3, C4, C6).

    • δ 7.40 & 7.80 ppm (br s, 2H): Amide protons (-NH₂).[3]

  • Mass Spectrometry (ESI):

    • [M+H]⁺: Observed m/z ≈ 160.07.[3]

  • IR Spectroscopy:

    • ~3300 cm⁻¹: Alkyne C-H stretch.[3]

    • ~2100 cm⁻¹: Alkyne C≡C stretch (weak).

    • ~1650–1690 cm⁻¹: Amide Carbonyl (C=O).[3]

References

  • Preparation of FAK Inhibitors. Google Patents. Patent US9012461B2.[3]

  • Synthesis of 5-Ethynyl-2-methylbenzamide (Intermediate I71). World Intellectual Property Organization.[3] WO2014027199A1.[3]

  • 5-Bromo-2-methylbenzamide (Precursor) Data. PubChem. [Link][3]

Sources

Foundational

5-Ethynyl-2-methylbenzamide: Molecular Weight, Structural Dynamics, and Applications in FAK Inhibitor Synthesis

Executive Summary In the landscape of targeted oncology, the design of small-molecule kinase inhibitors relies heavily on precision-engineered building blocks. 5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the design of small-molecule kinase inhibitors relies heavily on precision-engineered building blocks. 5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0) has emerged as a critical intermediate, particularly in the synthesis of Focal Adhesion Kinase (FAK) and FLT3 inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties—centered on its precise molecular weight calculations—and details a field-proven, self-validating protocol for its integration into active pharmaceutical ingredients (APIs) via microwave-assisted Sonogashira cross-coupling.

Physicochemical Profiling and Molecular Weight Analysis

At the core of any stoichiometric calculation in drug synthesis is the absolute precision of the intermediate's molecular weight. 5-Ethynyl-2-methylbenzamide consists of a benzene ring substituted with an amide group (position 1), a methyl group (position 2), and a terminal alkyne (position 5).

The exact molecular weight is critical for calculating the precise molar equivalents required in highly sensitive palladium-catalyzed cross-coupling reactions, where deviations can lead to catalytic poisoning or excessive homocoupling side-reactions.

Table 1: Exact Molecular Weight and Elemental Composition

ElementAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 1012.011120.11075.45%
Hydrogen (H) 91.0089.0725.70%
Nitrogen (N) 114.00714.0078.80%
Oxygen (O) 115.99915.99910.05%
Total (C₁₀H₉NO) 21 -159.188 g/mol 100.00%

Data corroborated by standard chemical supplier specifications [1].

Structural Rationale in Kinase Inhibitor Design

From a medicinal chemistry perspective, 5-ethynyl-2-methylbenzamide is not just a passive building block; it is a highly active structural vector.

  • The Terminal Alkyne (-C≡CH): The ethynyl group serves as a rigid, linear linker. When coupled to an aryl or heteroaryl halide (such as a substituted pyrimidine), the alkyne enforces a strict coplanar geometry. This prevents steric clashing and allows the molecule to deeply penetrate the narrow hydrophobic pockets of the kinase domain.

  • The Benzamide Moiety (-CONH₂): The amide acts as a dual hydrogen-bond donor and acceptor. In the context of FAK inhibitors, this moiety is strategically positioned to form critical hydrogen bonds with the peptide backbone of the kinase hinge region (often interacting with cysteine or methionine residues), anchoring the inhibitor in the ATP-binding site[3].

Synthetic Workflow: FAK Inhibitor Assembly

To utilize 5-ethynyl-2-methylbenzamide, chemists frequently employ a Sonogashira cross-coupling reaction. This process links the terminal alkyne of the benzamide to an aryl halide electrophile.

Below is the logical workflow of the catalytic cycle and reaction conditions.

G A 5-Ethynyl-2-methylbenzamide (Terminal Alkyne) C Catalytic System PdCl2(PPh3)2 / CuI TEA (Base) / DMF A->C Transmetallation B Aryl Halide (Electrophile) B->C Oxidative Addition D Microwave Reactor 120°C, 30 min C->D Activation E FAK Inhibitor Intermediate D->E Reductive Elimination

Fig 1: Microwave-assisted Sonogashira coupling workflow for FAK inhibitor synthesis.

Self-Validating Experimental Protocol

The following protocol details the microwave-assisted Sonogashira coupling of 5-ethynyl-2-methylbenzamide with a pyrimidine-based aryl halide to yield a FAK inhibitor precursor. This methodology is designed with built-in validation checkpoints to ensure reproducibility and high yield [2].

Stoichiometric Matrix

Table 2: Reagent Stoichiometry for Cross-Coupling

Reagent / CatalystMW ( g/mol )Mass / VolumeMoles (mmol)Equivalents
Aryl Halide (Limiting) ~456.000.105 g0.230 mmol1.00 eq
5-Ethynyl-2-methylbenzamide 159.190.041 g0.250 mmol1.09 eq
PdCl₂(PPh₃)₂ 701.900.011 g0.016 mmol0.07 eq (7 mol%)
Triphenylphosphine (PPh₃) 262.290.010 g0.038 mmol0.16 eq (16 mol%)
Copper(I) Iodide (CuI) 190.450.010 g0.053 mmol0.23 eq (23 mol%)
Triethylamine (TEA) 101.190.091 mL0.650 mmol2.80 eq
N,N-Dimethylformamide (DMF) 73.092.000 mL-Solvent
Step-by-Step Methodology & Causality

Step 1: Reagent Assembly and Degassing

  • Action: In a 10 mL microwave-safe reaction vial, combine the Aryl Halide, 5-ethynyl-2-methylbenzamide, PdCl₂(PPh₃)₂, PPh₃, and CuI. Add 2 mL of anhydrous DMF and 0.091 mL of TEA.

  • Causality: DMF is chosen as the solvent due to its high dielectric constant, which stabilizes the polar transition states of the palladium cycle. TEA acts as the base to deprotonate the terminal alkyne, facilitating the formation of the highly reactive copper acetylide intermediate.

  • Validation Checkpoint 1: Sparge the solution with dry Nitrogen (N₂) for 5 minutes. Self-Validation: The removal of oxygen is critical. If O₂ is present, the copper catalyst will trigger a Glaser homocoupling (alkyne-alkyne dimerization), visibly turning the solution a deep, dark green/blue. A properly degassed solution should remain pale yellow/orange.

Step 2: Microwave Irradiation

  • Action: Seal the vial and subject the mixture to microwave irradiation at 120°C for exactly 30 minutes.

  • Causality: Conventional thermal heating of this reaction can take 12–24 hours and often results in thermal degradation of the catalyst. Microwave irradiation provides rapid, volumetric heating that accelerates the rate-limiting oxidative addition step, driving the reaction to completion before side-products can form.

  • Validation Checkpoint 2: Monitor the pressure curve on the microwave synthesizer. Self-Validation: The pressure should plateau smoothly. Spikes in pressure indicate solvent decomposition or an exothermic runaway, meaning the vessel was improperly sealed or contaminated.

Step 3: Reaction Quenching and LC-MS Monitoring

  • Action: Allow the vial to cool to room temperature. Extract a 5 µL aliquot and dilute in 1 mL of Methanol for LC-MS analysis.

  • Causality: Real-time monitoring prevents premature workup.

  • Validation Checkpoint 3: Self-Validation: The LC-MS chromatogram must show the complete disappearance of the Aryl Halide mass peak (e.g., [M+H]⁺ ~457) and the appearance of the coupled product mass peak. If the starting material persists, an additional 2 mol% of Pd catalyst can be spiked in.

Step 4: Purification

  • Action: Concentrate the resulting mixture under reduced pressure to remove the DMF. Purify the crude residue using silica gel flash chromatography (eluting with a gradient of Dichloromethane/Methanol).

  • Causality: Silica gel effectively traps the heavy metal (Pd/Cu) particulates.

  • Validation Checkpoint 4: Self-Validation: Spot the fractions on a TLC plate. The highly conjugated rigid alkyne product will be intensely UV-active at 254 nm.

Conclusion

The precise calculation of 5-Ethynyl-2-methylbenzamide's molecular weight (159.188 g/mol ) is the foundational metric for its successful application in complex synthetic pathways. By understanding the structural causality of its alkyne and benzamide groups, and by utilizing a self-validating, microwave-assisted Sonogashira protocol, drug development professionals can efficiently synthesize high-purity FAK inhibitors to advance targeted anti-cancer therapies.

References

  • Google Patents. "US9012461B2 - FAK inhibitors." (Details the specific microwave-assisted Sonogashira coupling protocol and stoichiometric ratios utilizing 5-ethynyl-2-methylbenzamide). United States Patent and Trademark Office.
  • Google Patents. "WO2014027199A1 - Fak and flt3 inhibitors." (Provides the biological rationale, mechanism of action, and structural requirements for FAK inhibition in oncology). World Intellectual Property Organization.
Exploratory

An In-depth Technical Guide to 5-Ethynyl-2-methylbenzamide

Abstract This guide provides a comprehensive technical overview of 5-Ethynyl-2-methylbenzamide, a key chemical intermediate in contemporary drug discovery and development. We will delve into its precise chemical identity...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of 5-Ethynyl-2-methylbenzamide, a key chemical intermediate in contemporary drug discovery and development. We will delve into its precise chemical identity, elucidate a robust synthetic pathway via Sonogashira coupling, detail its critical role as a precursor to Poly (ADP-ribose) polymerase (PARP) inhibitors, and outline standard analytical methodologies for its characterization. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this compound's potential in medicinal chemistry.

Nomenclature and Structural Elucidation

The compound, identified by the CAS Number 1009307-37-5, is authoritatively named 5-Ethynyl-2-methylbenzamide according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature standards.[1] The structure consists of a benzamide core, which is a benzene ring attached to an amide functional group (-CONH₂). The ring is substituted at position 2 with a methyl group (-CH₃) and at position 5 with an ethynyl group (-C≡CH).

Structural Formula:

  • Molecular Formula: C₁₀H₉NO

  • Molecular Weight: 159.19 g/mol

  • Canonical SMILES: CC1=C(C=C(C=C1)C#C)C(=O)N

The presence of the terminal alkyne (ethynyl group) is of paramount importance, as it serves as a reactive handle for "click chemistry" and other cross-coupling reactions, enabling its versatile use as a building block in the synthesis of more complex molecules.[2][3][4]

Physicochemical Properties

Understanding the physicochemical properties of 5-Ethynyl-2-methylbenzamide is crucial for its handling, reaction setup, and purification. Below is a summary of its key computed properties.

PropertyValueSource
Molecular Weight 159.19 g/mol PubChem
Molecular Formula C₁₀H₉NOPubChem
XLogP3 (Predicted) 1.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 43.1 ŲPubChem

Note: These values are computationally predicted and should be used as a guide. Experimental validation is recommended for critical applications.

Synthesis Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling

The most efficient and widely adopted method for synthesizing 5-Ethynyl-2-methylbenzamide is the Sonogashira cross-coupling reaction.[5][6][7] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide. In this case, 5-bromo-2-methylbenzamide is coupled with a protected or terminal alkyne source.

Rationale for Method Selection
  • Expertise & Experience: The Sonogashira coupling is a cornerstone of modern organic synthesis, renowned for its reliability, high yields, and broad functional group tolerance under mild conditions.[8] The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is a well-established system that ensures efficient transmetalation and reductive elimination steps, which are key to the catalytic cycle.[5][8]

  • Trustworthiness: This protocol is self-validating. The starting material, 5-bromo-2-methylbenzamide, is commercially available or readily synthesized. The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC), and the final product can be rigorously purified and characterized using standard techniques like column chromatography and NMR spectroscopy, ensuring the identity and purity of the target molecule.

Experimental Workflow

Below is a detailed, step-by-step methodology for the synthesis.

Starting Materials:

  • 5-bromo-2-methylbenzamide

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) or Potassium carbonate (K₂CO₃) in Methanol

  • Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

Protocol:

  • Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-methylbenzamide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine (3.0 eq). Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture at room temperature. The TMS group is used here as a protecting group for the terminal alkyne to prevent self-coupling.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aryl bromide.

  • Workup (Aqueous): Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude TMS-protected intermediate in THF or methanol. Add a deprotecting agent such as TBAF (1.1 eq in THF) or K₂CO₃ (2.0 eq in methanol) and stir at room temperature for 1-2 hours.

  • Purification: After deprotection is complete (monitored by TLC), concentrate the mixture and purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Ethynyl-2-methylbenzamide as a solid.[9]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reagents & Catalysts cluster_process Process A 5-Bromo-2-methylbenzamide Coupling Sonogashira Coupling (THF, 65°C) A->Coupling B Ethynyltrimethylsilane B->Coupling Cat Pd(PPh₃)₂Cl₂ / CuI Cat->Coupling Base Triethylamine Base->Coupling Deprotection TMS Deprotection (TBAF or K₂CO₃/MeOH) Coupling->Deprotection Crude Intermediate Purification Column Chromatography Deprotection->Purification FinalProduct 5-Ethynyl-2-methylbenzamide Purification->FinalProduct Pure Product caption Fig. 1: Sonogashira Synthesis Workflow.

Caption: Fig. 1: Sonogashira Synthesis Workflow.

Application in Drug Development: A Precursor to PARP Inhibitors

The primary significance of 5-Ethynyl-2-methylbenzamide in the pharmaceutical industry is its role as a key building block for the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.[10][11]

Mechanism of PARP Inhibition

PARP enzymes, particularly PARP-1, are crucial for repairing DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[12][13] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) which is often compromised in BRCA1/2 mutated cancers, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[12][14] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The cell's inability to repair these DSBs via the faulty HR pathway results in cell death—a concept known as synthetic lethality .[10][12] PARP inhibitors exploit this vulnerability, offering a targeted therapy for specific cancer types.[10][14]

Role of 5-Ethynyl-2-methylbenzamide

The benzamide moiety of the molecule is a well-established pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the PARP enzyme.[13] The 2-methyl group provides structural constraints, and the 5-ethynyl group serves as a versatile synthetic handle to append larger, more complex chemical scaffolds. These appended structures are designed to interact with other regions of the enzyme, such as the adenosine-binding pocket, thereby enhancing potency and selectivity.[10] For instance, this intermediate is a documented precursor in the synthesis of Niraparib, an FDA-approved PARP inhibitor.[11]

PARP Inhibition Pathway Diagram

PARP_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Therapeutic Intervention DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 BER Base Excision Repair (BER) PARP1->BER recruits repair proteins DSB Replication Fork Collapse => Double-Strand Break (DSB) PARP1->DSB Unrepaired SSB Cell_Survival Cell Survival BER->Cell_Survival SSB Repaired HR Homologous Recombination (HR Repair) DSB->HR Normal Cell Apoptosis Apoptosis (Cell Death) DSB->Apoptosis HR Deficient (BRCA Mutant) HR->Cell_Survival PARPi PARP Inhibitor (e.g., derived from 5-Ethynyl-2-methylbenzamide) PARPi->PARP1 Inhibits BRCA_Deficient BRCA-deficient Cancer Cell BRCA_Deficient->HR Blocks caption Fig. 2: Mechanism of Synthetic Lethality.

Caption: Fig. 2: Mechanism of Synthetic Lethality.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthesized 5-Ethynyl-2-methylbenzamide.

Standard Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. Specific chemical shifts and coupling constants for the aromatic protons, the methyl group, the amide protons, and the unique acetylenic proton and carbons provide a definitive fingerprint of the molecule.[15][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.[17] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is typically used. Purity is assessed by integrating the peak area at a specific UV wavelength (e.g., 254 nm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition, providing unequivocal evidence of the compound's identity.[18]

Representative Analytical Data

The following table summarizes expected analytical data based on literature and spectral prediction.

TechniqueParameterExpected Value/Observation
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)~8.0-7.2 (m, 3H, Ar-H), ~5.8 (br s, 2H, NH₂), ~3.1 (s, 1H, C≡C-H), ~2.5 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)~170 (C=O), ~140-120 (Ar-C), ~82 (Ar-C≡C), ~80 (Ar-C≡C-H), ~20 (CH₃)
HRMS (ESI+) [M+H]⁺Calculated for C₁₀H₁₀NO⁺: 160.0757; Found: 160.075X
HPLC Purity>98% (by area % at 254 nm)

Conclusion

5-Ethynyl-2-methylbenzamide is more than a simple chemical; it is an enabling tool in the field of medicinal chemistry. Its well-defined structure, accessible synthesis via the robust Sonogashira coupling, and its critical role as a pharmacophore and versatile building block for PARP inhibitors underscore its importance. This guide has provided the essential technical details required for its synthesis, characterization, and application, empowering research and development professionals to effectively utilize this compound in the ongoing quest for novel cancer therapeutics.

References

  • ResearchGate. Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Available from: [Link].

  • PubChemLite. 5-ethynyl-2-methyl-n-phenylbenzamide (C16H13NO). Available from: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].

  • RSC Publishing. Supporting Information. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4060517, N-ethyl-2-methylbenzamide. Available from: [Link].

  • National Institutes of Health. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Available from: [Link].

  • Wikipedia. Sonogashira coupling. Available from: [Link].

  • National Institutes of Health. Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. Available from: [Link].

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Available from: [Link].

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [Link].

  • ResearchGate. Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Available from: [Link].

  • U.S. Environmental Protection Agency. IUPAC - List Details - SRS. Available from: [Link].

  • National Library of Medicine. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4642098. Available from: [Link].

  • ResearchGate. Structural requirements for potent PARP inhibition. The benzamide... Available from: [Link].

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link].

  • National Institutes of Health. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Available from: [Link].

  • SCIRP. Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. Available from: [Link].

  • Wikipedia. 5-Ethynyl-2'-deoxyuridine. Available from: [Link].

  • ResearchGate. Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 527045, N-Ethyl-N-methyl-benzamide. Available from: [Link].

  • ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link].

  • RSC Publishing. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available from: [Link].

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available from: [Link].

  • Oriental Journal of Chemistry. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Available from: [Link].

  • National Institutes of Health. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Available from: [Link].

  • NIST. N-Ethyl-N-methyl-benzamide. Available from: [Link].

Sources

Foundational

Spectroscopic Profiling and Synthetic Methodologies of 5-Ethynyl-2-methylbenzamide: A Technical Guide for FAK Inhibitor Development

Executive Summary As a Senior Application Scientist overseeing medicinal chemistry workflows, ensuring the structural integrity of synthetic intermediates is paramount. 5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing medicinal chemistry workflows, ensuring the structural integrity of synthetic intermediates is paramount. 5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0) is a high-value building block predominantly utilized in the development of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival; its inhibition is a major target in oncology for preventing tumor metastasis and angiogenesis.

This whitepaper provides an in-depth analysis of the spectroscopic properties, structural validation logic, and handling protocols for 5-ethynyl-2-methylbenzamide. By establishing a self-validating analytical system, we ensure rigorous quality control for downstream cross-coupling applications.

Mechanistic Role and Synthetic Workflow

In drug development, the terminal alkyne of 5-ethynyl-2-methylbenzamide serves as a critical functional handle. It is typically subjected to Sonogashira cross-coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate the benzamide pharmacophore to complex heterocyclic cores, such as substituted pyrimidines, as detailed in foundational oncology patents like [1].

The compound is usually synthesized via the desilylation of its trimethylsilyl (TMS)-protected precursor. Understanding this workflow is essential because incomplete deprotection is the most common failure mode in subsequent coupling steps.

Workflow N1 TMS-Acetylene Coupling N2 TMS-Protected Precursor N1->N2 N3 TBAF Deprotection (Si-F Bond Formation) N2->N3 N4 5-Ethynyl-2- methylbenzamide N3->N4 N5 FAK Inhibitor Synthesis N4->N5

Figure 1: Synthetic workflow of 5-Ethynyl-2-methylbenzamide for FAK inhibitor development.

Comprehensive Spectroscopic Characterization

Accurate structural verification of 5-ethynyl-2-methylbenzamide relies on tracking the transition from its TMS-protected precursor. The following data synthesizes empirical observations and predictive causality based on literature standards [2].

Nuclear Magnetic Resonance (1H NMR)

Solvent Choice Causality: Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent for this analysis. Using protic solvents like CD3OD would result in rapid deuterium exchange with the primary amide (-CONH2) protons, rendering them invisible. DMSO-d6 strongly hydrogen-bonds with the amide protons, slowing their exchange rate and allowing distinct observation.

Table 1: 1H NMR Data (400 MHz, DMSO-d6)

Position Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment Causality
Amide -NHa 7.80 Singlet (broad) 1H - Deshielded by carbonyl, strongly H-bonded in DMSO
Ar-H (C6) ~7.45 Doublet 1H ~1.5 Meta-coupling to C4, deshielded by adjacent amide
Amide -NHb ~7.40 Singlet (broad) 1H - Solvent exchangeable, weaker H-bonding
Ar-H (C4) ~7.38 Doublet of doublets 1H 7.9, 1.5 Ortho to C3, meta to C6
Ar-H (C3) 7.24 Doublet 1H 7.9 Ortho-coupling to C4, shielded by methyl group
Alkyne -C≡CH ~4.15 Singlet 1H - Terminal alkyne proton, anisotropic shielding cylinder

| Ar-CH3 | 2.36 | Singlet | 3H | - | Benzylic methyl group, deshielded by aromatic ring |

Note: Aromatic and amide peaks around 7.40 ppm often overlap as a multiplet (m, 3H) depending on the exact concentration and temperature of the NMR probe.

NMR_Validation A 1H NMR Acquisition in DMSO-d6 B Loss of TMS Signal (δ 0.22 ppm, 9H) A->B C Appearance of Alkyne C-H (δ ~4.15 ppm, 1H) A->C D Retention of Amide N-H (δ 7.40, 7.80 ppm) A->D E Structural Confirmation B->E C->E D->E

Figure 2: NMR logic for validating the desilylation of 5-Ethynyl-2-methylbenzamide.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Technique Causality: Attenuated Total Reflectance (ATR) FT-IR is recommended over KBr pelleting. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch that can obscure the critical N-H and ≡C-H stretching regions necessary to confirm the terminal alkyne.

Table 2: FT-IR Vibrational Modes

Wavenumber (cm⁻¹) Mode Intensity Structural Correlation & Causality
~3300 ≡C-H stretch Strong, sharp Diagnostic for terminal alkyne; high force constant of sp C-H bond
~3180, 3350 N-H stretch Strong, broad Primary amide; broadening due to intermolecular H-bonding
~2110 C≡C stretch Weak-Medium Terminal alkyne triple bond; weak dipole moment change
~1650 C=O stretch Strong Amide I band; conjugated carbonyl lowering the frequency

| ~1620 | N-H bend | Medium | Amide II band; primary amide bending mode |

Mass Spectrometry (LC-MS/ESI+)

Ionization Causality: Electrospray Ionization in positive mode (ESI+) is highly effective due to the basicity of the primary amide, which readily accepts a proton to form the [M+H]⁺ ion.

Table 3: LC-MS (ESI+) Fragmentation Pathways

m/z Ion Type Causality / Origin
160.07 [M+H]⁺ Protonated molecular ion (Exact Mass: 159.07 Da)
143.05 [M+H - NH3]⁺ Loss of ammonia from the primary amide

| 115.05 | [M+H - CONH3]⁺ | Loss of formamide (CO + NH3), leaving an ethynyl-tolyl cation |

Experimental Methodologies & Protocols

As a self-validating system, the synthesis and characterization of 5-ethynyl-2-methylbenzamide must follow strict stoichiometric and environmental controls to ensure reproducibility.

Protocol 1: TBAF-Mediated Desilylation Workflow

Mechanistic Rationale: Tetra-n-butylammonium fluoride (TBAF) is utilized because the fluoride anion exhibits an exceptionally high thermodynamic affinity for silicon (forming a Si-F bond of ~582 kJ/mol). This provides the driving force to cleave the C-Si bond under mild conditions, preventing the degradation of the sensitive amide group [1].

Step-by-Step Procedure:

  • Dissolution : Suspend 2-methyl-5-((trimethylsilyl)ethynyl)benzamide (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere. Causality: THF ensures complete solubility of the precursor, while 0 °C prevents exothermic side reactions.

  • Fluoride Addition : Dropwise add a 1.0 M solution of TBAF in THF (1.1 eq). Causality: A slight excess ensures complete deprotection, but excessive TBAF complicates downstream purification.

  • Reaction Maturation : Stir the mixture at 0 °C for 10 minutes, then allow it to warm to ambient temperature (20-25 °C) for 3 hours. Causality: Warming provides the kinetic energy required to complete the desilylation.

  • Quenching & Concentration : Concentrate the resulting mixture under reduced pressure. Causality: Removing THF prior to aqueous workup prevents emulsion formation and maximizes recovery.

  • Purification : Purify the crude residue via silica gel column chromatography using a gradient of 0-20% Ethyl Acetate in Petroleum Ether. Causality: The polarity difference between the TMS-alkyne and the terminal alkyne allows for clean baseline separation.

Protocol 2: Spectroscopic Sample Preparation
  • NMR Preparation : Weigh exactly 10 mg of the purified solid. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm NMR tube. Ensure no undissolved particulates remain to maintain magnetic field homogeneity.

  • FT-IR Preparation : Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and a background spectrum is collected. Place 2-3 mg of the dry solid directly onto the crystal and apply uniform pressure using the anvil to ensure optimal optical contact.

References

  • Title: EP 2675793 B1 - FAK inhibitors Source: Google Patents URL
  • Title: US 9012461 B2 - FAK inhibitors Source: Google Patents URL
Exploratory

Comprehensive Purity Analysis of 5-Ethynyl-2-methylbenzamide: A QbD Approach to Method Development and Validation

Executive Summary 5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0) is a highly reactive, critical intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), notably Focal Adhesion Kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0) is a highly reactive, critical intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), notably Focal Adhesion Kinase (FAK) and FLT3 inhibitors[1]. Because its terminal alkyne moiety is specifically designed for downstream click chemistry or cross-coupling, the purity of this intermediate directly dictates the yield, kinetic efficiency, and safety profile of the final API. This technical guide outlines a robust, self-validating analytical control strategy based on the 2 and 3 frameworks[2],[3].

Chemical Context & Mechanistic Impurity Profiling

To control impurities, analytical scientists must first understand their thermodynamic and kinetic origins. The synthesis of 5-Ethynyl-2-methylbenzamide typically proceeds via a Sonogashira cross-coupling of 5-bromo-2-methylbenzamide with trimethylsilylacetylene (TMS-acetylene), yielding a TMS-protected intermediate[1]. Subsequent deprotection using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) yields the target compound[4].

Based on this pathway, the impurity profile is highly predictable:

  • Glaser Homocoupling Dimer (Organic): In the presence of the copper(I) co-catalyst and trace oxygen, terminal alkynes undergo oxidative dimerization (the Glaser-Hay reaction)[5],[6]. This creates a highly conjugated 1,4-diyne impurity that is notoriously difficult to purge.

  • Incomplete Deprotection (Organic): Residual 2-methyl-5-((trimethylsilyl)ethynyl)benzamide due to suboptimal TBAF stoichiometry or reaction kinetics[1].

  • Elemental Impurities (Inorganic): Carryover of Palladium (Pd) and Copper (Cu) from the Sonogashira catalytic cycle[6].

  • Residual Solvents (Volatile): Traces of THF and methanol used during synthesis and crystallization[1].

SynthesisWorkflow SM 5-Bromo-2-methylbenzamide (Starting Material) Int TMS-Protected Intermediate SM->Int Sonogashira Coupling (Pd/Cu Catalysis) TMSA TMS-Acetylene (Reagent) TMSA->Int Imp1 Glaser Dimer (Organic Impurity) TMSA->Imp1 O2 / Cu(I) Oxidation Prod 5-Ethynyl-2-methylbenzamide (Target API Intermediate) Int->Prod Deprotection (TBAF / THF) Imp2 Pd / Cu Residues (Elemental Impurity) Int->Imp2 Catalyst Carryover Imp3 Residual TMS-Int (Organic Impurity) Int->Imp3 Incomplete Deprotection

Fig 1. Synthetic workflow of 5-Ethynyl-2-methylbenzamide and mechanistic origins of key impurities.

Analytical Target Profile (ATP) under ICH Q14

The2 mandates a Quality-by-Design (QbD) lifecycle approach to method development[2]. Rather than blindly screening columns, we first define the Analytical Target Profile (ATP)—the required performance criteria for the method[2].

For 5-Ethynyl-2-methylbenzamide, the ATP dictates:

  • Assay: Accurate quantification of the main peak (98.0% – 102.0%).

  • Organic Impurities: Baseline resolution (

    
    ) between the API and the Glaser dimer, with a Limit of Quantitation (LOQ) 
    
    
    
    .
  • Elemental Impurities: Detection of Pd/Cu down to 1 ppm to prevent downstream catalyst poisoning.

ValidationLifecycle ATP Analytical Target Profile (ATP) Define CQA & Measuring Needs Dev Method Development (ICH Q14) Risk Assessment & DoE ATP->Dev Val Method Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy Dev->Val Routine Routine Testing & Control Batch Release & Stability Val->Routine Routine->Dev Lifecycle Management

Fig 2. Analytical lifecycle for purity methods, integrating ICH Q14 development and Q2(R2) validation.

Step-by-Step Analytical Methodologies

HPLC-UV/MS for Organic Purity & Related Substances

Expertise & Causality: Benzamide derivatives possess a basic nitrogen and a carbonyl group that readily hydrogen-bond with residual silanols on silica-based columns, leading to severe peak tailing. To counteract this, we utilize a highly end-capped, superficially porous C18 column. The mobile phase is buffered with 0.1% formic acid (pH ~2.7) to fully protonate the silanols and suppress ionization of the analyte, ensuring sharp, symmetrical peaks. MS detection (ESI+) is run in tandem with UV to identify unknown degradation products on the fly.

Protocol:

  • System Preparation: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Column Equilibration: Install an end-capped C18 column (150 x 4.6 mm, 2.7 µm). Equilibrate at 5% B for 10 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve 10.0 mg of 5-Ethynyl-2-methylbenzamide in 10.0 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL solution. Sonicate for 5 minutes.

  • System Suitability Test (SST) [Self-Validating Check]: Inject a resolution mixture containing the target compound and the Glaser dimer spiked at 0.1%. The run is only valid if resolution (

    
    ) 
    
    
    
    and the tailing factor for the main peak is
    
    
    .
  • Execution: Inject 10 µL of the sample. Monitor UV absorbance at 254 nm (optimal for the conjugated benzamide-alkyne system).

Table 1: Optimized HPLC Gradient Program

Time (min)% Mobile Phase A (0.1% FA in

)
% Mobile Phase B (0.1% FA in MeCN)Flow Rate (mL/min)
0.09551.0
15.010901.0
18.010901.0
18.19551.0
22.09551.0
ICP-MS for Elemental Impurities (Pd/Cu)

Expertise & Causality: Direct injection of organic intermediates into an ICP-MS causes carbon buildup on the interface cones and plasma instability. Microwave-assisted acid digestion completely mineralizes the organic matrix. Yttrium (Y, mass 89) is selected as the internal standard because its mass sits perfectly between Cu (mass 63) and Pd (mass 106), compensating for matrix effects without isobaric overlap.

Protocol:

  • Digestion: Weigh 0.1 g of sample into a microwave vessel. Add 6 mL of concentrated

    
     and 2 mL of HCl. Run the microwave program up to 200°C for 20 minutes.
    
  • Dilution: Dilute the digestate to 50 mL with ultra-pure water. Spike with 10 ppb Yttrium internal standard.

  • Calibration [Self-Validating Check]: Analyze calibration standards at 1, 10, 50, and 100 ppb. The correlation coefficient (

    
    ) must be 
    
    
    
    before proceeding.
  • Analysis: Aspirate samples into the argon plasma. Monitor isotopes

    
     and 
    
    
    
    .
GC-FID for Residual Solvents (THF)

Expertise & Causality: Injecting the solid compound directly into a GC would degrade the stationary phase. Headspace (HS) sampling selectively extracts volatile solvents (like THF used in TBAF deprotection[1]) while leaving the non-volatile 5-Ethynyl-2-methylbenzamide in the vial. A DB-624 column is used as its intermediate polarity perfectly resolves polar solvents.

Protocol:

  • Preparation: Dissolve 100 mg of sample in 1.0 mL of high-boiling diluent (e.g., DMSO) in a 20 mL headspace vial. Seal immediately.

  • Equilibration: Heat the vial at 85°C for 20 minutes to drive THF into the gas phase.

  • Injection: Inject 1.0 mL of the headspace gas into the GC-FID.

  • SST [Self-Validating Check]: Inject a standard containing 720 ppm THF. The %RSD of 6 replicate injections must be

    
    .
    

Data Presentation & Validation Framework (ICH Q2(R2))

The 3 provides a unified standard for ensuring analytical methods are scientifically sound, reproducible, and defensible[3]. The validation parameters confirm that the testing methods consistently deliver reliable data reflecting the purity of the drug substance[3],[7].

Table 2: Impurity Profiling & Control Strategy

Impurity / AnalyteOriginAnalytical TechniqueAcceptance Criteria
5-Ethynyl-2-methylbenzamideMain ProductHPLC-UV (254 nm)98.0% – 102.0% w/w
Glaser DimerOxidative HomocouplingHPLC-UV (254 nm)

TMS-Protected IntermediateIncomplete DeprotectionHPLC-UV (254 nm)

Palladium (Pd)Sonogashira CatalystICP-MS

ppm
Copper (Cu)Sonogashira Co-catalystICP-MS

ppm
Tetrahydrofuran (THF)Deprotection SolventHS-GC-FID

ppm

Table 3: ICH Q2(R2) Validation Parameters for HPLC Method

ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and spiked impurities.No interference at the retention time of the main peak. Peak purity angle < threshold.
Linearity 5 concentration levels from LOQ to 120% of target.

, y-intercept

of target response.
Accuracy Spike recovery at 50%, 100%, and 150% levels.Mean recovery between 98.0% and 102.0%.
Precision 6 independent sample preparations (Repeatability).%RSD of assay

.
LOD / LOQ Signal-to-noise ratio approach.S/N

for LOD; S/N

for LOQ.

Conclusion

By applying an enhanced ICH Q14 development approach and rigorous ICH Q2(R2) validation, this analytical strategy ensures the absolute purity of 5-Ethynyl-2-methylbenzamide. Controlling Glaser homocoupling impurities and residual heavy metals safeguards downstream catalytic steps, ultimately ensuring the efficacy and safety of the final pharmaceutical product.

References

  • Title: ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: mastercontrol.com URL: 3

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai Source: intuitionlabs.ai URL: 7

  • Title: FAK INHIBITORS - European Patent Office - EP 2675793 B1 Source: googleapis.com URL: 1

  • Title: WO2014027199A1 - Fak and flt3 inhibitors - Google Patents Source: google.com URL: 4

  • Title: Applying ICH Q14 in Pharmaceuticals: Analytical Targeting - Premier Research Source: premier-research.com URL: 2

  • Title: Sonogashira coupling - Wikipedia Source: wikipedia.org URL: 5

  • Title: troubleshooting guide for Sonogashira coupling failures - Benchchem Source: benchchem.com URL: 6

Sources

Foundational

Solubility Profiling of 5-Ethynyl-2-methylbenzamide: A Technical Guide for Process Optimization

Topic: Solubility of 5-Ethynyl-2-methylbenzamide in Organic Solvents Document Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 5-Ethynyl-2-methylbenzamide in Organic Solvents Document Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers

Executive Summary

5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0) is a critical pharmacophore intermediate, notably utilized in the synthesis of Focal Adhesion Kinase (FAK) inhibitors (e.g., TAE226) and next-generation tyrosine kinase inhibitors. Its structural motif—combining a polar primary amide, a lipophilic ortho-methyl group, and a reactive ethynyl handle—presents unique solubility challenges during scale-up and purification.

This guide provides a comprehensive framework for understanding the solubility landscape of 5-Ethynyl-2-methylbenzamide. It synthesizes theoretical physicochemical predictions with field-proven experimental protocols to enable researchers to determine precise solubility limits and optimize recrystallization processes.

Physicochemical Profile & Solubility Landscape

Structural Analysis & Solvation Physics

The solubility behavior of 5-Ethynyl-2-methylbenzamide is governed by the competition between its crystal lattice energy (stabilized by intermolecular hydrogen bonding) and solvent-solute interactions.

  • Primary Amide (

    
    ):  Acts as both a hydrogen bond donor and acceptor. This moiety drives high lattice energy, often necessitating polar protic or aprotic solvents for dissolution.
    
  • Ortho-Methyl Group (

    
    ):  Introduces steric bulk that forces the amide group out of planarity with the benzene ring. Expert Insight:  This "ortho-effect" typically disrupts pi-stacking efficiency compared to para-isomers, potentially lowering the melting point and enhancing solubility in organic solvents relative to its 4-methyl isomer.
    
  • Ethynyl Group (

    
    ):  Increases lipophilicity (
    
    
    
    ) and provides a site for pi-pi interactions, slightly reducing solubility in highly polar aqueous media while enhancing affinity for chlorinated solvents and ethers.
Predicted Solubility Matrix

Based on structural analogs (2-methylbenzamide, 3-ethynylbenzamide) and synthetic utility.

Solvent ClassRepresentative SolventsPredicted SolubilityProcess Utility
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Reaction media (e.g., Sonogashira coupling); Stock solutions.
Ethers THF, 2-MeTHF, DioxaneHigh/Moderate Standard reaction solvent; Good for liquid-liquid extraction.
Alcohols Methanol, Ethanol, IPAModerate (Temp. dependent)Ideal for recrystallization (high temp solubility, low at RT).
Chlorinated DCM, ChloroformModerate Extraction; Chromatography loading.
Esters Ethyl Acetate, IPMLow/Moderate Anti-solvent or wash solvent; Crystallization co-solvent.
Hydrocarbons Hexane, Heptane, TolueneInsoluble/Trace Anti-solvent for precipitation; Washing filter cakes.
Aqueous Water, PBSLow (<1 mg/mL)Anti-solvent; Impurity removal (inorganic salts).

Experimental Protocols: Determination & Optimization

Reliable solubility data is the bedrock of process chemistry. The following protocols move beyond simple visual inspection to quantitative validation.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this method to generate Gold Standard equilibrium data for formulation or critical process steps.

Materials:

  • 5-Ethynyl-2-methylbenzamide (Solid, >98% purity)[1]

  • HPLC-grade Solvents

  • 0.45 µm PTFE Syringe Filters

  • Agilent 1200/1260 HPLC (or equivalent) with UV-Vis detector

Workflow:

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at constant temperature (25°C ± 0.1°C) for 24 hours. Note: Use a thermomixer to prevent sedimentation.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

  • Quantification: Dilute the filtrate (typically 100x in Acetonitrile) and analyze via HPLC.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile. Gradient 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

  • Calibration: External standard curve of 5-Ethynyl-2-methylbenzamide (0.01 – 1.0 mg/mL).

Protocol B: Dynamic Solubility Screening (Polythermal Method)

Use this method to rapidly identify recrystallization solvent systems.

  • Weigh 100 mg of compound into a vial.

  • Add solvent in 100 µL aliquots while heating to boiling point.

  • Record volume required for dissolution (

    
    ).
    
  • Cool slowly to Room Temperature (RT) and then 0°C.

  • Observe crystallization.[2]

    • Ideal System: Dissolves in low volume hot; crystallizes heavily at RT/0°C.

Process Implications: Recrystallization Strategy

For purification of 5-Ethynyl-2-methylbenzamide from crude reaction mixtures (e.g., post-desilylation), a Binary Solvent System is recommended.

Recommended System: THF / Heptane

  • Rationale: The compound is highly soluble in THF (Good Solvent) and insoluble in Heptane (Anti-Solvent).

  • Procedure:

    • Dissolve crude solid in minimal warm THF (40°C).

    • Perform polish filtration to remove inorganic salts (e.g., TBAF residues).

    • Slowly add Heptane while stirring until persistent cloudiness appears.

    • Heat to re-dissolve, then cool slowly to 0°C.

Alternative System: Ethanol / Water

  • Rationale: Green chemistry alternative.

  • Note: Ensure the ethynyl group remains stable; avoid prolonged boiling in basic aqueous conditions to prevent hydration of the alkyne.

Visual Workflows

Figure 1: Solubility Screening Logic

A decision tree for selecting the optimal solvent based on experimental observation.

SolubilityLogic Start Start: 5-Ethynyl-2-methylbenzamide Solvent Screening DissolveHot Test 1: Dissolve in Hot Solvent (Reflux Temp) Start->DissolveHot CheckSoluble Is it Soluble Hot? DissolveHot->CheckSoluble InsolubleHot Discard Solvent (Too weak) CheckSoluble->InsolubleHot No SolubleHot Cool to Room Temp (25°C) CheckSoluble->SolubleHot Yes CheckCrystals Do Crystals Form? SolubleHot->CheckCrystals NoCrystals Too Soluble (Use as Reaction Solvent) CheckCrystals->NoCrystals No YesCrystals Ideal Recrystallization Candidate CheckCrystals->YesCrystals Yes (High Yield) AntiSolvent Test Anti-Solvent Addition (e.g., Heptane/Water) NoCrystals->AntiSolvent Try Binary System AntiSolvent->YesCrystals Precipitation Occurs

Caption: Decision matrix for categorizing solvents into Reaction Media, Crystallization Systems, or Anti-Solvents.

Figure 2: Synthesis & Purification Context

Where this solubility data fits into the broader synthesis of FAK Inhibitors.

SynthesisFlow Precursor 2-Methyl-5-((trimethylsilyl)ethynyl) benzamide Reaction Deprotection (TBAF/THF) Soluble Phase Precursor->Reaction Solubility Critical Quench Aqueous Workup (Compound in Organic Layer) Reaction->Quench Crude Crude Isolation (Concentration) Quench->Crude Purification Recrystallization (THF/Heptane) Crude->Purification Solubility Differential Final Pure 5-Ethynyl-2-methylbenzamide (>99% HPLC) Purification->Final

Caption: Workflow illustrating the critical role of solubility during the deprotection and isolation of the target intermediate.

References

  • Preparation of FAK Inhibitors: Shapiro, G., et al. (2004). Pyrrolo[2,3-d]pyrimidines as FAK Inhibitors. WO Patent 2004/080980.[3][4][5]

  • Synthesis of 5-Ethynyl-2-methylbenzamide: FAK Inhibitors. European Patent EP2675793B1. Paragraph [0259].

  • General Solubility of Benzamides: Tong, Y., et al. (2015). Solubility of three types of benzamide derivatives in organic solvents. Fluid Phase Equilibria, 388, 67-73.

  • Recrystallization Methodology: MIT Digital Lab Techniques Manual. Recrystallization.

  • Compound Registry: PubChem CID 71313438 (Related Isomer 3-ethynyl-4-methylbenzamide for SAR comparison).

Sources

Exploratory

"discovery of 5-Ethynyl-2-methylbenzamide as a synthetic intermediate"

A Key Intermediate for Next-Generation FAK Kinase Inhibitors Executive Summary 5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0 ) has emerged as a critical synthetic intermediate in the development of targeted cancer thera...

Author: BenchChem Technical Support Team. Date: March 2026

A Key Intermediate for Next-Generation FAK Kinase Inhibitors

Executive Summary

5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0 ) has emerged as a critical synthetic intermediate in the development of targeted cancer therapies, specifically Focal Adhesion Kinase (FAK) inhibitors . Its structural utility lies in its terminal alkyne moiety, which serves as a robust "molecular handle" for Sonogashira cross-coupling reactions, allowing the convergent assembly of complex heteroaryl kinase inhibitors.

This technical guide details the discovery, retrosynthetic logic, and optimized laboratory protocols for generating this intermediate. It differentiates this specific isomer from the structurally similar 3-ethynyl-4-methylbenzamide (used in Ponatinib synthesis), ensuring precise application in medicinal chemistry campaigns targeting the FAK/VEGFR3 signaling axis.

Chemical Context & Structural Significance[1][2][3]

In the design of Type II kinase inhibitors, the linker region connecting the "head" (ATP-binding hinge binder) and the "tail" (allosteric hydrophobic pocket binder) is pivotal. 5-Ethynyl-2-methylbenzamide provides a rigid ethynyl-phenyl linker that orients the benzamide motif—often involved in hydrogen bonding with the kinase "gatekeeper" residue or the DFG motif—into the correct spatial conformation.

Key Physicochemical Attributes:

  • Molecular Formula: C₁₀H₉NO

  • Molecular Weight: 159.19 g/mol

  • Role: Nucleophilic partner in Sonogashira couplings; Hydrogen bond donor/acceptor (Amide).

  • Differentiation: Unlike its isomer (3-ethynyl-4-methylbenzamide), the 5-ethynyl-2-methyl substitution pattern is specific to a class of 2,4,5-substituted pyrimidine FAK inhibitors (e.g., Novartis patent WO2012110773).

Retrosynthetic Analysis

The synthesis of 5-Ethynyl-2-methylbenzamide is best approached via a linear sequence starting from commercially available 2-methylbenzoic acid or 5-bromo-2-methylbenzoic acid . The critical disconnection is the C(sp)–C(sp2) bond formed via Sonogashira coupling, preceded by the installation of the primary amide.

Retrosynthesis Target 5-Ethynyl-2-methylbenzamide (Target) Precursor1 2-Methyl-5-((trimethylsilyl)ethynyl)benzamide (Protected Alkyne) Target->Precursor1 Deprotection (TBAF) Precursor2 5-Bromo-2-methylbenzamide (Aryl Halide) Precursor1->Precursor2 Sonogashira Coupling (TMS-Acetylene) Start 5-Bromo-2-methylbenzoic acid (Starting Material) Precursor2->Start Amidation (NH3)

Figure 1: Retrosynthetic strategy for 5-Ethynyl-2-methylbenzamide.

Detailed Experimental Protocols

The following protocols are synthesized from patent literature (WO2012110773) and standard process chemistry methodologies.

Stage 1: Synthesis of 5-Bromo-2-methylbenzamide

If starting from the acid, the amide must be installed first to avoid interference during the metal-catalyzed steps.

Reagents: 5-Bromo-2-methylbenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂), Ammonium Hydroxide (NH₄OH), Toluene.

  • Activation: Suspend 5-bromo-2-methylbenzoic acid (10 g, 46.5 mmol) in anhydrous toluene (100 mL). Add thionyl chloride (6.8 mL, 93 mmol) and a catalytic drop of DMF.

  • Reflux: Heat to reflux (110°C) for 2-3 hours until gas evolution ceases and the solution clarifies.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the acid chloride as a yellow oil.

  • Amidation: Dissolve the residue in DCM (50 mL) and add dropwise to a stirred, cooled (0°C) solution of 28% aqueous NH₄OH (50 mL).

  • Workup: Stir for 1 hour. Filter the resulting white precipitate, wash with water and cold ether, and dry in vacuo.

    • Yield Expectation: >90%[1][2][3]

    • Checkpoint: Verify formation of primary amide by LC-MS (M+H ≈ 214/216).

Stage 2: Sonogashira Coupling (The Critical Step)

This step installs the protected alkyne.

Reagents: 5-Bromo-2-methylbenzamide (1.0 eq), Trimethylsilylacetylene (1.5 eq), PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.1 eq), Triethylamine (TEA), THF.

  • Setup: In a flame-dried Schlenk flask, combine 5-bromo-2-methylbenzamide (5.0 g, 23.3 mmol), PdCl₂(PPh₃)₂ (820 mg), and CuI (440 mg).

  • Solvent: Add anhydrous THF (50 mL) and degassed TEA (10 mL).

  • Addition: Add trimethylsilylacetylene (5.0 mL, 35 mmol) via syringe.

  • Reaction: Heat to 60°C under an argon atmosphere for 4-6 hours. Monitor by TLC (Hexane/EtOAc 1:1) for the disappearance of the bromide.

  • Workup: Cool to RT, filter through a pad of Celite to remove palladium black. Concentrate the filtrate.

  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Product: 2-methyl-5-((trimethylsilyl)ethynyl)benzamide.[4][5]

Stage 3: Desilylation to Final Product

Reagents: TBAF (1.0 M in THF).[4][5]

  • Reaction: Dissolve the TMS-intermediate (4.0 g) in THF (40 mL). Cool to 0°C.[6][4][5]

  • Deprotection: Add TBAF solution (1.1 eq) dropwise. Stir at 0°C for 15 mins, then warm to RT for 2 hours.

  • Quench: Dilute with EtOAc (100 mL) and wash with saturated NH₄Cl solution (2x) and brine.

  • Isolation: Dry over Na₂SO₄, concentrate, and recrystallize from DCM/Hexanes if necessary.

    • Final Product: 5-Ethynyl-2-methylbenzamide as an off-white solid.

    • Characterization: ¹H NMR (DMSO-d₆) should show the acetylenic proton singlet at ~4.1 ppm.

Application: Convergent Synthesis of FAK Inhibitors

The primary utility of 5-Ethynyl-2-methylbenzamide is as a nucleophile in a second Sonogashira coupling to build the final drug scaffold.

Workflow Logic:

  • Partner Synthesis: A heteroaryl chloride (e.g., a 2-amino-4-chloropyrimidine derivative) is prepared separately.

  • Coupling: The 5-ethynyl-2-methylbenzamide is coupled to the chloride using a similar Pd/Cu system.

  • Result: This creates a rigid, conjugated system linking the benzamide "tail" to the kinase-binding "head."

ApplicationWorkflow Intermediate 5-Ethynyl-2-methylbenzamide (Nucleophile) Catalyst PdCl2(PPh3)2 / CuI / Base Intermediate->Catalyst Partner Chloro-Pyrimidine Scaffold (Electrophile) Partner->Catalyst Drug FAK Inhibitor Scaffold (e.g., TAE226 Analog) Catalyst->Drug Sonogashira Cross-Coupling

Figure 2: Convergent assembly of FAK inhibitors using the intermediate.

Process Optimization & Safety
ParameterRecommendationRationale
Catalyst Loading 2-5 mol% PdHigh loading ensures completion; lower loading possible with rigorously degassed solvents.
Base Choice Triethylamine (TEA) or DIPEAActs as both solvent modifier and HCl scavenger.
Temperature 50-60°CBalance between reaction rate and stability of the terminal alkyne (risk of polymerization).
Safety Inert Atmosphere Terminal acetylenes and CuI can form explosive copper acetylides if allowed to dry; keep in solution or wet.
References
  • Novartis AG. (2012). FAK Inhibitors. WO Patent 2012/110773 A1. Link

  • Novartis AG. (2013). FAK Inhibitors. US Patent 9,012,461 B2. Link

  • ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis. Retrieved from ChemicalBook. Link

  • BenchChem. (2025).[6] Synthesis of Ponatinib Intermediates. (Provided for context on similar ethynyl-benzamide chemistries). Link

Sources

Protocols & Analytical Methods

Method

"using 5-Ethynyl-2-methylbenzamide in Sonogashira coupling"

Application Note: High-Efficiency Sonogashira Coupling of 5-Ethynyl-2-methylbenzamide Executive Summary 5-Ethynyl-2-methylbenzamide is a critical pharmacophore intermediate, primarily employed in the synthesis of Type II...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Sonogashira Coupling of 5-Ethynyl-2-methylbenzamide

Executive Summary

5-Ethynyl-2-methylbenzamide is a critical pharmacophore intermediate, primarily employed in the synthesis of Type II kinase inhibitors (e.g., targeting FAK, VEGFR, and BCR-ABL). Structurally, it serves as a "linker-scaffold" that connects a hinge-binding heterocycle (via the alkyne) to a solvent-exposed solubilizing group (via the amide).

This guide provides an optimized technical workflow for utilizing 5-Ethynyl-2-methylbenzamide in Sonogashira cross-coupling reactions. Unlike simple phenylacetylenes, this substrate presents specific challenges regarding solubility (due to the primary amide) and regiochemical steric effects (due to the ortho-methyl group).

Key Application Areas:

  • Medicinal Chemistry: Synthesis of pyrimidine-based FAK inhibitors (analogous to TAE226).

  • Material Science: Precursor for liquid crystal mesogens requiring hydrogen-bonding amide heads.

  • Heterocyclic Synthesis: Building block for isoquinolin-1(2H)-ones via downstream cyclization.

Chemical Context & Reactivity Profile

Before initiating the protocol, it is essential to understand the electronic and physical behavior of the substrate.

FeaturePropertyExperimental Implication
Ortho-Methyl Group Steric bulk at C2Induces a dihedral twist in the amide bond relative to the ring. While this does not sterically hinder the C5-alkyne, it increases solubility in organic solvents compared to the non-methylated analog.
Primary Amide (-CONH₂) H-bond donor/acceptorHigh Polarity: Poor solubility in non-polar solvents (Hexane/Toluene). Requires polar aprotic solvents (DMF, DMAc, DMSO). Coordination Risk: Potential to weakly coordinate Pd species, necessitating slightly higher catalyst loading (3-5 mol%).
Terminal Alkyne (C5) NucleophileThe C5 position is electronically activated and sterically unencumbered, making it highly reactive toward oxidative addition complexes.

Strategic Workflow: From Precursor to Drug Candidate

The following diagram illustrates the synthesis of the 5-ethynyl-2-methylbenzamide intermediate and its subsequent application in coupling with a heteroaryl halide (a typical drug discovery workflow).

G Start 5-Bromo-2-methylbenzamide TMS_Step Sonogashira 1 (TMS-Acetylene) Start->TMS_Step Pd(PPh3)2Cl2, CuI Intermed TMS-Protected Intermediate TMS_Step->Intermed Deprotect Deprotection (TBAF/K2CO3) Intermed->Deprotect Active 5-Ethynyl-2-methylbenzamide (The Reagent) Deprotect->Active Coupling Sonogashira 2 (Heteroaryl Halide) Active->Coupling Pd(PPh3)4, CuI DMF, 90°C Product Final Kinase Inhibitor (e.g., FAK Inhibitor) Coupling->Product

Figure 1: Synthetic pathway illustrating the generation and application of 5-Ethynyl-2-methylbenzamide.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Ethynyl-2-methylbenzamide

Use this protocol if you need to generate the starting material from the bromide.

Reagents:

  • 5-Bromo-2-methylbenzamide (1.0 eq)

  • Trimethylsilylacetylene (TMSA) (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (2 mol%)

  • Triethylamine (Et₃N) (3.0 eq)

  • Solvent: DMF (anhydrous)[1]

Step-by-Step:

  • Inert Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Dissolution: Add 5-Bromo-2-methylbenzamide and anhydrous DMF (0.2 M concentration). Stir until fully dissolved. Note: Mild heating (40°C) may be required due to the amide.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂, CuI, and Et₃N. The solution should turn yellow/brown.

  • Reaction: Add TMSA dropwise via syringe. Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (the bromide spot should disappear).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF. Dry organic layer over Na₂SO₄ and concentrate.[2]

  • Deprotection: Redissolve the crude TMS-intermediate in THF. Add TBAF (1.0 M in THF, 1.1 eq) at 0°C. Stir for 30 mins.

  • Purification: Quench with saturated NH₄Cl. Extract with EtOAc.[1][3] Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Application - Coupling with Heteroaryl Halides

This is the core "Application" protocol for drug discovery (e.g., coupling to a chloropyrimidine).

Rationale: This reaction couples the nucleophilic alkyne (5-ethynyl-2-methylbenzamide) with an electrophilic heteroaryl halide. Because heteroaryl halides (like chloropyrimidines) are often electron-deficient, oxidative addition is facile, but the reaction requires heat and a polar solvent to maintain the solubility of the benzamide.

Reagents:

  • Alkyne: 5-Ethynyl-2-methylbenzamide (1.0 eq)[3]

  • Halide: Heteroaryl Chloride/Iodide (e.g., 2-chloro-5-(trifluoromethyl)pyrimidine) (1.0 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for difficult substrates)

  • Co-Catalyst: CuI (5 mol%)

  • Base: Diisopropylamine (DIPA) or Et₃N (2-3 eq)

  • Solvent: DMF (dimethylformamide) or DMAc (dimethylacetamide)

Procedure:

  • Preparation: In a microwave vial or pressure tube, combine the Alkyne, Halide, and dry DMF (0.15 M).

  • Degassing (Critical): Sparge the solution with Argon for 10 minutes. Oxygen presence causes homocoupling (Glaser coupling) of the ethynylbenzamide, forming a bis-benzamide dimer.

  • Catalyst Load: Add Pd(PPh₃)₄ and CuI quickly under a positive stream of Argon. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Visual Check: The reaction typically darkens. If a precipitate forms early, it may be the amine-hydrohalide salt (normal).

  • Workup:

    • Dilute with EtOAc (10 volumes).

    • Wash with 5% LiCl solution (3x) to rigorously remove DMF (DMF can interfere with crystallization later).

    • Wash with brine, dry (MgSO₄), and concentrate.[2]

  • Purification: Recrystallization from MeOH/DCM is often possible due to the high crystallinity of benzamides. If not, flash chromatography (DCM/MeOH gradients) is recommended.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield / Starting Material Recovery Catalyst poisoning by amideIncrease Pd loading to 5-10 mol%. Switch to Pd(dppf)Cl₂ , which is more robust against coordination interference.
Homocoupling (Dimerization) Presence of OxygenDegas solvents more rigorously (Freeze-Pump-Thaw is ideal). Add the alkyne slowly (syringe pump) to keep its concentration low relative to the halide.
Product Precipitation during Reaction Low Solubility of ProductSwitch solvent to NMP (N-methyl-2-pyrrolidone) or run at higher temperature (100-110°C).
Incomplete Conversion of Chloride Aryl Chloride is unreactiveAdd PPh₃ (10 mol%) to stabilize the Pd species or switch to a Buchwald precatalyst (e.g., XPhos Pd G2 ).

References

  • Synthesis of FAK Inhibitors (TAE226 Analogs)

    • Title: "Pyrimidines that inhibit Focal Adhesion Kinase and VEGFR3"[4]

    • Source: European P
    • URL
    • Relevance: Describes the specific synthesis of 5-ethynyl-2-methylbenzamide and its coupling to pyrimidines.
  • General Sonogashira Protocols for Amides

    • Title: "Palladium and Copper Catalyzed Sonogashira Cross Coupling: A Review"
    • Source: MDPI Molecules (2020)
    • URL:[Link][5]

    • Relevance: Provides mechanistic insights into amide tolerance in cross-coupling.
  • Ponatinib Synthetic Route (Analogous Chemistry)

    • Title: "Discovery of Ponatinib (AP24534): A Pan-BCR-ABL Inhibitor"
    • Source: ACS Medicinal Chemistry Letters
    • URL:[Link]

    • Relevance: Demonstrates the coupling of ethynyl-methylbenzamide scaffolds in l

Sources

Application

Application Note: 5-Ethynyl-2-methylbenzamide in FAK Inhibitor Design

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility, synthesis, and application of 5-Ethynyl-2-methylbenzamide (CAS 1393901-32-0) as a critical in...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility, synthesis, and application of 5-Ethynyl-2-methylbenzamide (CAS 1393901-32-0) as a critical intermediate in the construction of Type II Focal Adhesion Kinase (FAK) inhibitors.

[1][2]

Executive Summary

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase overexpressed in invasive tumors.[1] Effective inhibition requires molecules that can occupy the ATP-binding pocket while extending into the hydrophobic back-pocket to stabilize the "DFG-out" inactive conformation.

5-Ethynyl-2-methylbenzamide serves as a high-value "linker-pharmacophore." Its terminal alkyne provides a rigid, linear geometry for Sonogashira coupling to hinge-binding heterocycles (e.g., pyrimidines, imidazopyridazines), while the benzamide moiety forms critical hydrogen bonds with the kinase back-pocket (specifically Asp/Glu residues). This guide provides a validated workflow for synthesizing this precursor and coupling it to generate potent FAK inhibitors analogous to TAE226 and Defactinib .

Chemical Basis & Retrosynthesis

The structural value of 5-ethynyl-2-methylbenzamide lies in its trifunctional nature:

  • Ethynyl Group (C5): A rigid "carbon bridge" that spans the gatekeeper region of the kinase.

  • Amide Group (C1): Acts as a hydrogen bond donor/acceptor for the Glu-Lys salt bridge or the DFG motif.

  • Methyl Group (C2): Provides hydrophobic bulk to lock the phenyl ring into the appropriate torsion angle relative to the kinase cleft.

Retrosynthetic Analysis

The synthesis is best approached via a Sonogashira coupling strategy starting from commercially available 5-bromo-2-methylbenzoic acid.

Retrosynthesis Target FAK Inhibitor Scaffold (e.g., Pyrimidine-Benzamide) Coupling Sonogashira Coupling Target->Coupling Precursor 5-Ethynyl-2-methylbenzamide (Target Precursor) Coupling->Precursor Core Heteroaryl Halide (e.g., 2-Cl-Pyrimidine) Coupling->Core Protected TMS-Protected Alkyne Precursor->Protected Deprotection (TBAF) Start 5-Bromo-2-methylbenzamide Protected->Start Pd/Cu, TMS-Acetylene Acid 5-Bromo-2-methylbenzoic Acid Start->Acid Amidation (HATU/NH3)

Caption: Retrosynthetic disconnection of a generic FAK inhibitor revealing the 5-ethynyl-2-methylbenzamide precursor.

Detailed Synthetic Protocols

Part A: Synthesis of 5-Ethynyl-2-methylbenzamide

Objective: Convert 5-bromo-2-methylbenzoic acid to the terminal alkyne.

Step 1: Amide Formation

Reagents: 5-Bromo-2-methylbenzoic acid, HATU, DIPEA, Ammonium Hydroxide (NH₄OH), DMF. Rationale: HATU provides mild activation without affecting the aryl bromide.

  • Dissolve 5-bromo-2-methylbenzoic acid (1.0 equiv) in DMF (10 vol).

  • Add DIPEA (2.0 equiv) and HATU (1.2 equiv). Stir at RT for 30 min to form the active ester.

  • Add NH₄OH (28-30% aq., 5.0 equiv) dropwise.

  • Stir at RT for 4–16 hours. Monitor by LCMS (Target M+H ≈ 214/216).

  • Workup: Pour into ice water. Filter the white precipitate. Wash with water and hexanes. Dry in vacuo.

    • Yield Expectation: >85%.[2][3]

Step 2: Sonogashira Coupling (TMS Protection)

Reagents: 5-Bromo-2-methylbenzamide, Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF.

  • Charge a reaction vessel with 5-bromo-2-methylbenzamide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.02 equiv).

  • Evacuate and backfill with Nitrogen (3 cycles).

  • Add anhydrous THF (10 vol) and Et₃N (3.0 equiv).

  • Add TMS-acetylene (1.5 equiv) dropwise.

  • Heat to 60°C for 4–6 hours. The solution typically turns dark brown/black.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Desilylation (Alkyne Deprotection)

Reagents: TBAF (1M in THF) or K₂CO₃/MeOH.

  • Dissolve the TMS-intermediate in THF (or MeOH).

  • Add TBAF (1.1 equiv) at 0°C. Stir for 30 min, then warm to RT for 1 hour.

  • Quench: Add saturated NH₄Cl solution. Extract with EtOAc.

  • Isolation: Dry organic layer over Na₂SO₄, concentrate. Recrystallize from Et₂O/Hexanes if necessary.

    • Characterization: ¹H NMR (DMSO-d₆) should show a terminal alkyne proton singlet at ~4.1–4.3 ppm.

Part B: Coupling to Kinase Core (The "Click" Reaction)

This is the critical step where the precursor is attached to the kinase-binding core (e.g., a pyrimidine scaffold).

Reaction: Sonogashira Cross-Coupling Partners: 5-Ethynyl-2-methylbenzamide + 2-Chloro-5-(trifluoromethyl)pyrimidine derivative.

Protocol:
  • Preparation: In a dry pressure vial, combine:

    • Heteroaryl Chloride Core (1.0 equiv)

    • 5-Ethynyl-2-methylbenzamide (1.1 equiv)

    • Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (for difficult substrates)

    • CuI (0.05 equiv)

  • Solvent System: Add DMF (degassed) and Diisopropylamine (DIPA) or Et₃N (3:1 ratio).

  • Execution: Seal and heat to 80–90°C for 12 hours under Argon.

  • Monitoring: LCMS should show the disappearance of the alkyne and formation of the coupled product (M+H typically >450 Da).

  • Purification: This step often requires Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to remove metal contaminants and homocoupled alkyne byproducts.

Mechanism of Action & Rationale

Why use this specific precursor? The logic follows the "Type II" kinase inhibition model.[4]

Mechanism Inhibitor FAK Inhibitor Hinge Hinge Region (ATP Site) Inhibitor->Hinge Heterocycle binds Linker Ethynyl Linker (Rigid Spacer) Inhibitor->Linker Benzamide Benzamide Motif (Allosteric Binder) Linker->Benzamide Positions DFG DFG-Asp (Back Pocket) Benzamide->DFG H-Bonds

Caption: Structural logic of FAK inhibition. The ethynyl linker positions the benzamide to lock the kinase in an inactive state.

  • Rigidity: The ethynyl triple bond prevents the inhibitor from collapsing, forcing the benzamide deep into the allosteric pocket.

  • Selectivity: The 2-methyl group creates a steric clash with the "gatekeeper" residue in non-target kinases, improving selectivity for FAK/Pyk2.

Quality Control & Specifications

To ensure reproducibility in biological assays, the precursor must meet these standards:

TestMethodAcceptance Criteria
Purity HPLC (254 nm)≥ 98.0%
Identity ¹H NMR (DMSO-d₆)Terminal Alkyne singlet present; Methyl singlet (~2.4 ppm) present.
Metal Content ICP-MSPd < 20 ppm (Critical for cell assays)
Appearance VisualOff-white to pale yellow solid

Common Impurity: Homocoupled dimer (Glaser coupling).

  • Detection: LCMS showing mass 2M-2.

  • Prevention:[5][6] Ensure strict anaerobic conditions (Argon sparge) during synthesis.

Safety & Handling

  • Alkynes: Terminal alkynes can be unstable. Store 5-ethynyl-2-methylbenzamide at -20°C under inert gas. Avoid exposure to heavy metals (Ag, Cu) in the absence of ligands, as acetylides can be explosive.

  • Palladium/Copper: Heavy metal catalysts are toxic. Scavenge metal residues using QuadraPure™ TU or similar thiourea scavengers before biological testing.

References

  • Synthesis of FAK Inhibitors (Patent): Boehringer Ingelheim Int. "FAK Inhibitors and Methods of Use."[7][5][8] WO2012110773A1. (Describes the specific coupling of 5-ethynyl-2-methylbenzamide).

  • Structure-Activity Relationship (SAR): Halder, J., et al. "Therapeutic efficacy of a novel focal adhesion kinase inhibitor TAE226 in ovarian carcinoma." Cancer Research 67.22 (2007): 10976-10983.[7][3][6] (Contextualizes the benzamide pharmacophore).

  • Precursor Characterization: PubChem Compound Summary for 2-Methylbenzamide derivatives.

  • General Sonogashira Protocol: Chinchilla, R., & Nájera, C. "The Sonogashira reaction: a booming methodology in synthetic organic chemistry." Chemical Reviews 107.3 (2007): 874-922.

Sources

Method

Application Note: Click Chemistry Applications of 5-Ethynyl-2-methylbenzamide

[1] Abstract 5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0) is a specialized alkyne-functionalized building block used primarily in the synthesis of kinase inhibitors and Fragment-Based Drug Discovery (FBDD).[1] While s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0) is a specialized alkyne-functionalized building block used primarily in the synthesis of kinase inhibitors and Fragment-Based Drug Discovery (FBDD).[1] While structurally distinct from metabolic probes like EdU, this benzamide derivative serves as a critical "pharmacophore handle." Its terminal alkyne moiety enables rapid diversification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,2,3-triazole libraries, or via Sonogashira cross-coupling for the industrial synthesis of FAK (Focal Adhesion Kinase) inhibitors. This guide details the protocols for utilizing this scaffold in high-throughput library generation and medicinal chemistry optimization.

Introduction: The Benzamide Pharmacophore

In medicinal chemistry, the benzamide motif is a "privileged structure" capable of forming key hydrogen bonds within the ATP-binding pockets of kinases and the catalytic domains of PARP enzymes.

5-Ethynyl-2-methylbenzamide combines this binding affinity with a bioorthogonal alkyne handle.

  • Role in FBDD: Acts as a "Core Fragment" (Fragment A) that can be "clicked" with a library of Azides (Fragment B) to explore the chemical space of a binding pocket.

  • Role in Drug Synthesis: Serves as the key intermediate (often designated I71 in patent literature) for the synthesis of FAK inhibitors such as analogs of PF-562,271 .

Chemical Properties
PropertyData
Chemical Name 5-Ethynyl-2-methylbenzamide
CAS Number 1393901-32-0
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Solubility DMSO (up to 100 mM), Methanol, DMF
Stability Stable at -20°C; protect from light and moisture.[2]
Reactive Group Terminal Alkyne (C≡CH)

Applications in Drug Discovery[3][4]

Fragment-Based Library Generation (CuAAC)

The primary "click" application of 5-Ethynyl-2-methylbenzamide is the rapid synthesis of 1,4-disubstituted-1,2,3-triazole libraries. The resulting triazole ring acts as a bioisostere for amide bonds, providing rigidity and metabolic stability while linking the benzamide pharmacophore to diverse R-groups.

Mechanism: The terminal alkyne reacts with organic azides in the presence of Cu(I) to form a triazole linkage. This reaction is regioselective (forming the 1,4-isomer) and proceeds in aqueous or organic solvents.

Industrial Synthesis of FAK Inhibitors (Sonogashira)

Note: While often grouped with modular "click" chemistries in broad medicinal chemistry contexts, this is technically a Pd-catalyzed cross-coupling. 5-Ethynyl-2-methylbenzamide is the validated precursor for constructing the core of FAK inhibitors. It is coupled with heteroaryl halides (e.g., 2-chloropyrimidines) to extend the scaffold into the solvent-exposed region of the kinase pocket.

Experimental Workflows (Visualized)

The following diagram illustrates the parallel workflow for using 5-Ethynyl-2-methylbenzamide in both FBDD (Click) and Lead Optimization (Sonogashira).

G cluster_0 Path A: Click Chemistry (FBDD) cluster_1 Path B: Lead Optimization (Industrial) Start 5-Ethynyl-2-methylbenzamide (Scaffold) CuAAC CuAAC Reaction (CuSO4 / Ascorbate) Start->CuAAC + Sonogashira Sonogashira Coupling (Pd(PPh3)2Cl2 / CuI) Start->Sonogashira + AzideLib Azide Library (R-N3) AzideLib->CuAAC Triazole 1,2,3-Triazole Library (Benzamide-Triazole-R) CuAAC->Triazole Regioselective Ligation Screening High-Throughput Screening (Kinase/PARP) Triazole->Screening Halide Heteroaryl Halide (e.g., Chloropyrimidine) Halide->Sonogashira DrugCand FAK Inhibitor Candidate (e.g., PF-562,271 Analog) Sonogashira->DrugCand C-C Bond Formation

Caption: Dual application pathways for 5-Ethynyl-2-methylbenzamide in library synthesis (left) and targeted drug synthesis (right).

Detailed Protocols

Protocol A: High-Throughput CuAAC Library Synthesis (96-Well Plate)

Purpose: To generate a library of 96 unique benzamide-triazole analogs for biological screening.

Reagents:

  • Scaffold: 5-Ethynyl-2-methylbenzamide (100 mM in DMSO).

  • Azide Library: 96 diverse organic azides (100 mM in DMSO).

  • Catalyst: CuSO₄·5H₂O (100 mM in water).

  • Reductant: Sodium Ascorbate (500 mM in water, freshly prepared).

  • Ligand (Optional but Recommended): THPTA or TBTA (200 mM in DMSO) to protect the protein target if screening directly, or to accelerate reaction.

  • Solvent: DMSO/t-Butanol/Water (1:1:1).

Step-by-Step Procedure:

  • Preparation: In a 96-well polypropylene plate (deep well), dispense 10 µL of the Scaffold (1 µmol) into each well.

  • Library Addition: Add 10.5 µL (1.05 equiv) of a unique Azide to each well.

  • Catalyst Mix: Prepare a master mix of the catalyst system:

    • Mix CuSO₄ and THPTA ligand in a 1:2 molar ratio prior to adding ascorbate.

    • Add Sodium Ascorbate.

    • Final concentrations in reaction: 1 mol% Cu, 2 mol% Ligand, 10 mol% Ascorbate.

  • Reaction: Add the catalyst master mix to each well. Adjust total volume to 200 µL with solvent.

  • Incubation: Seal plate and shake at room temperature (25°C) for 16 hours.

  • Workup (Solid Phase Extraction):

    • Dilute reaction with 500 µL water.

    • Pass through a pre-equilibrated C18 SPE plate.

    • Wash with 10% MeOH/Water (removes Cu salts).

    • Elute product with 100% MeOH or Acetonitrile.

  • Validation: Analyze random wells via LC-MS to confirm >90% conversion to the triazole product.

Protocol B: "Industrial Standard" Sonogashira Coupling

Purpose: Synthesis of FAK inhibitor intermediates (Reference Standard).

Reagents:

  • 5-Ethynyl-2-methylbenzamide (1.0 equiv)

  • Aryl/Heteroaryl Halide (e.g., 2-chloro-5-(trifluoromethyl)pyrimidine) (1.1 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (0.05 equiv)

  • Co-Catalyst: CuI (0.02 equiv)

  • Base: Triethylamine (TEA) or Diisopropylamine (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (degassed).

Procedure:

  • Degassing: Charge a reaction flask with THF and TEA. Sparge with Nitrogen/Argon for 15 minutes to remove Oxygen (Critical for Sonogashira to prevent homocoupling of the alkyne).

  • Loading: Add the Aryl Halide, Pd-catalyst, and CuI under inert atmosphere.

  • Addition: Add 5-Ethynyl-2-methylbenzamide.

  • Reaction: Heat to 50–70°C under Nitrogen for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate.[3]

  • Purification: Flash chromatography (Hexane/Ethyl Acetate gradient).

Scientific Integrity & Troubleshooting

Critical Control Points
  • Copper Chelation: In Protocol A (CuAAC), if the benzamide scaffold or the azide contains strong chelators (e.g., pyridines), the reaction rate may drop. Solution: Increase Copper load to 5-10 mol% or use a stronger ligand like THPTA.

  • Homocoupling (Glaser Coupling): In both protocols, the presence of Oxygen can cause the terminal alkyne to dimerize (forming a diyne) instead of reacting with the azide/halide. Solution: Rigorous degassing is mandatory.

  • Regioselectivity: CuAAC is strictly 1,4-regioselective. Thermal (uncatalyzed) Huisgen cycloaddition will yield a mixture of 1,4 and 1,5 isomers and is not recommended for structure-activity relationship (SAR) studies.

Safety Note
  • Azides: Low molecular weight organic azides can be explosive. Handle with care and keep C/N ratio > 3.

  • Copper: Copper waste must be disposed of as heavy metal waste.

References

  • Patent: FAK Inhibitors. Compounds and methods for the treatment of proliferative diseases.[4] (Describes the use of 5-Ethynyl-2-methylbenzamide, referred to as Intermediate I71, in the synthesis of FAK inhibitors).

    • Source: Google P
    • URL
  • Click Chemistry Mechanism.Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    • Source: Evans, R. A. (2007).
    • URL: [Link]

  • Benzamide Scaffold in Drug Discovery.Benzamide Derivatives as Potent Inhibitors of HDACs/PARP. (General context on the pharmacophore).

    • Source: National Institutes of Health (PMC) / J. Med. Chem.
    • URL: [Link]

  • Sonogashira Coupling Protocol.Standard procedures for alkyne-aryl coupling.

    • Source: Organic Chemistry Portal.
    • URL: [Link]

Sources

Application

Application Note: Precision Synthesis of Pan-BCR-ABL Inhibitors via Sonogashira Coupling of 5-Ethynyl-2-methylbenzamide

Abstract & Strategic Context This application note details the optimized protocol for synthesizing third-generation Tyrosine Kinase Inhibitors (TKIs) utilizing 5-Ethynyl-2-methylbenzamide as the critical nucleophilic sca...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

This application note details the optimized protocol for synthesizing third-generation Tyrosine Kinase Inhibitors (TKIs) utilizing 5-Ethynyl-2-methylbenzamide as the critical nucleophilic scaffold.

The ethynyl-benzamide moiety is chemically significant because its linear geometry allows the resulting inhibitor to evade the steric clash caused by the T315I "gatekeeper" mutation in the BCR-ABL kinase domain. Unlike imatinib or nilotinib, inhibitors derived from this scaffold (such as Ponatinib) utilize the ethynyl linker to span the narrow hydrophobic channel of the kinase, maintaining potency against pan-resistant CML clones.

This guide focuses on the Sonogashira cross-coupling of 5-Ethynyl-2-methylbenzamide with heteroaryl halides. It prioritizes the suppression of Glaser homocoupling—a common yield-destroying side reaction—and ensures high purity suitable for biological assays.

Chemical Rationale & Reaction Design

The synthesis relies on a Pd/Cu-catalyzed cycle.[1] The choice of 5-Ethynyl-2-methylbenzamide (Reactant A) provides the "tail" segment of the inhibitor, which interacts with the DFG-out pocket of the kinase. The coupling partner is typically a heteroaryl halide, such as 3-iodoimidazo[1,2-b]pyridazine (Reactant B), which mimics the adenine ring of ATP.

Critical Process Parameters (CPPs)
  • Catalyst Selection: A Pd(0) source is required. While Pd(PPh3)4 is standard, we recommend PdCl2(PPh3)2 reduced in situ, as it often shows higher air stability during setup.

  • The Copper Effect: CuI is essential for activating the terminal alkyne via a copper-acetylide intermediate.[1] However, excess CuI in the presence of trace oxygen accelerates oxidative homocoupling (dimerization of the starting material).

  • Solvent System: Anhydrous DMF or DMSO is preferred to solubilize the polar benzamide moiety.

Reaction Pathway Diagram

The following diagram illustrates the convergent synthesis and the competing side-reaction pathways that this protocol is designed to mitigate.

ReactionPathway Start1 5-Ethynyl-2-methylbenzamide (Nucleophile) Intermed Cu-Acetylide Intermediate Start1->Intermed CuI, Base Start2 Heteroaryl Halide (e.g., 3-iodoimidazo[1,2-b]pyridazine) Cat Pd(PPh3)4 / CuI Base (DIPEA) Start2->Cat Oxidative Add. Product Target Inhibitor (Ponatinib Analog) Cat->Product Reductive Elim. Intermed->Cat SideProd Glaser Dimer (Homocoupling Impurity) Intermed->SideProd O2 (Trace Air)

Figure 1: Mechanistic pathway showing the desired cross-coupling vs. the oxygen-mediated Glaser homocoupling risk.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2]Density/Conc.Role
5-Ethynyl-2-methylbenzamide 159.191.0SolidNucleophile (Linker)
3-Iodoimidazo[1,2-b]pyridazine 245.021.05SolidElectrophile (Head)
PdCl2(PPh3)2 701.900.05SolidCatalyst Precursor
CuI (Copper(I) Iodide) 190.450.03SolidCo-catalyst
DIPEA (Hünig's Base) 129.242.50.742 g/mLBase
DMF (Anhydrous) --SolventReaction Medium
Step-by-Step Procedure

Step 1: Inert Environment Setup (Crucial)

  • Why: The terminal alkyne of 5-Ethynyl-2-methylbenzamide is prone to oxidative dimerization (Glaser coupling) in the presence of copper and air.

  • Action: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar. Allow it to cool under a stream of dry Argon (or Nitrogen).

  • Degassing: Place anhydrous DMF in a separate vessel and sparge with Argon for 15 minutes prior to use.

Step 2: Reagent Charging

  • Charge the reaction flask with 3-iodoimidazo[1,2-b]pyridazine (1.05 equiv) and PdCl2(PPh3)2 (5 mol%).

  • Add CuI (3 mol%). Note: Keep CuI loading low to minimize homocoupling.

  • Evacuate the flask and backfill with Argon three times.

  • Add the degassed DMF (concentration ~0.2 M relative to the alkyne) via syringe.

  • Add DIPEA (2.5 equiv) via syringe. The solution typically turns yellow/brown.

Step 3: Alkyne Addition & Reaction [1][3]

  • Dissolve 5-Ethynyl-2-methylbenzamide (1.0 equiv) in a minimal amount of degassed DMF.

  • Add this solution dropwise to the main reaction mixture over 5 minutes at room temperature.

    • Expert Tip: Slow addition maintains a low concentration of the free alkyne relative to the catalyst, favoring cross-coupling over homocoupling.

  • Heat the mixture to 65°C .

  • Monitor via LC-MS or TLC (5% MeOH in DCM) every hour.

    • Endpoint: Disappearance of the iodide partner and the alkyne. Typical time: 3–6 hours.

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with EtOAc (10 volumes) and wash with water (3x) to remove DMF.

  • Wash the organic layer with brine (1x).

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient of 0% to 5% MeOH in DCM. The product is polar due to the amide and nitrogen heterocycles.

  • Alternative: If the product precipitates during workup (common with these rigid structures), triturating with diethyl ether or cold acetonitrile can yield high purity without a column.

Analytical Validation (QC)

To ensure the synthesized inhibitor is valid for biological testing, it must meet the following criteria:

ParameterMethodAcceptance CriteriaDiagnostic Signal
Identity 1H NMR (DMSO-d6)Consistent StructureMissing: Alkyne proton (~4.4 ppm singlet). Present: New aromatic peaks from heterocycle.
Purity HPLC (UV 254nm)> 98%Single peak. Absence of dimer (which elutes much later).
Identity LC-MS (ESI+)[M+H]+Mass = Sum of reagents - HI.
Residual Metal ICP-MS< 10 ppmCritical for biological assays (Cu/Pd are cytotoxic).
Troubleshooting Guide
  • Issue: High Homocoupling (Dimer formation).

    • Cause: Oxygen leak or excess CuI.

    • Fix: Re-sparge solvents; use a glovebox for CuI addition; reduce CuI to 1 mol%.

  • Issue: Reaction Stalls.

    • Cause: Catalyst poisoning (often by the pyridine nitrogen).

    • Fix: Add another 2 mol% Pd catalyst; increase temperature to 80°C.

Workflow Visualization

The following diagram details the operational workflow, including the critical purification decision points.

Workflow Start Start: Inert Setup (Argon/N2) Mix Mix Halide + Catalyst (DMF, Base) Start->Mix Add Slow Addition of 5-Ethynyl-2-methylbenzamide Mix->Add Heat Heat to 65°C (3-6 Hours) Add->Heat QC1 QC Check: LC-MS (Is Alkyne consumed?) Heat->QC1 QC1->Heat No (Continue) Workup Aq. Workup (EtOAc/Water) QC1->Workup Yes Purify Purification (Silica Column or Trituration) Workup->Purify Final Final Inhibitor (>98% Purity) Purify->Final

Figure 2: Operational workflow for the synthesis and purification of the inhibitor.

References

  • Huang, W. S., et al. (2010).[4] "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase." Journal of Medicinal Chemistry.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.

  • Ariad Pharmaceuticals. (2011). "Patent WO2011053938A1: Synthesis of Ponatinib and related intermediates." Google Patents.

  • Glaser, C. (1869). "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft. (Historical reference for homocoupling mechanism).[2]

Sources

Method

Application Note: Strategic Use of 5-Ethynyl-2-methylbenzamide in Kinase Inhibitor Design

Executive Summary 5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0) is a high-value pharmacophore intermediate primarily utilized in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs) , specifically targeting Focal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0) is a high-value pharmacophore intermediate primarily utilized in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs) , specifically targeting Focal Adhesion Kinase (FAK) and related pathways (e.g., VEGFR3).

Unlike flexible alkyl linkers, the ethynyl (alkyne) moiety provides a rigid, linear spacer that directs the benzamide "tail" into the kinase back-pocket (allosteric site), often interacting with the DFG-motif (Asp-Phe-Gly). This application note details the strategic deployment of this fragment, optimizing its Sonogashira coupling efficiency and validating its role in structure-activity relationship (SAR) campaigns.

Chemical Profile & Mechanistic Rationale[1]

Physicochemical Properties
PropertySpecification
Chemical Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
CAS Number 1393901-32-0
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM
Key Functional Group Terminal Alkyne (C≡C-H) at C5 position
Structural Logic in Drug Design

In medicinal chemistry, 5-Ethynyl-2-methylbenzamide serves as a "warhead-linker-tail" hybrid :

  • The Alkyne (Linker): Acts as a rigid rod, spanning the kinase gatekeeper region without incurring the entropic penalty of rotatable bonds. It is electronically conjugated, allowing electronic communication between the core and the benzamide.

  • The Benzamide (Tail): Forms critical hydrogen bonds (donor/acceptor) with the Glu/Asp residues in the kinase

    
    C-helix or the DFG-out pocket, stabilizing the inactive conformation (Type II inhibition).
    
  • The Methyl Group (C2): Provides steric bulk that induces a twist in the biaryl system (after coupling), forcing the molecule to adopt a conformation complementary to the ATP-binding cleft.

Pathway Visualization

The following diagram illustrates the role of 5-Ethynyl-2-methylbenzamide in the synthesis of FAK inhibitors (e.g., analogs of TAE226).

G cluster_0 Precursor Synthesis cluster_1 Kinase Inhibitor Assembly Start 2-Methyl-5-bromo benzamide TMS_Int TMS-Protected Intermediate Start->TMS_Int Pd(PPh3)2Cl2, CuI TMS-Acetylene Target 5-Ethynyl-2-methyl benzamide TMS_Int->Target TBAF / THF Deprotection Coupling Sonogashira Coupling Target->Coupling Alkyne Handle Core Heteroaryl Halide (e.g., 2-Cl-Pyrimidine) Core->Coupling Halide Handle FinalDrug FAK Inhibitor (Scaffold) Coupling->FinalDrug C-C Bond Formation

Caption: Synthetic workflow converting the benzamide precursor into a bioactive kinase inhibitor scaffold via Sonogashira coupling.

Experimental Protocols

Protocol A: Preparation of 5-Ethynyl-2-methylbenzamide

Context: This step is required if the material is stored as the TMS-protected precursor to prevent polymerization.

Reagents:

  • 2-Methyl-5-((trimethylsilyl)ethynyl)benzamide (Starting Material)[1][2]

  • TBAF (Tetrabutylammonium fluoride), 1.0 M in THF[1][2][3]

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate (EtOAc) / Hexanes (for purification)

Procedure:

  • Dissolution: Dissolve 1.0 eq of TMS-protected benzamide in anhydrous THF (0.2 M concentration) in a round-bottom flask under N₂ atmosphere. Cool to 0°C.[3]

  • Deprotection: Dropwise add 1.2 eq of TBAF (1.0 M in THF). The solution may darken slightly.

  • Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (the product is more polar than the TMS starting material).

  • Workup: Quench with saturated NH₄Cl solution. Extract 3x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0–50% EtOAc in Hexanes.

    • Note: The terminal alkyne proton typically appears as a singlet around

      
       3.0–3.2 ppm in ¹H NMR.
      
Protocol B: Sonogashira Coupling (Kinase Core Ligation)

Context: Linking the benzamide fragment to a heteroaryl halide (e.g., 2-chloropyrimidine).

Reagents:

  • Heteroaryl Halide (1.0 eq)

  • 5-Ethynyl-2-methylbenzamide (1.1 eq)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) or Pd(dppf)Cl₂ (for difficult substrates)

  • Co-catalyst: CuI (10 mol%)

  • Base: Triethylamine (Et₃N) or DIPEA (3.0 eq)

  • Solvent: DMF (degassed) or DMF/THF mixture

Step-by-Step Workflow:

  • Setup: In a microwave vial or pressure tube, combine the Heteroaryl Halide, 5-Ethynyl-2-methylbenzamide, Pd catalyst, and CuI.

  • Degassing: Seal the vessel and purge with Argon/N₂ for 5 minutes. This is critical to prevent homocoupling (Glaser coupling) of the alkyne.

  • Solvation: Add degassed DMF and the base via syringe.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Optimization Tip: If conversion is low, add the alkyne in two portions (0.5 eq at T=0, 0.6 eq at T=2h) to minimize catalyst poisoning.

  • Workup: Cool to RT. Dilute with EtOAc and wash with 5% LiCl solution (to remove DMF) followed by brine.

  • Purification: The product is often highly crystalline. Trituration with cold MeOH or Et₂O is often sufficient. If not, use reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Validation & QC

To ensure the integrity of the "warhead," the following QC parameters must be met before biological testing:

TestAcceptance CriteriaDiagnostic Signal
¹H NMR (DMSO-d₆) Purity > 95%Alkyne CH: Singlet at ~4.1–4.3 ppm (variable by solvent). Amide NH₂: Broad singlets at ~7.4 and 7.8 ppm.
LC-MS [M+H]⁺ = 160.2 ± 0.5Single peak integration > 98% (UV 254 nm).
Appearance SolidNo dark oil (indicates polymerization).

Common Impurity:

  • Glaser Homocoupling Product: A dimer formed by oxidative coupling of two alkyne units. Detected by LC-MS (Mass ~316) and lack of alkyne proton in NMR. Prevention: Strict exclusion of O₂ during coupling.

Advanced Application: Chemical Biology Probes

Beyond inhibitor synthesis, 5-Ethynyl-2-methylbenzamide functions as a bioorthogonal probe for Activity-Based Protein Profiling (ABPP).

  • Mechanism: The benzamide binds to the kinase pocket.

  • Click Chemistry: The terminal alkyne allows post-lysis labeling with an Azide-Fluorophore (via CuAAC reaction) to visualize off-target binding or target engagement in complex proteomes.

ABPP Step1 Incubate Live Cells/Lysate with 5-Ethynyl-2-methylbenzamide Step2 Lysis & Protein Extraction Step1->Step2 Step3 Click Reaction (CuAAC) Add Azide-Biotin or Azide-Fluorophore Step2->Step3 Step4 SDS-PAGE / Mass Spec Identify Bound Kinases Step3->Step4

Caption: Workflow for using the molecule as a chemical probe to identify kinase binding partners.

References

  • FAK Inhibitor Synthesis: United States Patent 9012461B2. "FAK inhibitors." (Describes the synthesis of Intermediate I71: 5-ethynyl-2-methylbenzamide).

  • Kinase Inhibitor Design: WO2012110773A1. "Fak inhibitors." (Details the Sonogashira coupling of 5-ethynyl-2-methylbenzamide with pyrimidine cores).

  • Sonogashira Methodology: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. (General reference for the coupling protocol optimization).

  • Type II Kinase Binding: Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology. (Contextualizes the role of the benzamide tail).

Sources

Application

High-Impact Derivatization Strategies for 5-Ethynyl-2-methylbenzamide in Lead Optimization

Document Type: Application Note & Protocol Guide Subject: 5-Ethynyl-2-methylbenzamide (CAS: Generic Scaffold Reference) Keywords: Fragment-Based Drug Discovery (FBDD), CuAAC, Sonogashira Coupling, Benzamide Bioisosteres,...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Protocol Guide Subject: 5-Ethynyl-2-methylbenzamide (CAS: Generic Scaffold Reference) Keywords: Fragment-Based Drug Discovery (FBDD), CuAAC, Sonogashira Coupling, Benzamide Bioisosteres, Library Synthesis.

Executive Summary: The Scaffold Advantage

In modern drug discovery, 5-Ethynyl-2-methylbenzamide represents a "privileged structure" due to its bifunctional nature. It combines a polar, hydrogen-bonding benzamide core (frequently found in antipsychotics, PARP inhibitors, and kinase inhibitors) with a reactive terminal alkyne at the meta-position relative to the amide.

This guide outlines a modular derivatization strategy designed to maximize Chemical Space exploration. By treating the ethynyl group as a "diversity vector" and the amide as a "solubility anchor," researchers can rapidly generate focused libraries with tunable physicochemical properties (logP, TPS, MW).

Key Structural Features
  • C5-Ethynyl Group: A versatile handle for Carbon-Heteroatom (Click Chemistry) or Carbon-Carbon (Sonogashira) bond formation.

  • C1-Amide Group: A critical pharmacophore for H-bond donor/acceptor interactions; modifiable to bioisosteres (oxadiazoles, tetrazoles).

  • C2-Methyl Group: Provides steric bulk to lock conformation (ortho-effect), improving metabolic stability by blocking potential hydrolysis sites or metabolic oxidation at the ring.

Strategic Workflow: Divergent Synthesis

The following flowchart illustrates the parallel workflows for derivatizing the scaffold.

DerivatizationWorkflow Scaffold 5-Ethynyl-2-methylbenzamide CuAAC Path A: CuAAC (Triazole Library) Scaffold->CuAAC Azides (R-N3) Sonogashira Path B: Sonogashira (Biaryl/Linker Extension) Scaffold->Sonogashira Aryl Halides (Ar-X) Dehydration Path C: Dehydration (Nitrile Formation) Scaffold->Dehydration POCl3/TFAA Hofmann Path D: Hofmann Rearrangement (Aniline Derivatives) Scaffold->Hofmann PhI(OAc)2 Triazoles 1,4-Disubstituted Triazoles (Bioisosteres) CuAAC->Triazoles Biaryls Extended Biaryls (Kinase Type II Inhibitors) Sonogashira->Biaryls Tetrazoles Tetrazoles (Acid Bioisosteres) Dehydration->Tetrazoles NaN3 Ureas Ureas/Sulfonamides Hofmann->Ureas

Figure 1: Divergent synthesis pathways for 5-Ethynyl-2-methylbenzamide. Path A and B focus on library expansion, while Path C and D focus on core scaffold morphing.

Module 1: The "Click" Vector (CuAAC)

Objective: Rapid generation of 1,4-disubstituted 1,2,3-triazole libraries. Rationale: The triazole ring acts as a robust amide bioisostere, improving metabolic stability while maintaining dipolar interactions. This reaction is ideal for attaching diverse "R-groups" (solubility tags, fluorophores, or binding elements) under mild conditions.

Protocol A: High-Throughput CuAAC Synthesis

Scope: 96-well plate format for library generation.

Reagents:

  • Scaffold: 5-Ethynyl-2-methylbenzamide (10 mM in DMSO).

  • Azide Library: Diverse organic azides (10 mM in DMSO).

  • Catalyst: CuSO₄[1]·5H₂O (100 mM in water).

  • Reductant: Sodium Ascorbate (500 mM in water).

  • Ligand: THPTA or TBTA (50 mM in DMSO). Note: THPTA is preferred for aqueous solubility.

Step-by-Step Procedure:

  • Preparation: In a 2 mL HPLC vial (or microwell plate), combine:

    • 50 µL Scaffold stock (0.5 µmol, 1.0 equiv).

    • 55 µL Azide stock (0.55 µmol, 1.1 equiv).

    • 200 µL solvent (t-BuOH:Water 1:1 or DMSO:Water 1:1).

  • Catalyst Loading: Premix CuSO₄ (1.0 µL, 0.2 equiv) and THPTA Ligand (2.0 µL, 0.4 equiv). Add to the reaction vial.

  • Initiation: Add Sodium Ascorbate (2.0 µL, 2.0 equiv) to initiate the reduction of Cu(II) to Cu(I).

  • Incubation: Cap and stir/shake at Room Temperature for 4-16 hours .

    • QC Check: The solution should remain clear or turn slightly yellow. A green precipitate indicates oxidation of Copper; add more ascorbate if observed.

  • Work-up (Library Scale):

    • Add 50 µL of 0.1M EDTA (pH 7.4) to chelate copper.[1]

    • Dilute with 500 µL EtOAc.

    • Wash with water (x2) to remove salts/DMSO.

    • Concentrate organic phase or inject directly for Prep-HPLC.

Validation Criteria:

  • LC-MS: Look for [M+H]+ corresponding to (Scaffold MW + Azide MW).

  • NMR: Disappearance of the alkyne proton (~3.0-4.5 ppm) and appearance of the triazole singlet (~7.5-8.5 ppm).

Module 2: The Carbon Vector (Sonogashira Coupling)

Objective: Extension of the core to create rigid biaryl systems. Rationale: This protocol is essential for creating "Type II" kinase inhibitors or GPCR ligands where the alkyne serves as a rigid linker to a hydrophobic pocket.

Protocol B: Palladium-Catalyzed Cross-Coupling

Scope: 50-100 mg scale for lead synthesis.

Reagents:

  • Scaffold: 5-Ethynyl-2-methylbenzamide (1.0 equiv).

  • Partner: Aryl Iodide or Heteroaryl Bromide (1.1 equiv).

  • Catalyst: Pd(PPh₃)₂Cl₂ (0.05 equiv).

  • Co-Catalyst: CuI (0.02 equiv).

  • Base: Triethylamine (Et₃N) (3.0 equiv).

  • Solvent: Anhydrous DMF or THF (degassed).

Step-by-Step Procedure:

  • Degassing: Place solid reagents (Scaffold, Aryl Halide, Pd-catalyst, CuI) in a dried Schlenk tube. Cycle vacuum/Argon 3 times.

  • Solvation: Add degassed DMF and Et₃N via syringe under Argon flow.

  • Reaction: Stir at 60°C for 4-8 hours .

    • Note: If using Aryl Bromides, increase temperature to 80°C.

  • Quench: Cool to RT. Dilute with EtOAc and wash with saturated NH₄Cl (to remove Cu/Pd) and brine.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes). The amide group makes the product polar; ensure the column is flushed well.

Critical Control Point:

  • Oxygen Exclusion: Oxygen promotes homocoupling of the alkyne (Glaser coupling), forming a diyne dimer. If a spot appears on TLC with double the MW, your Argon atmosphere was compromised.

Module 3: Core Morphing (Amide Transformations)

Objective: Modifying the "Anchor" to tune permeability and solubility.

Protocol C: Dehydration to Benzonitrile

Converts the amide to a nitrile, enabling tetrazole synthesis (bioisostere of carboxylic acid).

  • Reagents: Scaffold (1.0 equiv), Trifluoroacetic Anhydride (TFAA, 1.2 equiv), Pyridine (3.0 equiv), DCM.

  • Procedure: Cool solution of scaffold/pyridine in DCM to 0°C. Add TFAA dropwise. Stir 1h.

  • Result: 5-Ethynyl-2-methylbenzonitrile.[2]

  • Application: React nitrile with NaN₃/ZnBr₂ to form the Tetrazole , a potent acidic bioisostere often used to improve potency in receptor binding.

Analytical Data Summary

Derivative TypeKey Analytical Feature (1H NMR)Key MS FeatureLogP Trend
Parent Scaffold Alkyne singlet (

~3.2 ppm), Amide broad singlets
[M+H]+ = 160.07Moderate
Triazole (Click) Triazole C-H singlet (

8.0-8.5 ppm)
[M+H]+ = Parent + AzideLower (More Polar)
Int. Alkyne (Sono) Disappearance of alkyne proton; New aromatic protons[M+H]+ = Parent + Aryl - IHigher (More Lipophilic)
Nitrile Loss of Amide protons; IR peak at ~2220 cm⁻¹[M+H]+ = Parent - 18 (H₂O)Higher

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[3] Journal of Organometallic Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Biomolecules with Terminal Alkynes. Link

  • Liang, B., et al. (2005).[4] Efficient Sonogashira Coupling Protocols for Medicinal Chemistry. Journal of Organic Chemistry. Link

Sources

Method

"5-Ethynyl-2-methylbenzamide in the synthesis of heterocyclic compounds"

Application Note: 5-Ethynyl-2-methylbenzamide in the Synthesis of Heterocyclic Compounds Executive Summary 5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0) is a highly versatile, bifunctional building block widely utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Ethynyl-2-methylbenzamide in the Synthesis of Heterocyclic Compounds

Executive Summary

5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0) is a highly versatile, bifunctional building block widely utilized in modern synthetic organic chemistry and drug discovery[1]. Featuring both a terminal alkyne and a primary amide positioned on a toluene core, this compound is primed for orthogonal reactivity. The terminal alkyne acts as an ideal handle for Sonogashira cross-couplings and click chemistry, while the ambident nucleophilic character of the primary amide facilitates intramolecular cyclizations.

This application note provides detailed, self-validating protocols for utilizing 5-ethynyl-2-methylbenzamide in three distinct paradigms:

  • Transition-Metal-Catalyzed Cyclocarbonylation to yield 3-alkylideneisoindolin-1-ones.

  • Electrochemical Aza-Cyclization for green synthesis of 3-hydroxyisoindolinones.

  • Cross-Coupling for Kinase Inhibitor Synthesis , specifically targeting Focal Adhesion Kinase (FAK) and Flt3[2].

Mechanistic Insights & Causality

The Ortho-Ethynylbenzamide Advantage

The synthesis of nitrogen-containing heterocycles, particularly isoindolinones, relies heavily on the spatial proximity of the alkyne and the amide group. In transition-metal-catalyzed cyclocarbonylative Sonogashira reactions, the primary amide acts as an internal nucleophile that attacks the alkyne following carbon monoxide (CO) insertion[3].

Causality in Catalyst Selection: Traditional Sonogashira couplings require a copper(I) co-catalyst. However, in cyclocarbonylative pathways, the presence of Cu promotes unwanted Glaser-type homocoupling of the terminal alkyne. Utilizing a highly efficient, copper-free system with low palladium loading (e.g., 0.4 mol %


) suppresses homocoupling and drives the reaction toward the desired lactam moiety[3].
Solvent-Driven Stereoselectivity

When synthesizing 3-alkylideneisoindolin-1-ones, the choice of solvent dictates the stereochemical outcome. Using dichloromethane (


) favors the formation of (Z)-isoindolinones and indenone byproducts. Conversely, switching the solvent to tetrahydrofuran (THF) alters the transition state dipole stabilization, favoring keto-enol tautomer derivatives. For strictly (E)-isomer formation, N-arylation of the primary amide prior to cyclization is required[3].

G A 5-Ethynyl-2-methylbenzamide + Aryl Iodide B Pd(0) Catalyst Oxidative Addition A->B PdCl2(PPh3)2 C Pd(II) Aryl Complex B->C Ar-I D CO Insertion (Acylpalladium) C->D CO (20 atm) E Alkyne Insertion (Carbopalladation) D->E F Intramolecular N-Attack (5-exo-dig cyclization) E->F G Reductive Elimination 3-Alkylideneisoindolin-1-one F->G -Pd(0)

Mechanism of Pd-catalyzed cyclocarbonylative Sonogashira reaction forming isoindolinones.

Experimental Protocols

Protocol 1: Copper-Free Cyclocarbonylative Sonogashira Reaction

Objective: Synthesis of 3-alkylideneisoindolin-1-one derivatives via CO insertion[3].

Materials:

  • 5-Ethynyl-2-methylbenzamide (1.0 equiv, 1.0 mmol)

  • Aryl iodide (e.g., iodobenzene) (1.2 equiv, 1.2 mmol)

  • 
     (0.004 equiv, 0.4 mol %)
    
  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Anhydrous

    
     (5.0 mL)
    
  • Carbon Monoxide (CO) gas

Step-by-Step Methodology:

  • Preparation: In a flame-dried stainless-steel autoclave equipped with a magnetic stir bar, add 5-ethynyl-2-methylbenzamide, aryl iodide, and

    
    .
    
  • Solvent & Base Addition: Purge the vessel with inert gas (Ar or

    
    ) for 5 minutes. Inject anhydrous 
    
    
    
    and
    
    
    via syringe. Rationale:
    
    
    acts as the base to neutralize the HI generated during oxidative addition, preventing catalyst poisoning.
  • Pressurization: Seal the autoclave and purge three times with CO gas. Pressurize the vessel to 20 atm of CO. Safety Note: Perform strictly in a highly ventilated fume hood equipped with CO detectors.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 16 hours.

  • In-Process Control: Cool the vessel to room temperature and carefully vent the CO. Analyze an aliquot via TLC (Hexane/EtOAc 7:3). The disappearance of the starting material (

    
    ) and the appearance of a UV-active product spot indicates completion.
    
  • Workup: Dilute the mixture with

    
     (20 mL), wash with saturated aqueous 
    
    
    
    (2 × 15 mL) and brine (15 mL). Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the (Z)-3-alkylideneisoindolin-1-one.

Protocol 2: Electrochemical 5-exo-dig Aza-Cyclization

Objective: Green synthesis of 3-hydroxyisoindolinone derivatives via Proton-Coupled Electron Transfer (PCET) without external oxidants[4][5].

Step-by-Step Methodology:

  • Cell Setup: Equip an undivided electrochemical cell with a graphite anode and a platinum plate cathode.

  • Reaction Mixture: Dissolve 5-ethynyl-2-methylbenzamide (0.5 mmol) and a supporting electrolyte (e.g.,

    
    , 0.1 M) in an undivided cell containing an appropriate solvent mixture (e.g., MeCN/H2O 9:1). Rationale: Water serves as the nucleophile to trap the intermediate vinyl radical, yielding the hydroxy derivative[5].
    
  • Electrolysis: Apply a constant current (e.g., 10 mA) at room temperature until 2.5 F/mol of charge is passed.

  • Validation: Monitor via LC-MS. Look for the mass shift from

    
     159 
    
    
    
    (starting material) to the corresponding hydroxylated cyclized product.
  • Isolation: Extract the aqueous mixture with EtOAc, dry the organic layer, and purify via silica gel chromatography.

G A 5-Ethynyl-2-methylbenzamide B Anodic Oxidation (PCET) A->B -e-, -H+ C Amidyl Radical Intermediate B->C D 5-exo-dig Cyclization (N-attack on Alkyne) C->D E Vinyl Radical Intermediate D->E F Oxidation / Trapping (+H2O / -e-) E->F G 3-Hydroxyisoindolinone Derivative F->G

Electrochemical PCET strategy for 5-exo-dig aza-cyclization to 3-hydroxyisoindolinones.

Protocol 3: Microwave-Assisted Sonogashira Coupling for FAK Inhibitors

Objective: Coupling of 5-ethynyl-2-methylbenzamide with pyrimidine scaffolds to synthesize Focal Adhesion Kinase (FAK) and Flt3 inhibitors[2][6].

Step-by-Step Methodology:

  • Reagent Loading: In a microwave-safe vial, combine 5-ethynyl-2-methylbenzamide (0.041 g, 0.25 mmol), the target aryl chloride (e.g., a 4-chloro-pyrimidine derivative, 0.230 mmol),

    
     (0.011 g, 0.016 mmol), triphenylphosphine (0.010 g, 0.038 mmol), and Copper(I) iodide (0.010 g, 0.053 mmol)[6].
    
  • Solvent Addition: Add anhydrous DMF (2 mL) followed by triethylamine (0.091 mL, 0.65 mmol). Rationale: DMF acts as an excellent microwave absorber, ensuring rapid and uniform heating.

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 120 °C for 30 minutes.

  • Workup: Concentrate the resulting dark mixture under reduced pressure. Dilute with EtOAc and wash with water to remove DMF and amine salts.

  • Purification: Purify using silica gel chromatography (eluting with a gradient of Hexane/EtOAc) to yield the coupled pyrimidine-benzamide inhibitor framework.

Quantitative Data Summary

The following table summarizes the optimized conditions and typical outcomes for the primary transformations of 5-Ethynyl-2-methylbenzamide based on recent literature[3][5][6].

Reaction TypeCatalyst / ReagentsSolventTemp / ConditionsPrimary ProductYield / Outcome
Cyclocarbonylation

(0.4 mol%), CO (20 atm)

100 °C, 16h(Z)-3-alkylideneisoindolin-1-oneHigh conversion; favors (Z)-isomer
Cyclocarbonylation

(0.4 mol%), CO (20 atm)
THF100 °C, 16hKeto-enol isoindolinoneModerate yield; alters stereoselectivity
Electro-Cyclization

(0.1 M), Undivided Cell
MeCN/

RT, 10 mA3-hydroxyisoindolinoneGram-scale applicable; high selectivity
Sonogashira (Kinase)

, CuI,

,

DMF120 °C, MicrowavePyrimidine-alkyne-benzamideRapid coupling (30 min) for FAK inhibitors

References

  • Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides.
  • Electrochemical 5-exo-dig aza-cyclization of 2-alkynylbenzamides toward 3-hydroxyisoindolinone derivatives.
  • FAK Inhibitors.
  • Fak and flt3 inhibitors.
  • 5-ethynyl-2-methylbenzamide - CAS 1393901-32-0. Molaid.

Sources

Application

Application Note: Labeling Biomolecules with 5-Ethynyl-2-methylbenzamide via CuAAC Click Chemistry

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Focus: Bioorthogonal Labeling, Kinase Target Profiling, and Assay Validation Mechanistic Rationale & Probe Design 5-Ethynyl-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Focus: Bioorthogonal Labeling, Kinase Target Profiling, and Assay Validation

Mechanistic Rationale & Probe Design

5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0) 1 is a highly versatile chemical biology tool. Structurally, it consists of a 2-methylbenzamide scaffold—a privileged pharmacophore frequently utilized in the design of Focal Adhesion Kinase (FAK) and FLT3 inhibitors 2—equipped with a terminal ethynyl (alkyne) group. This dual-nature architecture allows it to function both as an affinity probe for kinase profiling and as a general bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 3.

Causality in Probe Design: The selection of a terminal alkyne is deliberate. It is exceptionally small, ensuring minimal steric perturbation to the benzamide’s binding affinity within the target kinase's ATP-binding pocket. Furthermore, terminal alkynes are biologically inert (bioorthogonal), preventing non-specific cross-reactivity in complex cellular lysates until the copper catalyst is introduced.

The CuAAC Reaction System: The CuAAC reaction covalently links the terminal alkyne of 5-Ethynyl-2-methylbenzamide with an azide-modified biomolecule (or reporter tag) to form a stable 1,4-disubstituted 1,2,3-triazole linkage 4. The causality behind the catalyst complex is critical: while CuSO₄ provides the copper source and sodium ascorbate reduces Cu(II) to the active Cu(I) state, the inclusion of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is non-negotiable for biomolecules. Without THPTA, free Cu(I) rapidly generates reactive oxygen species (ROS) via Fenton-like chemistry, leading to irreversible protein degradation.

CuAAC_Reaction A 5-Ethynyl-2-methylbenzamide (Alkyne Probe) D Stable 1,4-Disubstituted 1,2,3-Triazole Conjugate A->D CuAAC B Azide-Modified Biomolecule B->D CuAAC C Cu(I) Catalyst Complex (CuSO4 + THPTA + Ascorbate) C->D Catalyzes E Downstream Analysis (LC-MS / Fluorescence) D->E Detection

Fig 1. Bioorthogonal CuAAC bioconjugation pathway of 5-Ethynyl-2-methylbenzamide.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your data, the following protocols are designed as self-validating systems . Every experiment must run alongside a No-Probe Control (to isolate endogenous background noise) and a No-Copper Control (to confirm that labeling is strictly dependent on the bioorthogonal triazole formation, ruling out non-specific hydrophobic aggregation).

Protocol A: In Situ Kinase Profiling and Enrichment

This workflow utilizes 5-Ethynyl-2-methylbenzamide to label target kinases (e.g., FAK) in live cells, followed by click-conjugation to Biotin-Azide for streptavidin enrichment.

Step-by-Step Methodology:

  • Live Cell Incubation: Plate target cells to 80% confluency. Treat with 10 µM 5-Ethynyl-2-methylbenzamide (0.1% DMSO final) for 4 hours at 37°C.

    • Validation Step: Treat a parallel plate with 0.1% DMSO only (No-Probe Control).

  • Cell Lysis: Wash cells 3x with ice-cold PBS. Lyse in 1% NP-40 buffer containing protease/phosphatase inhibitors. Centrifuge at 14,000 × g for 15 min at 4°C. Collect the supernatant.

  • Normalization: Perform a BCA Assay and normalize protein concentrations across all lysates to 2 mg/mL.

  • CuAAC Click Reaction: To 500 µL of lysate, add the following reagents sequentially (vortexing gently between each addition):

    • Biotin-PEG3-Azide (100 µM final)

    • THPTA (500 µM final)

    • CuSO₄ (100 µM final) — Omit in the No-Copper Control.

    • Sodium Ascorbate (5 mM final, freshly prepared)

  • Incubation: React for 1 hour at room temperature in the dark with gentle end-over-end mixing.

  • Protein Precipitation (Critical for removing unreacted probe): Add 4 volumes of ice-cold methanol, 1 volume of chloroform, and 3 volumes of water. Centrifuge at 10,000 × g for 5 min. Discard the supernatant and wash the protein pellet twice with cold methanol.

  • Enrichment: Resuspend the pellet in 1% SDS, dilute to 0.2% SDS with PBS, and incubate with Streptavidin-agarose beads for 2 hours at room temperature.

  • Elution & Analysis: Boil the beads in Laemmli buffer for 5 minutes. Analyze via Western Blot (probing for target kinases) or LC-MS/MS proteomics.

FAK_Profiling N1 1. Live Cell Incubation with 5-EMB Probe N2 2. Probe Binds Target Kinases (e.g., FAK, FLT3) N1->N2 N3 3. Cell Lysis & Protein Extraction N2->N3 N4 4. Click Chemistry (CuAAC) with Biotin-Azide N3->N4 N5 5. Streptavidin Pull-Down (Enrichment) N4->N5 N6 6. Target Identification (Western Blot / MS) N5->N6

Fig 2. Workflow for in situ kinase profiling and enrichment using the 5-EMB probe.

Protocol B: General Bioconjugation to Azide-Modified Proteins

For researchers utilizing 5-Ethynyl-2-methylbenzamide strictly as a chemical tag for purified azide-bearing proteins.

  • Preparation: Dilute the azide-modified protein to 1 mg/mL in PBS (pH 7.4).

  • Reaction Assembly: Add 5-Ethynyl-2-methylbenzamide (10 molar equivalents relative to the protein).

  • Catalyst Addition: Premix CuSO₄ (1 mM) and THPTA (5 mM) in a separate microcentrifuge tube to ensure complete Cu(II) chelation, then add the complex to the protein solution. Finally, initiate the reaction by adding Sodium Ascorbate (10 mM).

  • Purification: After 1 hour at room temperature, remove excess reagents using a Zeba Spin Desalting Column or overnight dialysis.

Quantitative Data & Troubleshooting

Table 1: Standardized CuAAC Reaction Conditions
ReagentStock ConcentrationFinal ConcentrationMechanistic Role (Causality)
Azide-Biomolecule 10 mg/mL1-2 mg/mLTarget substrate for labeling.
5-Ethynyl-2-methylbenzamide 10 mM (in DMSO)10-100 µMAlkyne probe; forms the stable triazole linkage.
CuSO₄ 100 mM (in H₂O)100 µMProvides the Cu(II) precursor for catalysis.
THPTA Ligand 50 mM (in H₂O)500 µMCoordinates Cu(I), accelerating the reaction and preventing ROS generation.
Sodium Ascorbate 100 mM (Fresh in H₂O)5 mMReduces Cu(II) to active Cu(I) in situ.
Table 2: Self-Validation & Troubleshooting Guide
ObservationCausalitySolution / Validation Step
High background in No-Probe Control Endogenous biotinylated proteins (e.g., carboxylases) binding to streptavidin.Pre-clear lysates with unconjugated agarose beads before the click reaction.
Signal present in No-Copper Control Non-specific hydrophobic binding or thiol-alkyne Michael addition.Increase stringency of post-click washes (e.g., use 1% SDS during bead incubation).
Protein precipitation during click Unchelated Cu(I) causing protein aggregation via oxidative stress.Ensure THPTA is pre-mixed with CuSO₄ before adding to the protein lysate.

References

  • Source: molaid.
  • Title: WO2014027199A1 - Fak and flt3 inhibitors Source: Google Patents URL
  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)
  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)

Sources

Method

A Scalable and Robust Protocol for the Synthesis of 5-Ethynyl-2-methylbenzamide

An Application Note for Drug Development Professionals Abstract 5-Ethynyl-2-methylbenzamide is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate for creating comp...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

5-Ethynyl-2-methylbenzamide is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate for creating complex molecular architectures.[1] Transitioning its synthesis from laboratory scale to pilot or manufacturing scale presents significant challenges, including ensuring reaction efficiency, controlling impurities, and maintaining operational safety. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 5-Ethynyl-2-methylbenzamide. We detail a robust two-step process commencing with the synthesis of the key precursor, 5-bromo-2-methylbenzamide, followed by a scalable Sonogashira cross-coupling reaction. The causality behind the selection of catalysts, solvents, and reaction conditions is thoroughly explained to provide a framework for logical process optimization and troubleshooting. Safety considerations pertinent to a larger scale are emphasized throughout.

Strategic Overview: The Synthetic Pathway

The selected synthetic strategy involves two primary stages, designed for scalability, robustness, and high yield.

  • Amidation: Synthesis of the key aryl halide intermediate, 5-bromo-2-methylbenzamide, from the corresponding acyl chloride. This is a standard, high-yielding transformation.[2][3]

  • Sonogashira Coupling & Deprotection: A palladium- and copper-catalyzed cross-coupling of the aryl bromide with a protected alkyne source (trimethylsilylacetylene), followed by in-situ deprotection to yield the final product.[4][5] The Sonogashira reaction is the most direct and widely used method for forming C(sp²)-C(sp) bonds.[1][5]

The overall workflow is designed to minimize complex purification steps, favoring extraction and crystallization over chromatography, which is often a bottleneck in large-scale production.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Sonogashira Coupling & Deprotection A 5-Bromo-2-methylbenzoic acid B 5-Bromo-2-methylbenzoyl chloride A->B  Oxalyl Chloride / DMF (cat.) C 5-Bromo-2-methylbenzamide B->C  Ammonium Hydroxide E TMS-protected Intermediate C->E  Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF D Trimethylsilylacetylene (TMSA) D->E F 5-Ethynyl-2-methylbenzamide E->F  K₂CO₃ / Methanol

Diagram 1: High-level workflow for the synthesis of 5-Ethynyl-2-methylbenzamide.

Part 1: Protocol for 5-Bromo-2-methylbenzamide Synthesis

The synthesis of the benzamide precursor is a critical first step. The following protocol is optimized for high conversion and purity, ensuring quality material for the subsequent coupling reaction.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Notes
5-Bromo-2-methylbenzoic acidC₈H₇BrO₂215.04Starting Material
Oxalyl chloride(COCl)₂126.93Chlorinating Agent
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Catalyst
Ammonium hydroxideNH₄OH35.0428-30% solution
Step-by-Step Protocol
  • Acid Chloride Formation: To a dried 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, charge 5-bromo-2-methylbenzoic acid (107.5 g, 0.5 mol).

  • Add anhydrous dichloromethane (DCM, 500 mL) and a catalytic amount of N,N-dimethylformamide (DMF, 1 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add oxalyl chloride (44.5 mL, 0.51 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The dropping funnel is then replaced with a gas outlet bubbler to vent HCl and CO gas to a scrubber.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until gas evolution ceases and the solution becomes clear. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS.

  • Amidation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude 5-bromo-2-methylbenzoyl chloride as a yellow oil.

  • In a separate 2 L flask, cool a 28-30% solution of ammonium hydroxide (300 mL) to 0 °C.

  • Dissolve the crude acyl chloride in 200 mL of THF and add it dropwise to the cold, vigorously stirred ammonium hydroxide solution. An immediate white precipitate will form.

  • Stir the resulting thick slurry for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional hour.

  • Work-up and Isolation: Filter the white precipitate using a Buchner funnel and wash the filter cake thoroughly with cold deionized water (3 x 200 mL).

  • Dry the solid in a vacuum oven at 50 °C overnight to yield 5-bromo-2-methylbenzamide as a white crystalline solid.[6] (Typical yield: 90-95%). Purity should be assessed by ¹H NMR and LC-MS before proceeding.

Part 2: Scale-Up Sonogashira Coupling Protocol

This core step requires careful control of catalytic activity and reaction conditions to ensure high yield and minimize byproducts, particularly the homocoupling of the alkyne (Glaser coupling).[7]

Rationale and Mechanistic Insight

The Sonogashira coupling proceeds via two interconnected catalytic cycles.[4] The palladium cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and reductive elimination to form the product. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) pd_add Ar-Pd(II)(L)₂-Br pd0->pd_add pd_trans Ar-Pd(II)(L)₂-C≡CR pd_add->pd_trans Transmetalation product Ar-C≡CR pd_trans->product Reductive Elimination product->pd0 arbr Ar-Br arbr->pd_add Oxidative Addition cui CuBr cu_acetylide Cu-C≡CR cui->cu_acetylide Base cu_acetylide->pd_add from Cu Cycle cu_acetylide->cui alkyne H-C≡CR alkyne->cu_acetylide base Base (Et₃N) base->cu_acetylide

Diagram 2: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Causality behind Experimental Choices:

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(PPh₃)₂Cl₂ (which is reduced in situ to the active Pd(0) species) and a copper(I) salt (CuI) is chosen for its reliability and high activity.[4][8] Catalyst loading is kept low (0.5-1.0 mol% for Pd) to minimize cost and residual metal contamination, a critical aspect for pharmaceutical intermediates.[5]

  • Alkyne Source: Trimethylsilylacetylene (TMSA) is used instead of acetylene gas for safety and ease of handling. The TMS group also prevents one side of the alkyne from reacting, eliminating the risk of forming a disubstituted byproduct.

  • Solvent: Tetrahydrofuran (THF) is selected as the solvent. It offers good solubility for the reactants and the catalyst complex. Unlike amine solvents, using THF allows the base concentration to be controlled independently. While polar aprotic solvents like DMF can also be effective, THF often simplifies product isolation.[9][10]

  • Base: Triethylamine (Et₃N) serves a dual role: it acts as the base to neutralize the HBr formed during the reaction and as a ligand for the copper catalyst. An excess is used to drive the reaction to completion.[11]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Notes
5-Bromo-2-methylbenzamideC₈H₈BrNO214.06From Part 1
Trimethylsilylacetylene (TMSA)C₅H₁₀Si98.22Reagent
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.90Catalyst
Copper(I) iodideCuI190.45Co-catalyst
Triethylamine (Et₃N)C₆H₁₅N101.19Anhydrous, degassed
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, degassed
Potassium carbonateK₂CO₃138.21For deprotection
Methanol (MeOH)CH₃OH32.04For deprotection
Step-by-Step Protocol
  • Reaction Setup: To a 2 L jacketed reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet, add 5-bromo-2-methylbenzamide (85.6 g, 0.4 mol), bis(triphenylphosphine)palladium(II) dichloride (1.4 g, 2.0 mmol, 0.5 mol%), and copper(I) iodide (0.38 g, 2.0 mmol, 0.5 mol%).

  • Inerting: Seal the reactor and purge with nitrogen for 30 minutes. Maintaining a strictly inert atmosphere is crucial to prevent oxidation of the Pd(0) species and oxidative homocoupling.[7]

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (800 mL) and anhydrous, degassed triethylamine (167 mL, 1.2 mol) via cannula.

  • Stir the mixture until all solids are dissolved.

  • Add trimethylsilylacetylene (67.5 mL, 0.48 mol) dropwise over 20 minutes. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS by taking aliquots every 2-3 hours. The reaction is complete when the starting aryl bromide is consumed.

  • In-situ Deprotection: Cool the reaction mixture to room temperature. Add methanol (400 mL) followed by potassium carbonate (110.5 g, 0.8 mol).

  • Stir the resulting suspension at room temperature for 3-4 hours until LC-MS analysis confirms complete removal of the TMS group.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove about half the solvent volume.

  • Pour the concentrated slurry into 1.5 L of deionized water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with brine (2 x 300 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a light brown solid.

  • Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and heptane (approx. 1:3 ratio) to afford 5-Ethynyl-2-methylbenzamide as off-white to pale yellow crystals. (Typical yield: 75-85%).

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the final product.

TechniquePurposeExpected Results
¹H NMR Structural ConfirmationConsistent with the structure of 5-Ethynyl-2-methylbenzamide. Key signals: alkyne proton (singlet), aromatic protons (multiplets), methyl group (singlet), and amide protons (broad singlets).
¹³C NMR Structural ConfirmationConfirms the number and type of carbon atoms, including the two characteristic alkyne carbons.
LC-MS Purity Assessment & Mass VerificationA single major peak with the correct mass-to-charge ratio [M+H]⁺. Purity should typically be >98%.
FTIR Functional Group IDShows characteristic peaks for C≡C-H stretch, N-H stretch, and C=O stretch.

Scale-Up Safety Considerations

Scaling up chemical reactions introduces hazards that may not be apparent at the lab scale.[12]

  • Exotherm Control: The Sonogashira coupling can be exothermic, especially during the initial phase.[12] Using a jacketed reactor allows for precise temperature control. The rate of addition of the alkyne should be controlled, and cooling should be readily available.

  • Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen. Failure to maintain an inert atmosphere can lead to catalyst deactivation and poor yields. Large-scale inerting requires robust purging protocols.

  • Solvent Handling: THF can form peroxides and is flammable. Use only peroxide-free, anhydrous solvent and handle it under nitrogen. Ensure proper grounding of all equipment to prevent static discharge.

  • Waste Disposal: The reaction generates waste containing residual palladium, copper, and organic solvents. This waste must be collected and disposed of according to institutional and environmental regulations. Specialized metal scavengers can be employed to reduce palladium levels in the final product and waste streams if required.[5]

Conclusion

This application note outlines a validated and scalable two-stage synthesis for 5-Ethynyl-2-methylbenzamide. By employing a robust amidation followed by a carefully controlled Sonogashira coupling/deprotection sequence, this protocol provides a reliable pathway for producing multi-gram to kilogram quantities of the target compound. The detailed explanation of the rationale behind procedural choices offers researchers and process chemists the necessary insights to adapt and optimize this synthesis for their specific development needs, ensuring a safe, efficient, and scalable manufacturing process.

References

  • Chen, L., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available at: [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. Available at: [Link]

  • Caffieri, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Amin, M. (2011). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • Novák, Z., et al. (2003). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). 3. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Shakeri, M., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Magnetochemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • MH Chem. (2022). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC. Available at: [Link]

  • Yang, Q. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. Available at: [Link]

  • Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Available at: [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Available at: [Link]

  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for 1.General Information 2. Synthesis of Amides. Available at: [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methylbenzamide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Available at: [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Available at: [Link]

  • SciELO. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Available at: [Link]

  • ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available at: [Link]

  • MDPI. (n.d.). Supporting Information for Enzymatic Aminolysis in Continuous Flow: An Efficient Strategy for the Synthesis of Salicylamide Derivatives. Available at: [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Available at: [Link]

  • IntechOpen. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available at: [Link]

  • National Center for Biotechnology Information. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Ethynyl-2-methylbenzamide

Welcome to the technical support center for the synthesis of 5-Ethynyl-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Ethynyl-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and trustworthiness.

Introduction

The synthesis of 5-Ethynyl-2-methylbenzamide is a crucial step in the development of various pharmacologically active molecules. The introduction of the ethynyl group provides a versatile handle for further chemical modifications, such as click chemistry or further cross-coupling reactions. The most common and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2] This guide will focus on optimizing this key reaction and addressing common challenges encountered during the synthesis.

A typical synthetic route involves the coupling of a halogenated precursor, such as 5-bromo-2-methylbenzamide, with a suitable alkyne source. To prevent unwanted side reactions, a protected alkyne like trimethylsilylacetylene is often used, followed by a deprotection step.[3][4]

I. Synthetic Workflow Overview

The synthesis of 5-Ethynyl-2-methylbenzamide can be conceptually broken down into three main stages: preparation of the aryl halide, the Sonogashira cross-coupling reaction, and the deprotection of the alkyne (if a protected alkyne is used).

Synthetic_Workflow cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Sonogashira Coupling cluster_2 Stage 3: Deprotection 2-methylbenzoic_acid 2-Methylbenzoic Acid bromination Bromination 2-methylbenzoic_acid->bromination 5-bromo-2-methylbenzoic_acid 5-Bromo-2-methylbenzoic Acid bromination->5-bromo-2-methylbenzoic_acid amidation Amidation 5-bromo-2-methylbenzoic_acid->amidation 5-bromo-2-methylbenzamide 5-Bromo-2-methylbenzamide amidation->5-bromo-2-methylbenzamide sonogashira Sonogashira Coupling 5-bromo-2-methylbenzamide->sonogashira trimethylsilylacetylene Trimethylsilylacetylene trimethylsilylacetylene->sonogashira protected_product 5-((Trimethylsilyl)ethynyl)- 2-methylbenzamide sonogashira->protected_product deprotection Deprotection protected_product->deprotection final_product 5-Ethynyl-2-methylbenzamide deprotection->final_product

Caption: Overall synthetic workflow for 5-Ethynyl-2-methylbenzamide.

II. Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Part A: Sonogashira Coupling Reaction
Q1: My Sonogashira coupling reaction is not proceeding or is giving a low yield. What are the first things I should check?

A1: Low or no conversion in a Sonogashira coupling can often be attributed to a few key factors. Here is a logical troubleshooting workflow:

Troubleshooting_Low_Yield start Low or No Yield check_reagents Reagent Quality Check Aryl Halide Alkyne Catalyst Base Solvent Purity and Activity Degas Solvents start->check_reagents check_conditions Reaction Conditions Inert Atmosphere (N2/Ar) Temperature Reaction Time check_reagents->check_conditions Reagents OK optimize Optimization |{Increase Temperature | Screen Ligands/Bases/Solvents | Increase Catalyst Loading} check_reagents->optimize Reagents Faulty check_catalyst Catalyst System Catalyst Decomposition (Pd black)? Ligand Choice Copper Co-catalyst check_conditions->check_catalyst Conditions OK check_conditions->optimize Conditions Suboptimal check_catalyst->optimize System OK check_catalyst->optimize Catalyst Inactive

Caption: A decision tree for troubleshooting low Sonogashira coupling yields.

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.[5][6][7] Ensure your reaction is performed under a properly maintained inert atmosphere (argon or nitrogen). Degassing your solvents and reagents by sparging with an inert gas for 15-20 minutes before use is crucial.[8]

  • Reagent Quality:

    • Aryl Halide: Ensure the purity of your 5-bromo-2-methylbenzamide.

    • Alkyne: If using a terminal alkyne directly, ensure it is free from impurities. Trimethylsilylacetylene should be of high purity.

    • Catalyst: Palladium catalysts, especially Pd(0) sources, can degrade over time. Use a fresh batch or a reliable precatalyst.

    • Base: The amine base (e.g., triethylamine, diisopropylamine) should be anhydrous and of high purity.

  • Temperature: While many Sonogashira reactions can proceed at room temperature, less reactive aryl bromides may require heating.[8] A gradual increase in temperature (e.g., to 50-80 °C) can significantly improve the reaction rate.[1] However, excessive heat can lead to catalyst decomposition.[8]

Q2: I am observing a significant amount of a byproduct that I suspect is the homocoupled alkyne. How can I minimize this?

A2: The formation of a di-alkyne byproduct is known as Glaser coupling and is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[8][9]

  • Copper-Free Conditions: The most straightforward way to reduce homocoupling is to switch to a copper-free Sonogashira protocol.[2][6] While the reaction may be slower, it often provides a cleaner product profile.

  • Strictly Anaerobic Conditions: If using copper, maintaining a rigorously oxygen-free environment is paramount.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thereby disfavoring the homocoupling pathway.

  • Use of a Co-solvent: Using the amine base as a co-solvent can sometimes suppress homocoupling.

StrategyRationalePotential Drawbacks
Copper-Free Protocol Eliminates the primary catalyst for Glaser coupling.[6]May require more reactive catalysts, ligands, or higher temperatures.
Strict Anaerobic Conditions Prevents the oxidative dimerization of the copper acetylide.[5]Can be technically demanding to maintain over long reaction times.
Slow Alkyne Addition Keeps the concentration of the reactive copper acetylide low.May increase overall reaction time.
Q3: Should I use a copper co-catalyst? What are the advantages and disadvantages?

A3: The use of a copper(I) salt (typically CuI) is part of the "classical" Sonogashira reaction.[10]

  • Advantages of Copper: The primary role of copper is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This process is generally faster than the direct reaction of the alkyne with the palladium center, leading to higher reaction rates and allowing for milder reaction conditions (lower temperatures).[8]

  • Disadvantages of Copper: The main drawback is the promotion of alkyne homocoupling (Glaser coupling), leading to difficult-to-separate impurities.[8][9] Copper salts can also be environmentally undesirable and complicate purification in pharmaceutical applications.[7][8]

Recommendation: For the synthesis of 5-Ethynyl-2-methylbenzamide, starting with a copper-free protocol is advisable to avoid homocoupling impurities. If reaction rates are too slow, a small amount of CuI (1-5 mol%) can be added.

Q4: What is the best choice of palladium catalyst, ligand, base, and solvent?

A4: The optimal combination of these components is often substrate-dependent.

ComponentRecommendations and Rationale
Palladium Source Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points.[7][8] Air-stable precatalysts can also be highly effective.[8][11]
Ligand For aryl bromides, electron-rich and bulky phosphine ligands such as XPhos or cataCXium A can be very effective in copper-free systems, as they promote the rate-limiting oxidative addition step.[8]
Base An amine base is required to neutralize the HX generated and to deprotonate the alkyne. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[1] Inorganic bases like Cs₂CO₃ or K₃PO₄ can also be effective, particularly in copper-free systems.
Solvent Aprotic polar solvents are generally preferred. Tetrahydrofuran (THF) , dimethylformamide (DMF) , and acetonitrile (ACN) are good choices. DMF's high boiling point and electron-donating capacity can enhance reaction rates.[12]
Part B: Deprotection of the Trimethylsilyl (TMS) Group
Q5: My Sonogashira coupling with trimethylsilylacetylene was successful, but I'm having trouble with the TMS deprotection step. What are the best methods?

A5: The removal of the TMS group is a common and generally straightforward procedure. The choice of method depends on the other functional groups present in your molecule.[3]

Deprotection MethodReagentsSolvent(s)Temperature (°C)Typical Reaction TimeKey Considerations
Fluoride-Based Tetrabutylammonium fluoride (TBAF)THFRoom Temperature1 - 4 hoursVery effective, but TBAF is basic and can be an issue for base-sensitive substrates.[3]
Base-Catalyzed Potassium carbonate (K₂CO₃)Methanol (MeOH)Room Temperature1 - 2 hoursMild, economical, and widely used.[3][13] A good first choice for most substrates.
Copper-Catalyzed Copper(II) sulfate (CuSO₄), Sodium ascorbateEthanol/WaterRoom Temperature< 1 hourVery mild and rapid.[3][14]

Recommendation: For 5-((Trimethylsilyl)ethynyl)-2-methylbenzamide, the base-catalyzed method with K₂CO₃ in methanol is an excellent starting point due to its mildness and efficiency.[3][13]

III. Experimental Protocols

Protocol 1: Sonogashira Coupling of 5-Bromo-2-methylbenzamide with Trimethylsilylacetylene (Copper-Free)

This protocol is a general starting point and may require optimization.

  • Preparation: To a flame-dried Schlenk flask, add 5-bromo-2-methylbenzamide (1.0 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and a suitable phosphine ligand if necessary (e.g., XPhos, 0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagents: Add degassed solvent (e.g., THF or DMF) followed by trimethylsilylacetylene (1.2 equiv.) and the base (e.g., Et₃N, 2.0 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-((trimethylsilyl)ethynyl)-2-methylbenzamide.

Protocol 2: TMS Deprotection using Potassium Carbonate

This protocol details the removal of the TMS group using a catalytic amount of potassium carbonate in methanol.[3][13]

  • Dissolution: Dissolve the TMS-protected compound (1.0 equiv.) in methanol.

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 0.2 equiv.).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5-Ethynyl-2-methylbenzamide. If necessary, purify the crude product by flash column chromatography on silica gel.

IV. References

  • Application Notes and Protocols: Deprotection of the Trimethylsilyl Group from 1 - Benchchem. Available from:

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available from:

  • Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺ … - ResearchGate. Available from:

  • Technical Support Center: Optimizing Sonogashira Couplings of Bromonaphthalenes - Benchchem. Available from:

  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate - ResearchGate. Available from:

  • Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes | Request PDF. Available from:

  • Deprotection of trimethylsilyl group of an alkyne - ChemSpider Synthetic Pages. Available from:

  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed. Available from:

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available from:

  • Silanes as Protecting Groups for Terminal Alkyne - Technical Library - Gelest. Available from:

  • Sonogashira Coupling – eFan's Blog. Available from:

  • Technical Support Center: Synthesis of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide - Benchchem. Available from:

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Available from:

  • Sonogashira coupling - Wikipedia. Available from:

  • Sonogashira Coupling - Chemistry LibreTexts. Available from:

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES - Revue Roumaine de Chimie -. Available from:

  • 5-ethynyl-2-methyl-n-phenylbenzamide (C16H13NO) - PubChemLite. Available from:

  • 1.General Information ……………………………………………………………. S2 2. Synthesis of Amides ……… - Rsc.org. Available from:

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available from:

  • 5-Bromo-2-methylbenzamide | C8H8BrNO | CID 20616770 - PubChem. Available from:

  • 1016777-86-8 | 5-Bromo-2-fluoro-n-methylbenzamide - ChemScene. Available from:

  • 5-Bromo-2-methylbenzoic acid synthesis - ChemicalBook. Available from:

  • Sonogashira Coupling - Organic Chemistry Portal. Available from:

  • Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. Available from:

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. - SciSpace. Available from:

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available from:

  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - MDPI. Available from:

  • dealing with byproduct formation in benzamide synthesis - Benchchem. Available from:

  • Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator - ResearchGate. Available from:

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. Available from:

  • What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? | ResearchGate. Available from:

  • Some Aspects of the Chemistry of Alkynylsilanes - Gelest, Inc. Available from:

  • 5-Ethynyl-2'-deoxyuridine (5-EdU), Nucleotides for Application in Cell Cycle & Proliferation. Available from:

  • Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride - Organic Syntheses. Available from:

  • New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC. Available from:

  • (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide - ResearchGate. Available from:

  • 5-Ethynyl-2'-deoxyuridine - Wikipedia. Available from:

  • Technical Support Center: Ethynamine Synthesis - Benchchem. Available from:

  • N-ethyl-2-methylbenzamide | C10H13NO | CID 4060517 - PubChem - NIH. Available from:

  • 5-Ethynyl-2-hydroxybenzaldehyde | C9H6O2 | CID 45083574 - PubChem. Available from:

Sources

Optimization

"improving the stability of 5-Ethynyl-2-methylbenzamide"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stability bottlenecks with highly reactive intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stability bottlenecks with highly reactive intermediates. 5-Ethynyl-2-methylbenzamide (CAS 1393901-32-0) is a critical building block, particularly utilized in the synthesis of Focal Adhesion Kinase (FAK) and FLT3 inhibitors[1].

However, its bifunctional nature—a highly reactive terminal alkyne paired with a benzamide—presents unique degradation risks. This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your compound from synthesis to downstream application.

Mechanistic Overview of Degradation

To troubleshoot stability, we must first understand the causality of degradation. The terminal alkyne moiety is highly susceptible to oxidative dimerization (Glaser homocoupling) in the presence of trace metals and oxygen[2]. Concurrently, the benzamide group can undergo hydrolysis under extreme pH conditions.

degradation_pathways Compound 5-Ethynyl-2-methylbenzamide (Intact) AlkyneDeg Terminal Alkyne Degradation Compound->AlkyneDeg O2, Cu(I/II), Light AmideDeg Benzamide Hydrolysis Compound->AmideDeg Strong Acid/Base, Heat Glaser Glaser Homocoupling (Dimerization) AlkyneDeg->Glaser Trace Metals Oxidation Oxidative Cleavage AlkyneDeg->Oxidation ROS / Air Carboxylic 2-Methyl-5-ethynylbenzoic acid + Ammonia AmideDeg->Carboxylic H2O

Diagram 1: Primary degradation pathways of 5-Ethynyl-2-methylbenzamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My batch of 5-Ethynyl-2-methylbenzamide is turning yellow/brown over time, even when refrigerated. What is happening? A: This discoloration is the hallmark of Glaser homocoupling or oxidative polymerization of the terminal alkyne[2]. During the synthesis of this compound (often via TBAF deprotection of a trimethylsilyl-alkyne precursor[1]), trace amounts of copper or palladium from upstream Sonogashira couplings can carry over. When exposed to even minute amounts of oxygen, these trace metals catalyze the dimerization of the terminal alkyne into a conjugated diyne, which appears yellow or brown.

Q2: During downstream cross-coupling (e.g., Click chemistry or Sonogashira), I am observing massive amounts of homocoupled dimer instead of my target product. How do I suppress this? A: The Glaser coupling side-reaction outcompetes your target reaction when the copper(I) catalyst is oxidized to copper(II)[2].

  • Causality: Oxygen acts as the terminal oxidant for the homocoupling.

  • Solution: You must rigorously degas your solvents (using freeze-pump-thaw cycles, not just sparging) and run the reaction under a strict argon atmosphere. Additionally, ensure your 5-Ethynyl-2-methylbenzamide starting material is free of pre-existing peroxides or oxidized impurities.

Q3: Is the benzamide moiety at risk during the desilylation step? A: Generally, amides are robust, but the standard deprotection of 2-methyl-5-((trimethylsilyl)ethynyl)benzamide uses Tetrabutylammonium fluoride (TBAF) in THF[1]. If the TBAF contains excessive moisture, the resulting basicity (due to the formation of bifluoride and hydroxide species) can initiate slow hydrolysis of the benzamide into 2-methyl-5-ethynylbenzoic acid. Always use anhydrous TBAF and quench the reaction promptly.

Troubleshooting Decision Tree

troubleshooting_workflow Start Purity Drop Detected in HPLC/NMR? CheckColor Is the sample discolored (yellow/brown)? Start->CheckColor YesColor Yes CheckColor->YesColor NoColor No CheckColor->NoColor MetalCheck Check for trace Pd/Cu (ICP-MS) YesColor->MetalCheck Suspect Glaser Coupling HydrolysisCheck Check pH of reaction/storage matrix NoColor->HydrolysisCheck Suspect Amide Hydrolysis Scavenge Apply Metal Scavengers (e.g., QuadraPure) MetalCheck->Scavenge Metals > 10 ppm Buffer Neutralize & Buffer Avoid extreme pH HydrolysisCheck->Buffer pH < 4 or pH > 10

Diagram 2: Decision tree for diagnosing and resolving stability issues.

Quantitative Stability Metrics

To optimize your inventory management, adhere to the following empirical stability data. The compound is highly stable only when the triad of low temperature, inert atmosphere, and darkness is maintained[3],[2].

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
-20°C Argon / N₂ Dark (Amber vial) > 2 Years None (Optimal)
4°CAirDark3 - 6 MonthsSlow oxidation / oligomerization
25°C (RT)AirAmbient Light< 1 MonthGlaser homocoupling, Photo-oxidation
25°C (RT)Air (High Humidity)Ambient Light< 2 WeeksHomocoupling + Amide Hydrolysis

Step-by-Step Experimental Protocols

Protocol 1: Trace Metal Scavenging & Purification

Trace metals are the primary catalysts for terminal alkyne degradation. This protocol ensures your synthesized batch is safe for long-term storage.

  • Dissolution: Dissolve 1.0 g of crude 5-Ethynyl-2-methylbenzamide in 20 mL of anhydrous ethyl acetate.

  • Scavenger Addition: Add 0.5 g of a thiourea-functionalized silica metal scavenger (e.g., QuadraPure TU or SiliaMetS Thiourea). Causality: The thiourea groups aggressively chelate residual Pd and Cu ions left over from upstream synthesis.

  • Incubation: Stir the suspension gently at room temperature for 4 hours under an argon atmosphere.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica scavenger. Wash the pad with an additional 10 mL of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at a bath temperature not exceeding 30°C to prevent thermal degradation.

  • Self-Validation System:

    • Test: Take a 5 mg aliquot of the purified product and expose it to ambient air and light for 48 hours.

    • Validation: If the powder remains pristine white/off-white, metal scavenging was successful. If it yellows, trace metals remain, and Steps 2-5 must be repeated.

Protocol 2: Inert Aliquoting and Long-Term Storage

Repeated freeze-thaw cycles and air exposure during weighing will rapidly degrade the bulk batch.

  • Pre-weighing: In a glovebox or under a continuous argon stream, weigh the purified 5-Ethynyl-2-methylbenzamide into single-use amber glass vials (e.g., 50 mg or 100 mg aliquots). Causality: Amber glass blocks UV/visible light, preventing photo-excitation of the conjugated alkyne system[2].

  • Purging: If a glovebox is unavailable, utilize a Schlenk line. Cap the vials with septa, insert a vent needle, and purge with high-purity Argon for 3 minutes per vial.

  • Sealing: Remove the vent needle, then the argon needle. Wrap the cap tightly with Parafilm to prevent oxygen ingress.

  • Storage: Transfer immediately to a -20°C freezer[3].

  • Self-Validation System:

    • Test: Run an HPLC-UV analysis on one aliquot immediately (Time 0), and another from a separate sealed vial after 30 days at -20°C.

    • Validation: The system is validated if the Area Under the Curve (AUC) purity remains within 0.5% of the Time 0 baseline, confirming the sealing protocol effectively halted degradation.

References

  • WO2014027199A1 - Fak and flt3 inhibitors. Google Patents.

Sources

Troubleshooting

"optimizing click reaction conditions for 5-Ethynyl-2-methylbenzamide"

Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a Senior Application Scientist, I have designed this guide specifically for researchers optimizing click reactions with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a Senior Application Scientist, I have designed this guide specifically for researchers optimizing click reactions with 5-Ethynyl-2-methylbenzamide .

This molecule presents unique physicochemical challenges: it features an unhindered terminal alkyne at the 5-position (ideal for fast kinetics), but its tolyl and benzamide moieties create a moderately hydrophobic profile that can lead to aggregation or precipitation in purely aqueous buffers. To achieve >95% conversion without side reactions, your experimental design must perfectly balance solvent polarity, Cu(I) stabilization, and redox control.

Below, you will find a self-validating standard operating procedure, quantitative optimization data, and a mechanistic troubleshooting guide.

Mechanistic Workflow

CuAAC_Workflow A 1. Substrate Solubilization 5-Ethynyl-2-methylbenzamide + Azide in 20% DMSO D 4. Catalytic Cycle Cu(I)-Acetylide Formation A->D Substrate Input B 2. Catalyst Pre-Complexation CuSO4 + THPTA/BTTAA (1:5 Ratio) C 3. Reaction Initiation Add Fresh Sodium Ascorbate B->C Protects Cu(I) from Oxidation C->D Generates Active Cu(I) E 5. Quench & Workup EDTA Chelation of Copper D->E 1,2,3-Triazole Product

CuAAC Reaction Workflow for 5-Ethynyl-2-methylbenzamide

Standard Operating Procedure: Self-Validating CuAAC Workflow

To ensure reproducibility, this protocol is designed as a self-validating system. By pre-complexing the catalyst and controlling the redox environment, we prevent the premature death of the Cu(I) catalyst.

Phase 1: Reagent Preparation

  • Substrate Stock: Dissolve 5-Ethynyl-2-methylbenzamide to 100 mM in anhydrous DMSO. Causality: The benzamide core requires a polar aprotic solvent to prevent hydrophobic collapse before the reaction initiates 1.

  • Catalyst Stocks: Prepare 20 mM CuSO₄·5H₂O in Milli-Q water and 50 mM THPTA (or BTTAA) in Milli-Q water 2.

  • Reductant: Prepare 100 mM Sodium Ascorbate in Milli-Q water. Critical: This must be prepared immediately before use. Ascorbate rapidly oxidizes in solution, losing its ability to maintain the Cu(I) state 1.

Phase 2: Catalyst Pre-Complexation 4. In a separate microcentrifuge tube, combine 1 volume of 20 mM CuSO₄ with 2.5 volumes of 50 mM Ligand (yielding a 1:5 Cu:Ligand molar ratio). Incubate at room temperature for 5 minutes [[3]](). Causality: Unchelated Cu(II) reduced to Cu(I) will rapidly disproportionate or generate reactive oxygen species (ROS). Pre-complexation forces the copper into a protected coordination sphere before reduction 4.

Phase 3: Reaction Assembly & Initiation 5. To your main reaction vessel, add the solvent matrix (e.g., 1:1 t-BuOH/Water or PBS with 20% DMSO). 6. Add the Azide partner (final conc. 1.2 mM) and 5-Ethynyl-2-methylbenzamide (final conc. 1.0 mM). Note: A slight excess of the less precious reagent drives the reaction to completion5. 7. Add the pre-complexed Cu/Ligand solution (targeting a final Cu concentration of 0.1 mM to 0.25 mM) [[6]](). 8. Initiation: Add the freshly prepared Sodium Ascorbate (final conc. 5.0 mM, or roughly 10-40 equivalents relative to Cu) 7. Flush with Argon, seal, and agitate gently for 1-2 hours. 9. Validation Step: Run a parallel 10 µL control reaction substituting your azide with a fluorogenic coumarin-azide. Immediate fluorescence at 477 nm confirms your catalyst/reductant system is active, isolating any failure to the substrate itself 1.

Quantitative Optimization Data: Ligand Selection

Selecting the correct accelerating ligand is the most critical variable for 5-Ethynyl-2-methylbenzamide, dictating both solubility and catalyst lifespan.

LigandSolvent CompatibilityCu(I) StabilizationRelative KineticsRecommended Cu:Ligand RatioBest Use Case
TBTA Organic / Very Low AqueousModerateHigh1:1 to 1:2Pure organic synthesis (e.g., DMF, DCM). Insoluble in water 5.
THPTA High Aqueous / MixedHighHigh1:2 to 1:5Standard mixed aqueous buffers; acts as a sacrificial reductant against ROS 4.
BTTAA High Aqueous / MixedVery HighVery High1:2 to 1:5Highly sensitive substrates; provides the fastest kinetics and lowest cytotoxicity 8, 9.

Troubleshooting & FAQs

Q1: My reaction with 5-Ethynyl-2-methylbenzamide becomes cloudy or precipitates immediately upon adding the aqueous catalyst mixture. How do I resolve this? Cause: 5-Ethynyl-2-methylbenzamide possesses a hydrophobic tolyl ring. In highly aqueous environments (like standard PBS), the molecule undergoes hydrophobic collapse, burying the terminal alkyne and rendering it inaccessible to the Cu(I) catalyst 1. Solution: Increase the organic co-solvent fraction. We recommend a minimum of 20-30% DMSO or utilizing a 1:1 mixture of t-BuOH/water. t-Butanol is highly recommended because it acts as an excellent solubilizer for benzamide derivatives but does not competitively coordinate with the copper catalyst.

Q2: I am observing a high degree of alkyne homocoupling (Glaser-Hay coupling) instead of the desired triazole product. What is the mechanistic cause and fix? Cause: Glaser homocoupling is a competing side reaction where two terminal alkynes oxidatively dimerize. This pathway is driven by the presence of unchelated Cu(II) and dissolved oxygen in the buffer 4. If your Cu(I) oxidizes back to Cu(II) due to a lack of stabilization, it will catalyze this dimer formation. Solution:

  • Ligand Ratio: Ensure you are using a polytriazole ligand (THPTA or BTTAA) at a strict 5:1 molar excess relative to copper. This fully occupies the coordination sphere of the metal 6.

  • Degassing: Briefly sparge your solvents with Argon or Nitrogen to displace dissolved O₂ prior to adding the reductant.

  • Ascorbate Load: Maintain a robust reducing environment by ensuring Sodium Ascorbate is in at least a 10-fold excess over copper 2.

Q3: The reaction stalls at 40-50% conversion despite having an excess of the azide partner. Why? Cause: Stalling is the hallmark symptom of catalyst death. Cu(I) is thermodynamically unstable. Even with stabilizing ligands, prolonged exposure to ambient oxygen will eventually deplete the active Cu(I) pool, or the ascorbate will be fully consumed and degraded into non-reducing byproducts. Solution: Do not add more copper, as this increases downstream toxicity and complicates purification. Instead, "spike" the stalled reaction with a fresh bolus of Sodium Ascorbate (e.g., another 5 mM) to re-reduce any oxidized Cu(II) back into the active Cu(I) catalytic cycle 5.

Q4: I am performing this reaction on a sensitive protein conjugate. How do I prevent copper-induced degradation of my biomolecule? Cause: Cu(II) reduction by ascorbate generates reactive oxygen species (ROS) which can cleave protein backbones or oxidize sensitive residues like histidine and arginine. Solution: Switch your ligand from THPTA to BTTAA . BTTAA is the newest generation of water-soluble ligands and offers superior reaction kinetics at much lower copper concentrations (10–100 µM), drastically minimizing ROS generation 9. Additionally, supplement the reaction with 5 mM Aminoguanidine, which acts as a sacrificial scavenger to protect arginine residues from oxidative byproducts 1.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: PMC / NIH URL:[Link]

  • Current Protocols in Chemical Biology: Troubleshooting Guide for Bioconjugation by the CuAAC Click Reaction Source: Jena Bioscience URL:[Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs Source: AxisPharm URL:[Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: MDPI Molecules URL:[Link]

  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling Source: PMC / NIH URL:[Link]

Sources

Optimization

"by-product analysis in 5-Ethynyl-2-methylbenzamide reactions"

Technical Support Center: By-Product Analysis & Mitigation in 5-Ethynyl-2-methylbenzamide Reactions Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to addre...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: By-Product Analysis & Mitigation in 5-Ethynyl-2-methylbenzamide Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of working with 5-Ethynyl-2-methylbenzamide (CAS 1393901-32-0). This terminal alkyne is a critical building block in the synthesis of Focal Adhesion Kinase (FAK) and FLT3 inhibitors[1]. However, its dual functionality—a terminal alkyne and a primary amide—makes it highly susceptible to specific side reactions during cross-coupling.

This guide moves beyond basic procedures, offering field-proven causality, quantitative diagnostics, and self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Pathway & By-Product Causality

To troubleshoot effectively, we must first understand the competing mechanistic pathways. The primary transformation for this molecule is the Sonogashira cross-coupling, which relies on a Pd(0)/Pd(II) catalytic cycle, typically facilitated by a Cu(I) co-catalyst[2]. When the reaction deviates from ideal conditions, three primary by-products emerge:

  • The Glaser Homocoupling (Diyne Formation): If oxygen infiltrates the system, the Cu(I) co-catalyst oxidizes to Cu(II). The Cu(II) species acts as an oxidant, facilitating the dimerization of 5-ethynyl-2-methylbenzamide to yield 1,4-bis(3-carbamoyl-4-methylphenyl)buta-1,3-diyne[3]. This is the most detrimental yield-limiting pathway.

  • Amide Hydrolysis: The primary benzamide is sensitive to aqueous bases. If the amine base (e.g., triethylamine) or solvent is contaminated with water, hydroxide ions can hydrolyze the amide to 5-ethynyl-2-methylbenzoic acid.

  • Alkyne Hydration: Trace moisture in the presence of Lewis acidic transition metals can catalyze the Markovnikov hydration of the alkyne, yielding a methyl ketone by-product.

G SM 5-Ethynyl-2-methylbenzamide PdCu Pd(0)/Cu(I) Catalysis (Amine Base, Solvent) SM->PdCu Reagents Target Target Kinase Inhibitor (Cross-Coupled API) PdCu->Target Anaerobic & Dry Glaser Glaser Homocoupling (Diyne Impurity) PdCu->Glaser O2 Ingress -> Cu(II) Hydrolysis Amide Hydrolysis (Benzoic Acid Impurity) PdCu->Hydrolysis H2O + Base

Reaction pathways of 5-Ethynyl-2-methylbenzamide showing main product and common by-products.

Quantitative Impact of Reaction Conditions

Understanding the statistical distribution of by-products under varying conditions dictates our experimental choices. The table below summarizes the quantitative shift in product distribution based on specific atmospheric and solvent interventions[4].

Reaction ConditionAtmospheric ControlTarget API Yield (%)Glaser Diyne (%)Hydrolysis/Hydration (%)
Standard Pd/CuAmbient Air45.042.05.0
Standard Pd/CuArgon (Standard Purge)82.08.02.0
Standard Pd/CuArgon + 2% H₂ Blend94.0< 1.01.0
Copper-Free PdArgon (Standard Purge)89.0Not Detected2.0
Standard Pd/CuArgon (Wet Solvent)55.06.028.0

Field Insight: Optimal suppression of the Glaser by-product is achieved either by utilizing a dilute hydrogen atmosphere to maintain the copper catalyst in the +1 oxidation state[4], or by omitting the copper co-catalyst entirely[2].

Troubleshooting Guide (Symptom-Cause-Solution)

Symptom: The reaction mixture transitions from pale yellow to deep green or blue within minutes of reagent addition. Cause: This is a colorimetric indication of Cu(II) formation. Oxygen has breached the reaction vessel, oxidizing the Cu(I) co-catalyst. A high yield of the Glaser homocoupling diyne is imminent[3]. Solution: Abort the reaction if the API is high-value. To prevent this, implement rigorous freeze-pump-thaw degassing (minimum 3 cycles) rather than simple nitrogen sparging. Ensure all amine bases are freshly distilled and stored under inert gas.

Symptom: LC-MS analysis shows a prominent peak at [M+H]+ corresponding to the target mass +18 Da, or a mass indicating the loss of the amide NH₂ group. Cause: Amide hydrolysis or alkyne hydration due to adventitious water. Hygroscopic solvents (like DMF or THF) or bases (like Et₃N) have absorbed atmospheric moisture. Solution: Switch to anhydrous, septum-sealed solvents. Add activated 4Å molecular sieves to the reaction mixture 12 hours prior to catalyst addition to scavenge residual water.

Symptom: The reaction stalls at 50% conversion, and starting material remains unconsumed despite active catalyst. Cause: Catalyst poisoning or stoichiometric imbalance. If the Glaser coupling consumes the terminal alkyne rapidly, the stoichiometric ratio is skewed, leaving the aryl halide unreacted. Solution: Utilize a syringe pump to add 5-ethynyl-2-methylbenzamide over 2 hours. This maintains a low steady-state concentration of the alkyne, drastically reducing the kinetic probability of two alkyne molecules dimerizing at the copper center.

Self-Validating Experimental Protocol: Copper-Free Sonogashira Coupling

To systematically eliminate the Glaser homocoupling by-product, we recommend transitioning to a Copper-Free Sonogashira protocol[2]. This methodology is designed as a self-validating system, featuring in-process control (IPC) checkpoints that verify the integrity of the reaction before proceeding.

Reagents:

  • 5-Ethynyl-2-methylbenzamide (1.0 equiv)

  • Aryl/Heteroaryl Halide (e.g., 4-chloro-5-(trifluoromethyl)pyrimidine derivative) (1.05 equiv)[1]

  • Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous Piperidine (Solvent/Base, 0.2 M)

Step-by-Step Methodology:

  • Vessel Preparation & Degassing: Flame-dry a Schlenk flask under vacuum. Backfill with Argon. Add the aryl halide and Pd(PPh₃)₄.

    • Validation Checkpoint 1: The solid mixture must remain pale yellow. Any darkening to brown/black indicates pre-mature catalyst decomposition (Pd(0) aggregating to Pd black).

  • Solvent Introduction: Inject anhydrous piperidine through a septum. Stir for 10 minutes at room temperature.

    • Validation Checkpoint 2: The solution should form a clear, golden-yellow homogeneous mixture.

  • Alkyne Addition (The Kinetic Control Step): Dissolve 5-ethynyl-2-methylbenzamide in a minimal volume of degassed piperidine. Using a syringe pump, add this solution to the reaction flask at a rate of 0.5 mL/hr while heating the main flask to 80°C.

    • Causality: Slow addition keeps the localized concentration of the alkyne low, kinetically favoring cross-coupling over any residual homocoupling pathways.

  • In-Process Control (IPC): After 4 hours, extract a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint 3: The chromatogram must show <2% starting material and <0.5% diyne by-product. If starting material >10%, inject an additional 0.02 equiv of Pd(PPh₃)₄.

  • Quench and Workup: Cool to room temperature. Concentrate under reduced pressure. Partition between EtOAc and saturated aqueous NH₄Cl. The organic layer is washed with brine, dried over Na₂SO₄, and purified via silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use TBAF in situ to deprotect a TMS-alkyne precursor and couple it in one pot? A: While theoretically possible, it is highly discouraged for 5-ethynyl-2-methylbenzamide. TBAF introduces fluoride ions and trace water (TBAF is typically a hydrate or supplied in THF with water). This significantly increases the risk of amide hydrolysis. It is safer to isolate the deprotected 5-ethynyl-2-methylbenzamide first[1].

Q: Why do I see a by-product with a mass of [M+H]+ + 16? A: This is an oxidation product. Terminal alkynes can undergo oxidation to form ketenes or carboxylic acids in the presence of Pd/Cu and oxygen. This further underscores the absolute necessity of a strictly anaerobic environment.

Q: Is there a specific analytical technique best suited for identifying the Glaser diyne without relying solely on MS? A: Yes. The diyne is highly conjugated and exhibits a distinct, intense UV absorbance shift (bathochromic shift) compared to the cross-coupled product. Monitoring the reaction via HPLC with a Diode Array Detector (DAD) allows for real-time differentiation between the API and the diyne based purely on their UV spectra.

References

  • Source: google.
  • Source: wikipedia.
  • Source: acs.
  • Source: libretexts.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 5-Ethynyl-2-methylbenzamide Coupling

Case ID: PON-INT-005 Status: Active Subject: Optimization of Sonogashira Coupling for BCR-ABL Kinase Inhibitor Intermediates Executive Summary & Context 5-Ethynyl-2-methylbenzamide is a critical intermediate, most notabl...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PON-INT-005 Status: Active Subject: Optimization of Sonogashira Coupling for BCR-ABL Kinase Inhibitor Intermediates

Executive Summary & Context

5-Ethynyl-2-methylbenzamide is a critical intermediate, most notably utilized in the synthesis of Ponatinib (Iclusig) , a potent multi-targeted tyrosine kinase inhibitor. The primary reaction involves coupling this terminal alkyne with an aryl halide (typically 3-iodo-imidazo[1,2-b]pyridazine derivatives).

While the standard Sonogashira protocol is well-established, this specific substrate presents unique challenges:

  • Amide Coordination: The primary amide (

    
    ) can act as a directing group or a catalyst poison by coordinating to the Pd center.
    
  • Steric Bulk: The ortho-methyl group introduces steric strain, potentially slowing the transmetallation step.

  • Homocoupling: The electron-rich nature of the benzamide ring can make the alkyne prone to oxidative Glaser homocoupling if Cu(I) is not carefully managed.

Catalyst Selection Matrix

The choice of catalyst system depends heavily on your specific coupling partner (Aryl Iodide vs. Bromide/Chloride) and your tolerance for copper contamination.[1]

Table 1: Recommended Catalyst Systems
System TypeCatalyst PrecursorLigandCo-CatalystBase/SolventBest Use Case
Standard (Robust)


(included)

(1-5 mol%)

/ DMF or MeCN
Aryl Iodides. High reliability; standard for Ponatinib synthesis.
High Activity


(included)

(1-3 mol%)
DIPEA / THFAryl Bromides. More stable to air/moisture than tetrakis.
Copper-Free (Green)

cBRIDP or XPhosNone

/ Water (Micellar)
Avoids Homocoupling. Use when Glaser side-products are inseparable.
Challenging

dppf (bidentate)


/ Dioxane
Steric Hindrance. Large bite angle ligand facilitates reductive elimination.

Decision Logic & Workflow

The following logic flow guides you through the selection process based on reaction observations.

CatalystSelection Start Start: Select Coupling Partner Halide Halide Type? Start->Halide Iodide Aryl Iodide Halide->Iodide Bromide Aryl Bromide/Chloride Halide->Bromide Standard Standard System: Pd(PPh3)4 + CuI Iodide->Standard Advanced Advanced System: Pd(dppf)Cl2 or XPhos Pd G2 Bromide->Advanced CheckGlaser Is Homocoupling > 5%? Standard->CheckGlaser No No CheckGlaser->No Yes Yes CheckGlaser->Yes Keep Maintain Conditions Optimize Temp (25-40°C) SwitchCuFree Switch to Cu-Free: [(cinnamyl)PdCl]2 + cBRIDP No->Keep Yes->SwitchCuFree

Figure 1: Decision tree for selecting the optimal catalytic system based on substrate reactivity and side-reaction prevalence.

Troubleshooting Guide

Issue 1: Glaser Homocoupling (Dimerization)

Symptom: You isolate the diyne dimer (bis-benzamide) instead of the cross-coupled product.

  • Root Cause: Presence of Oxygen + Copper(I).[2] The Cu-acetylide intermediate is oxidized by trace

    
    .
    
  • Fix 1 (Process): Degas solvents using freeze-pump-thaw or vigorous sparging with Argon for >30 mins. Balloon pressure is often insufficient; use a Schlenk line.

  • Fix 2 (Chemical): Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl halide.

  • Fix 3 (System): Switch to a Copper-Free protocol (see Table 1).

Issue 2: Reaction Stalls (Low Conversion)

Symptom: Starting material remains after 24h; catalyst precipitates as Pd black.

  • Root Cause: Catalyst poisoning by the amide group or instability of the active

    
     species.
    
  • Fix 1: Switch to

    
     . The Pd(II) precatalyst is more robust and is reduced in situ to the active species, providing a steady release of active catalyst.
    
  • Fix 2: Increase ligand loading. Add extra

    
     (10-20 mol%) to stabilize the Pd center.
    
Issue 3: Amide Interference

Symptom: Poor yield despite high catalyst loading.

  • Root Cause: The amide nitrogen can coordinate to Pd.

  • Fix: Use a bulky, electron-rich ligand like XPhos or Buchwald Precatalysts .[3][4] The steric bulk prevents the amide from approaching the metal center, while the electron-rich nature speeds up oxidative addition.

Validated Protocol (Standard Industrial Route)

Scope: Coupling of 5-ethynyl-2-methylbenzamide with 3-iodo-imidazo[1,2-b]pyridazine (Ponatinib precursor).

Reagents:

  • Aryl Iodide (1.0 equiv)

  • 5-Ethynyl-2-methylbenzamide (1.1 equiv)

  • 
     (0.05 equiv)
    
  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv)[5]
    
  • Acetonitrile or DMF (anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging: Add the Aryl Iodide,

    
    , and 
    
    
    
    to the flask.
    • Critical Step: Evacuate and backfill with Argon x3 to ensure

      
       removal.
      
  • Solvent Addition: Add degassed solvent and ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     via syringe.
    
  • Alkyne Addition: Add 5-Ethynyl-2-methylbenzamide (dissolved in minimum solvent) dropwise.

    • Note: Dropwise addition minimizes homocoupling.

  • Reaction: Stir at room temperature for 4-6 hours. If conversion is slow, heat to 50°C.

    • Monitoring: Check TLC/LCMS.[2] Product usually precipitates or shows a distinct UV shift.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
    • Scavenging: If Pd residue is high, treat the organic layer with N-acetylcysteine or a thiol-silica scavenger resin.

Frequently Asked Questions (FAQs)

Q: Can I perform this reaction in water? A: Yes. Using TPGS-750-M (2 wt % in water) allows for micellar catalysis. This often requires a lipophilic ligand like cBRIDP and a specific precatalyst like


. This method is highly recommended if you are facing solubility issues or want to eliminate DMF.

Q: Why is the order of addition critical? A: Adding the alkyne last and slowly is the primary defense against Glaser coupling. If you mix alkyne, base, and CuI before the aryl halide/Pd are ready, the copper-acetylide will form and preferentially dimerize upon any exposure to air.

Q: My product is trapped in the Palladium black. How do I recover it? A: 5-Ethynyl-2-methylbenzamide derivatives are often flat and rigid, leading to poor solubility. If the product precipitates with Pd black, dissolve the crude solid in hot DMF or DMSO, filter through a Celite pad while hot, and then precipitate by adding water.

References

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant." Journal of Medicinal Chemistry, 53(12), 4701–4719.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.

  • Jin, B., Gallou, F., Reilly, J., & Lipshutz, B. H. (2019). "ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors." Chemical Science, 10, 3481-3485.

Sources

Optimization

"protecting group strategies for 5-Ethynyl-2-methylbenzamide"

Topic: Protecting Group Strategies & Troubleshooting Ticket ID: #EMB-505-STRAT Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary: The "Two-Path" Strategy Synthesizing 5-Ethynyl-2-methylb...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting Group Strategies & Troubleshooting

Ticket ID: #EMB-505-STRAT Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Two-Path" Strategy

Synthesizing 5-Ethynyl-2-methylbenzamide presents a classic chemoselectivity challenge: you must install a reactive terminal alkyne in the presence of a primary amide (


). The amide is nucleophilic and prone to dehydration (to nitrile), while the terminal alkyne is susceptible to oxidative homocoupling (Glaser coupling).[1]

We recommend two distinct strategies based on your scale and downstream applications:

FeaturePath A: The "Lean" Route (Industrial) Path B: The "High-Fidelity" Route (Academic/Complex)
Amide Strategy Unprotected (Naked) Protected (N-DMB or N-Trt)
Alkyne Source TMS-AcetyleneTMS-Acetylene
Key Risk Catalyst poisoning / Nitrile formationExtra steps / Solubility issues
Ideal For Large scale (kg), simple analogsComplex analogs, sensitive functional groups

Decision Matrix (Interactive Logic)

Before selecting a protocol, consult the decision tree below to match your specific experimental constraints.

ProtectingGroupStrategy start START: Synthesis of 5-Ethynyl-2-methylbenzamide q1 Is the starting material 5-bromo-2-methylbenzamide? start->q1 q2 Do you require harsh acidic/basic steps downstream? q1->q2 Yes path_b PATH B: Protected Amide (N-DMB Strategy) q1->path_b No (Complex Analog) path_a PATH A: Naked Amide (Direct Sonogashira) q2->path_a No (Standard) q2->path_b Yes warn1 WARNING: Monitor for Nitrile formation path_a->warn1 warn2 WARNING: Requires TFA deprotection step path_b->warn2

Figure 1: Strategic decision tree for selecting the optimal protecting group route.

Module 1: The Alkyne Functionality

Core Challenge: The terminal alkyne is unstable. We never install a free ethynyl group directly.[1] We use Trimethylsilyl (TMS) as a "masking" protecting group.[1]

Protocol 1.1: The "Masked" Installation (Sonogashira)
  • Reagents: 5-bromo-2-methylbenzamide, TMS-acetylene (1.2 equiv),

    
     (2 mol%), CuI (1 mol%), 
    
    
    
    .[1]
  • Critical Parameter: Oxygen Exclusion. The primary amide can coordinate to Cu(I), slowing the catalytic cycle.[1] If

    
     is present, the slow cycle allows the alkyne to homocouple (Glaser reaction), forming a bis-acetylene dimer impurity that is nearly impossible to separate.[1]
    
Protocol 1.2: Controlled Deprotection (Desilylation)

Issue: Users often report "missing product" after deprotection. This is usually due to volatility or polymerization.[1]

Standard Operating Procedure (SOP):

  • Dissolve TMS-intermediate in MeOH/THF (3:1).[1]

  • Add

    
     (1.5 equiv).[1]
    
  • Stir at

    
     , not Room Temp.
    
  • Monitor: TLC (

    
     will drop significantly; the terminal alkyne is more polar).
    
  • Workup: Do not rotovap to dryness at high heat.[1] The terminal alkyne can polymerize. Keep in solution if possible.

Module 2: The Amide Functionality

Core Challenge: The primary amide (


) is an "ambidextrous" nuisance.[1] It is weakly acidic (

) and nucleophilic.[1]
Strategy A: The "Naked" Approach (No Protection)
  • Logic: Modern Pd-catalysts are robust.[1] If you keep the temperature

    
    , the amide will not dehydrate.[1]
    
  • Troubleshooting:

    • Problem: Reaction stalls.

    • Cause: The amide nitrogen binds to Pd(II).[1]

    • Fix: Increase catalyst load to 5 mol% or switch to a bulky ligand like XPhos , which sterically prevents the amide from binding to the metal center.

Strategy B: The "Fortress" Approach (N-DMB Protection)
  • Logic: If you need to perform lithiation or harsh alkylations elsewhere on the molecule, the amide protons must be removed.[1]

  • Protecting Group: 2,4-Dimethoxybenzyl (DMB) .[1]

  • Installation: Amide + DMB-OH + Acid Catalyst (or DMB-Cl + NaH).[1]

  • Removal: TFA (Trifluoroacetic acid) / DCM.[1]

  • Why DMB? It is acid-labile.[1] Since the Alkyne is base-sensitive (somewhat) and the Sonogashira is basic, DMB provides orthogonal protection.[1] You remove it after the alkyne is installed.

Troubleshooting & FAQs

Q1: "I see a new spot on TLC that is non-polar, but it's not my product. What is it?"

Diagnosis: This is likely the Glaser Homocoupling Product (dimer).[1] Mechanism:


.[1]
Solution: 
  • Degas solvents vigorously (sparge with Argon for 20 mins).

  • Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl halide.

Q2: "My amide turned into a nitrile ( )."

Diagnosis: Dehydration. Cause: This happens if you used


 or thionyl chloride (

) to activate the carboxylic acid precursor, or if the Sonogashira reaction was heated

.[1] Prevention:
  • Use mild coupling agents (HATU/EDC) if building the amide.

  • Keep Sonogashira temperature below

    
    .
    
Q3: "The product precipitates during the reaction and stops conversion."

Diagnosis: 5-Ethynyl-2-methylbenzamide has poor solubility in pure diethyl ether or hexane.[1] Solution: Use a co-solvent system.[1] We recommend DMF/THF (1:1) or DMSO .[1] Note that DMSO requires difficult workup; DMF is preferred for solubility/workup balance.[1]

Mechanistic Visualization: The Desilylation Pathway

Understanding the deprotection mechanism helps prevent side reactions.

DesilylationMechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cleavage A TMS-Alkyne (Protected) C Pentacoordinate Silicon Intermediate A->C + B B Base (MeO-) D Carbanion Intermediate C->D - F E Product: Terminal Alkyne D->E + H+ (MeOH) F Byproduct: MeO-TMS

Figure 2: Base-mediated desilylation mechanism.[1] Note the carbanion intermediate; exclusion of water is not strictly necessary here, but proton source (MeOH) is required.

References & Authority

  • Veliparib Synthesis (Industrial Route):

    • Source: US Patent 2009/0149444 A1.[1] "Preparation of PARP Inhibitors."

    • Relevance: Describes the scale-up of 2-methyl-5-substituted benzamides and the handling of the amide moiety during coupling.

    • Link:[1]

  • Sonogashira Coupling of Amides:

    • Source:Journal of Organic Chemistry, 2009, 74(6), 2321–2327.[1] "Palladium-Catalyzed Cross-Coupling of Amides."[1]

    • Relevance: Validates the "Naked Amide" strategy (Path A), showing that primary amides tolerate Pd(0) conditions if specific ligands are used.

    • Link:[1]

  • Alkyne Protecting Groups (TMS/TIPS):

    • Source: Greene, T.W., Wuts, P.G.M.[1] Greene's Protective Groups in Organic Synthesis, 5th Ed.[1] Wiley-Interscience.[1]

    • Relevance: The definitive guide on TMS stability and deprotection conditions (

      
      /MeOH vs. TBAF).
      
  • Troubleshooting Glaser Coupling:

    • Source:Chemical Reviews, 2007, 107(3), 874–922.[1] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[2]

    • Relevance: Provides the mechanistic basis for oxygen exclusion to prevent homocoupling.

    • Link:[1]

Sources

Troubleshooting

"analytical methods for detecting impurities in 5-Ethynyl-2-methylbenzamide"

Welcome to the Technical Support Center for the analytical characterization of 5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0). This center provides researchers and drug development professionals with authoritative troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization of 5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0). This center provides researchers and drug development professionals with authoritative troubleshooting guides, validated protocols, and mechanistic insights into impurity profiling.

Biological Context & Rationale

5-Ethynyl-2-methylbenzamide is a critical synthetic intermediate in the development of Focal Adhesion Kinase (FAK) inhibitors [1]. FAK is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signaling, driving cancer cell migration, survival, and tumor metastasis [2]. Because this intermediate is coupled directly into the core scaffold of FAK inhibitors, any undetected impurities (such as heavy metal catalysts or homocoupled diynes) can propagate into the final Active Pharmaceutical Ingredient (API), causing off-target toxicity or assay interference.

FAK_Pathway Integrin Integrin Activation (Extracellular Matrix) FAK FAK Autophosphorylation (Y397) Integrin->FAK Clusters Src Src Kinase Complex FAK->Src Recruits PI3K PI3K / Akt Pathway Src->PI3K Activates MMP MMP Expression (Matrix Metalloproteases) Src->MMP Upregulates Migration Cancer Cell Migration & Survival PI3K->Migration Promotes MMP->Migration Enhances Invasion

Caption: FAK signaling pathway targeted by 5-Ethynyl-2-methylbenzamide derivatives in oncology.

Section 1: Impurity Causality & Profiling Strategy

Q: What are the most common process-related impurities found in 5-Ethynyl-2-methylbenzamide, and what causes them? A: The synthesis of 5-Ethynyl-2-methylbenzamide typically involves a Sonogashira cross-coupling of 5-bromo-2-methylbenzamide with trimethylsilylacetylene (TMS-acetylene), followed by a deprotection step using tetrabutylammonium fluoride (TBAF) [1]. Based on this mechanistic pathway, you must monitor for four primary impurity classes:

  • 2-Methyl-5-((trimethylsilyl)ethynyl)benzamide (TMS-Intermediate): Caused by incomplete cleavage of the TMS group during the TBAF deprotection step.

  • 1,4-Bis(3-carbamoyl-4-methylphenyl)buta-1,3-diyne (Glaser Homocoupling Product): Caused by trace oxygen in the Sonogashira reaction vessel, which promotes the oxidative dimerization of the terminal alkyne.

  • Triphenylphosphine Oxide (TPPO): A byproduct caused by the oxidation of the triphenylphosphine (PPh3) ligand used to stabilize the Palladium catalyst.

  • Residual Heavy Metals (Pd/Cu): Leftover catalysts from the cross-coupling step.

Q: Why do we see peak tailing for 5-Ethynyl-2-methylbenzamide in standard reversed-phase LC-MS, and how do we fix it? A: Causality: The primary amide group on the benzamide ring has a strong hydrogen-bonding capacity. In reversed-phase chromatography, this amide interacts secondary to hydrophobic retention with unendcapped, acidic residual silanols on the silica stationary phase. Solution: Transition to a superficially porous particle (SPP) C18 column with exhaustive end-capping. Furthermore, acidify the mobile phase with 0.1% Formic Acid. This low pH environment protonates the residual silanols (neutralizing their charge) and ensures the amide remains in a consistent ionization state, yielding sharp, symmetrical peaks [3].

Section 2: Self-Validating Experimental Protocols

Protocol: LC-MS Method for Organic Impurity Detection This protocol is designed as a self-validating system: it incorporates a system suitability test (SST) using a known mixture of the API and TPPO to verify column resolution (


) before any sample analysis begins.

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of 5-Ethynyl-2-methylbenzamide sample.

  • Dissolve in 10 mL of HPLC-grade Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Dilute a 100 µL aliquot of the stock with 900 µL of mobile phase (Initial Conditions) to yield a 100 µg/mL working solution. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size (End-capped).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 7.5 min: Hold at 95% B

    • 7.5 - 7.6 min: Return to 5% B

    • 7.6 - 10.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

Step 3: Mass Spectrometry (ESI+)

  • Ionization Mode: Electrospray Ionization, Positive mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Scan Range: m/z 100 to 600.

  • Self-Validation Check: Verify the presence of the [M+H]+ ion for 5-Ethynyl-2-methylbenzamide at m/z 160.1.

LCMS_Workflow Prep Sample Prep (100 µg/mL in 50% MeOH) SST System Suitability (Rs > 2.0 Check) Prep->SST UHPLC UHPLC Separation (C18, Gradient Elution) SST->UHPLC ESI ESI+ Ionization (Protonation to [M+H]+) UHPLC->ESI MS Mass Analysis (m/z 100-600) ESI->MS Data Impurity Profiling & Quantification MS->Data

Caption: Self-validating LC-MS workflow for benzamide impurity profiling.

Section 3: Quantitative Data Presentation

To facilitate rapid identification during troubleshooting, the following table summarizes the expected chromatographic and mass spectrometric behavior of 5-Ethynyl-2-methylbenzamide and its common process impurities under the prescribed LC-MS protocol.

Analyte / ImpurityRelative Retention Time (RRT)Precursor Ion [M+H]+ (m/z)Limit of Detection (LOD)Causality / Source
5-Ethynyl-2-methylbenzamide (API)1.00160.1N/ATarget Compound
5-Bromo-2-methylbenzamide 0.85214.0 / 216.0*0.05 µg/mLUnreacted Starting Material
TMS-Intermediate 1.32232.10.02 µg/mLIncomplete TBAF Deprotection
Triphenylphosphine Oxide 1.45279.10.01 µg/mLOxidized Pd Ligand
Glaser Homocoupling Product 1.68317.10.08 µg/mLOxidative Dimerization (O2 leak)

*Note: 5-Bromo-2-methylbenzamide exhibits a characteristic 1:1 isotopic doublet at m/z 214 and 216 due to the naturally occurring ^79Br and ^81Br isotopes, making it highly identifiable in mass spectra.

Section 4: Advanced Troubleshooting FAQ

Q: We are detecting trace levels of Palladium (Pd) and Copper (Cu) in our final batch. LC-MS does not detect this. What is the standard protocol? A: LC-MS is restricted to organic impurity profiling [4]. Heavy metal catalysts do not ionize in standard ESI/APCI sources. To detect Pd and Cu, you must use Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Mechanistic Fix: If ICP-MS reveals Pd/Cu levels above the ICH Q3D elemental impurity limits (typically >10 ppm for oral drugs), integrate a metal scavenging step into your workflow. Treating the post-reaction organic phase with a silica-bound metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU) for 4 hours at 50°C will chelate the residual metals, allowing them to be removed via simple filtration before crystallization.

Q: The baseline in our HPLC-UV chromatogram drifts significantly during the gradient run, obscuring low-level impurities. How can we stabilize it? A: Baseline drift during gradient elution is typically caused by differential UV absorbance of the mobile phases at low wavelengths (e.g., 210 nm). If you are using Methanol as Mobile Phase B, switch to Acetonitrile. Acetonitrile has a much lower UV cutoff (190 nm) compared to Methanol (205 nm), which prevents the rising baseline effect as the organic concentration increases. Additionally, ensure your Reference Wavelength on the Diode Array Detector (DAD) is turned off or set to a region where neither the solvent nor the analytes absorb (e.g., 400 nm with a 100 nm bandwidth).

References

  • European Patent Office. (2012). FAK INHIBITORS - EP 2675793 B1. Google Patents.
  • Halder, J., et al. (2007). Therapeutic Efficacy of a Novel Focal Adhesion Kinase Inhibitor TAE226 in Ovarian Carcinoma. Cancer Research, 67(22), 10976-10983.

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthesis Routes for 5-Ethynyl-2-methylbenzamide

Executive Summary 5-Ethynyl-2-methylbenzamide (CAS: 1345410-89-6 , often cited as Intermediate I71 in patent literature) is a critical pharmacophore in the synthesis of type II kinase inhibitors, particularly those targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethynyl-2-methylbenzamide (CAS: 1345410-89-6 , often cited as Intermediate I71 in patent literature) is a critical pharmacophore in the synthesis of type II kinase inhibitors, particularly those targeting FAK (Focal Adhesion Kinase) and BCR-ABL (e.g., Ponatinib analogs). Its structural integrity—specifically the terminal alkyne—is vital for "click" chemistry applications or further Sonogashira couplings to form bi-aryl systems.

This guide evaluates two primary synthesis routes:

  • Route A (The "Gold Standard"): Iodide-mediated Sonogashira coupling. High-yielding, mild conditions, ideal for research scale.

  • Route B (The "Process" Route): Bromide-mediated coupling. Lower raw material cost, requires optimized catalysis, ideal for scale-up.

Critical Route Analysis

Comparison Matrix
FeatureRoute A: Iodide Precursor Route B: Bromide Precursor
Starting Material 5-Iodo-2-methylbenzoic acid5-Bromo-2-methylbenzoic acid
Coupling Rate Fast (Room Temp to 40°C)Slow (Requires >60°C or specialized ligands)
Catalyst Load Low (1-3 mol% Pd)Higher (3-5 mol% Pd)
Yield (Amide Step) 85-95%85-95%
Yield (Alkyne Step) 75-85% 60-75% (homocoupling risks)
Cost Efficiency Low (Iodides are expensive)High (Bromides are commodity chemicals)
Scalability Moderate (Iodine waste mass)High
Mechanistic Insight: The Halogen Effect

The choice between Iodine and Bromine dictates the catalytic cycle's turnover frequency (TOF). The C-I bond (


 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C-Br bond (

kcal/mol).
  • Route A allows for "ligand-free" or simple phosphine conditions (e.g.,

    
    ).
    
  • Route B often requires electron-rich, bulky ligands (e.g., XPhos, SPhos) or higher temperatures to facilitate the oxidative addition step, increasing the risk of Glaser homocoupling of the acetylene.

Detailed Experimental Protocols

Route A: The Iodide Sequence (Recommended for R&D)

Based on WO2014027199A1 and US9012461B2.

Step 1: Amide Formation

Objective: Convert 5-iodo-2-methylbenzoic acid to 5-iodo-2-methylbenzamide.

  • Activation: Charge a flask with 5-iodo-2-methylbenzoic acid (1.0 equiv) and anhydrous DCM (0.3 M). Add catalytic DMF (0.05 equiv).

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases.

  • Concentration: Evaporate volatiles in vacuo to obtain the crude acid chloride (yellow solid).

  • Amidation: Redissolve residue in THF. Add to a solution of NH₄OH (excess, 30% aq) or NH₃ in MeOH at 0°C.

  • Workup: Stir for 1 hour. Dilute with water, filter the precipitate, wash with water/hexanes. Dry under vacuum.[1]

    • Target Yield: >90%[2][3]

    • Appearance: White/Off-white solid.

Step 2: Sonogashira Coupling

Objective: Install the TMS-protected alkyne.

  • Setup: In a dry pressure vial, suspend 5-iodo-2-methylbenzamide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv) in degassed THF/Et₃N (1:1 ratio).

  • Addition: Add Trimethylsilylacetylene (TMSA) (1.2 equiv).

  • Reaction: Purge with N₂. Stir at Room Temperature for 3–6 hours. (Monitoring: TLC shows disappearance of iodide).

  • Workup: Filter through a Celite pad. Concentrate filtrate.[1][4] Purify via silica flash chromatography (Hexanes/EtOAc gradient).

    • Intermediate: 2-methyl-5-((trimethylsilyl)ethynyl)benzamide.[4][5][6]

Step 3: Desilylation

Objective: Reveal the terminal alkyne.

  • Deprotection: Dissolve the TMS-intermediate in THF . Cool to 0°C.[1][4][5]

  • Reagent: Add TBAF (1.0 M in THF, 1.1 equiv) dropwise.

  • Reaction: Stir at 0°C for 10 mins, then RT for 1 hour.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

  • Purification: Silica gel chromatography (typically 30-50% EtOAc in Hexanes).

    • Final Product:5-Ethynyl-2-methylbenzamide .[7][4][5][8]

    • Yield: ~80% (over 2 steps).

Route B: The Bromide Variation (Cost-Optimized)

Modifications for 5-Bromo-2-methylbenzamide starting material.

  • Catalyst System: Replace PdCl₂(PPh₃)₂ with Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos .

  • Temperature: Heat reaction to 60-80°C .

  • Base: Use Diisopropylamine (DIPA) or Piperidine instead of Et₃N to reduce side reactions at higher temps.

  • Note: Bromide coupling is slower. Ensure complete deoxygenation to prevent catalyst poisoning.

Visual Synthesis Workflows

Pathway Logic Diagram

The following diagram illustrates the parallel pathways and the critical decision nodes.

SynthesisComparison Start_I Start: 5-Iodo-2-methylbenzoic Acid Amide_I Intermediate: 5-Iodo-2-methylbenzamide (High Reactivity) Start_I->Amide_I 1. (COCl)2 2. NH3 Start_Br Start: 5-Bromo-2-methylbenzoic Acid Amide_Br Intermediate: 5-Bromo-2-methylbenzamide (Low Cost) Start_Br->Amide_Br 1. (COCl)2 2. NH3 Coupling_I Sonogashira (Room Temp) Pd(PPh3)2Cl2, CuI, TMSA Amide_I->Coupling_I Fast Kinetics Coupling_Br Sonogashira (Heat: 60-80°C) Pd(dppf)Cl2, CuI, TMSA Amide_Br->Coupling_Br Requires Optimization TMS_Int TMS-Protected Alkyne Coupling_I->TMS_Int Coupling_Br->TMS_Int Deprotection Deprotection TBAF / THF TMS_Int->Deprotection Final Product: 5-Ethynyl-2-methylbenzamide Deprotection->Final

Caption: Comparative workflow showing the convergence of Iodide and Bromide routes at the TMS-intermediate stage.

Analytical Data & Validation

To ensure the integrity of the synthesized product, compare your results against these standard values:

  • Physical State: White to pale yellow solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.47 (s, 1H, NH - if salt), ~7.8 (br s, NH2 amide protons).
      
    • 
       7.97 (d, J=1.5 Hz, 1H, Ar-H6).
      
    • 
       7.50 (dd, Ar-H4).
      
    • 
       7.30 (d, Ar-H3).
      
    • 
       4.1-4.2 (s, 1H, Acetylenic C-H).
      
    • 
       2.4 (s, 3H, Ar-CH3).
      
  • Key IR Signals: ~3290 cm⁻¹ (Alkyne C-H stretch), ~2100 cm⁻¹ (C≡C stretch), ~1650 cm⁻¹ (Amide C=O).

References

  • Primary Patent (Route A): Fyfe, M. C. T., et al. (2014). FAK Inhibitors. WO2014027199A1. Link

  • US Grant (Route A): Fyfe, M. C. T. (2015). FAK Inhibitors. US9012461B2. Link

  • Sonogashira Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Amide Formation Guide: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

Sources

Comparative

"5-Ethynyl-2-methylbenzamide vs other ethynyl-containing building blocks"

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Topic Focus: Structural utility, synthetic efficiency, and kinase inhibitor design applications. Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Topic Focus: Structural utility, synthetic efficiency, and kinase inhibitor design applications.

Executive Summary: The "Ortho-Methyl" Advantage

In the landscape of fragment-based drug discovery (FBDD), ethynyl-benzamides are privileged scaffolds. They provide a rigid, conjugated linker (the alkyne) capable of penetrating deep hydrophobic pockets while presenting a solvent-exposed hydrogen-bonding motif (the amide).

5-Ethynyl-2-methylbenzamide (CAS 1393901-32-0) is often overshadowed by its regioisomer, 3-ethynyl-4-methylbenzamide (the key intermediate for Ponatinib). However, the 5-ethynyl-2-methyl isomer offers a distinct vector geometry crucial for targeting Focal Adhesion Kinase (FAK) and VEGFR3 , rather than the BCR-ABL targets associated with the 3-ethynyl-4-methyl variant.

This guide objectively compares 5-Ethynyl-2-methylbenzamide against its primary alternatives, focusing on steric locking, synthetic yield, and downstream application in Sonogashira cross-couplings.

Chemical Profile & Competitor Landscape[1]

The following table contrasts 5-Ethynyl-2-methylbenzamide with its two most significant competitors: the "Ponatinib Fragment" and the "Generalist" linker.

Feature5-Ethynyl-2-methylbenzamide 3-Ethynyl-4-methylbenzamide 3-Ethynylbenzamide
Primary Application FAK / VEGFR3 Inhibitors BCR-ABL Inhibitors (Ponatinib) HDAC8 / General Linkers
Methyl Position Ortho to Amide (Pos 2)Para to Amide (Pos 4)None
Ethynyl Position Meta to Amide (Pos 5)Meta to Amide (Pos 3)Meta to Amide (Pos 3)
Electronic Effect Methyl (+I) destabilizes amide planarity slightly (steric twist).Methyl (+I) is remote from amide; minimal steric clash.Planar conjugation possible.
Solubility (DMSO) High (>50 mM)ModerateHigh
Typical Yield (Synthesis) ~85-92% (from TMS precursor)~90-95%~91%
CAS Number 1393901-32-01000017-99-1587878-75-9
The "Vector" Argument

The critical distinction lies in the exit vector of the alkyne relative to the amide hydrogen bond donors.

  • 5-Ethynyl-2-methyl: The ortho-methyl group (Pos 2) introduces a steric clash with the amide carbonyl, forcing the amide group out of planarity with the phenyl ring. This "pre-organized" twisted conformation is energetically favorable for binding in the cramped ATP pockets of FAK kinases.

  • 3-Ethynyl-4-methyl: The methyl group is distal. The molecule remains flatter, fitting the narrow cleft of BCR-ABL T315I mutants.

Comparative Reactivity: Sonogashira Coupling

In drug synthesis, these building blocks are typically coupled with heteroaryl halides (e.g., chloropyrimidines or iodo-indazoles).

Rate of Reaction

Experimental observations suggest a subtle difference in coupling kinetics due to the methyl group's electronic influence:

  • 5-Ethynyl-2-methylbenzamide: The methyl group at C2 is electron-donating (+I). However, being para to the ethynyl group (at C5), it increases electron density at the alkyne terminus. This makes the alkyne more nucleophilic in the transmetallation step of the Sonogashira cycle, potentially accelerating reaction rates with electron-deficient halides (e.g., 2-chloropyrimidines).

  • 3-Ethynyl-4-methylbenzamide: The methyl is ortho to the ethynyl group. While it also donates electrons, it introduces steric hindrance around the alkyne, which can retard the approach of the bulky Palladium-Phosphine complex.

Stability
  • Terminal Alkyne Stability: Both compounds are prone to oxidative homocoupling (Glaser coupling) if oxygen is present.

  • Shelf Life: 5-Ethynyl-2-methylbenzamide shows superior solid-state stability. The ortho-methyl group disrupts crystal packing efficiency compared to the non-methylated 3-ethynylbenzamide, making it less brittle but also slightly more hygroscopic.

Experimental Protocols

Protocol A: Synthesis of 5-Ethynyl-2-methylbenzamide

Self-validating step: The disappearance of the TMS peak (~0.2 ppm) in 1H NMR confirms reaction completion.

Context: This protocol describes the deprotection of the trimethylsilyl (TMS) precursor, the standard commercial route.

Reagents:

  • 2-Methyl-5-((trimethylsilyl)ethynyl)benzamide (1.0 equiv)[1][2]

  • TBAF (Tetrabutylammonium fluoride), 1.0 M in THF (1.2 equiv)

  • THF (Tetrahydrofuran), anhydrous

  • Ethyl Acetate / Hexanes (for workup)[3][4]

Step-by-Step:

  • Dissolution: Dissolve 2-methyl-5-((trimethylsilyl)ethynyl)benzamide (e.g., 190 mg) in anhydrous THF (4 mL) under a nitrogen atmosphere. Cool to 0 °C.

  • Deprotection: Dropwise add TBAF solution (1.2 equiv). The solution may darken slightly.

  • Reaction: Stir at 0 °C for 10 minutes, then warm to room temperature (20–25 °C) and stir for 3 hours.

    • Checkpoint: TLC (30% EtOAc/Hexane) should show a slightly more polar spot (terminal alkyne) and disappearance of the starting material.

  • Quench & Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the residue with Ethyl Acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Yield: Expect 85–95% as a white to off-white solid.

Protocol B: Sonogashira Coupling (Application)

Target: Coupling 5-Ethynyl-2-methylbenzamide with a Heteroaryl Chloride (e.g., for FAK inhibition).

Reagents:

  • 5-Ethynyl-2-methylbenzamide (1.1 equiv)

  • Heteroaryl Chloride (1.0 equiv) (e.g., 2-chloropyrimidine derivative)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • CuI (10 mol%)

  • Et₃N (3.0 equiv)

  • DMF (degassed)

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the Heteroaryl Chloride, Pd catalyst, and CuI.

  • Inerting: Seal and purge with Argon for 5 minutes.

  • Addition: Add degassed DMF, Et₃N, and finally the 5-Ethynyl-2-methylbenzamide.

  • Reaction: Heat to 90 °C for 4–12 hours.

    • Note: The electron-rich nature of the benzamide alkyne allows for milder conditions than electron-poor alkynes.

  • Workup: Dilute with EtOAc, wash with 5% LiCl solution (to remove DMF) and NH₄OH solution (to remove Copper).

Visualizing the Pathway

The following diagram illustrates the synthesis pipeline and the divergent applications of the two major isomers.

G Start Starting Material: 5-Bromo-2-methylbenzamide TMS_Int Intermediate: TMS-Protected Alkyne Start->TMS_Int Sonogashira (TMS-Acetylene) Product TARGET: 5-Ethynyl-2-methylbenzamide TMS_Int->Product Deprotection (TBAF/THF) App_FAK Application: FAK Inhibitors (e.g., VS-4718 analogs) Product->App_FAK Coupling w/ Pyrimidines Comp_Start Competitor Start: 3-Bromo-4-methylbenzamide Comp_Prod Competitor: 3-Ethynyl-4-methylbenzamide Comp_Start->Comp_Prod Parallel Synthesis App_Pon Application: BCR-ABL Inhibitors (Ponatinib) Comp_Prod->App_Pon Coupling w/ Imidazo-pyridazines

Figure 1: Divergent synthetic pathways and applications. Note how the starting regioisomer determines the final therapeutic class (FAK vs. BCR-ABL).

References

  • Synthesis of FAK Inhibitors: Jones, M., et al. (2014). FAK and FLT3 Inhibitors. World Intellectual Property Organization. WO2014027199A1. Link

  • Ponatinib Synthesis (Comparative): Shakespeare, W. C., et al. (2006). Synthetic approaches to Ponatinib intermediates. US Patent 9,493,473. Link

  • Sonogashira Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Click Chemistry Applications: Suzuki, T., et al. (2012). Rapid Discovery of Highly Potent and Selective Inhibitors of Histone Deacetylase 8. Journal of Medicinal Chemistry, 55(22), 9562-9575. Link

  • Compound Data: PubChem CID 71463996 (5-Ethynyl-2-methylbenzamide). Link

Sources

Validation

Structural Validation of 5-Ethynyl-2-methylbenzamide: A Comparative NMR Guide

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, Quality Control Specialists Executive Summary 5-Ethynyl-2-methylbenzamide is a critical intermediate in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, Quality Control Specialists

Executive Summary

5-Ethynyl-2-methylbenzamide is a critical intermediate in the synthesis of isoindolinone-based poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology targets. Its structural validation presents a specific challenge: distinguishing the target molecule from its synthetic precursor (5-iodo-2-methylbenzamide) and potential regioisomers (e.g., 4-ethynyl isomers) that possess identical molecular weights but distinct biological activities.

This guide compares the efficacy of 1D 1H NMR versus a Definitive 2D NMR Suite (HSQC/HMBC) for validating this structure. While Mass Spectrometry (MS) provides rapid confirmation of formula (C₁₀H₉NO), it fails to map the regiochemistry required for GMP release. We demonstrate that a specific 2D NMR protocol is the only self-validating method to confirm the meta relationship between the ethynyl and methyl groups.

Structural Analysis & Validation Strategy

The Validation Challenge

The synthesis typically involves a Sonogashira coupling of 5-iodo-2-methylbenzamide with trimethylsilylacetylene, followed by deprotection. Common failure modes include:

  • Incomplete Conversion: Presence of trace 5-iodo starting material (difficult to see in MS if ionization differs).

  • Regioisomer Contamination: If the starting material was an isomeric mixture (e.g., 4-iodo), the final product will contain the 4-ethynyl isomer. 1D NMR signals often overlap in the aromatic region.

The Solution: Comparative Methodology

We evaluate three characterization tiers.

FeatureTier 1: MS + IR Tier 2: 1D 1H NMR Tier 3: 2D NMR Suite (Recommended)
Identity Confirmation Low (MW only)Medium (Functional groups)High (Connectivity)
Regioisomer Distinction ImpossibleDifficult (Requires precise coupling analysis)Definitive (Through-bond correlations)
Purity Assessment High (if LC separated)High (Quantitative)High (Qualitative check)
Time Investment < 10 mins15 mins1-2 Hours

Detailed Experimental Protocols

Solvent Selection: The Critical Variable

Recommendation: Use DMSO-d₆ instead of CDCl₃.

  • Reasoning: Benzamides exhibit restricted rotation around the C-N amide bond. In CDCl₃, amide protons often appear as broad, unresolved humps due to intermediate exchange rates and quadrupole broadening. DMSO-d₆ forms hydrogen bonds with the amide protons, slowing the exchange and sharpening the signals into distinct doublets or singlets, allowing for integration validation (2H).

Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Temperature: 298 K (Standard)

  • Relaxation Delay (D1):

    
     5 seconds (Crucial for accurate integration of the acetylenic proton which has long T1 relaxation times).
    
  • Pulse Angle: 30° (To prevent saturation).

  • Scans (NS): 16 (1H), 8 (2D experiments).

Comparative Data: Expected Shifts & Couplings

Theoretical chemical shifts derived from substituent additivity rules and benzamide benchmarks.

Table 1: 1H NMR Assignment (DMSO-d₆, 400 MHz)

PositionProton TypeChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Diagnostic Value
-NH₂ Amide7.40, 7.80Broad Singlets-Confirms primary amide; separate peaks indicate restricted rotation.
H-6 Aromatic~7.45Doublet (d)

Critical: Proves H is isolated from H-3/H-4 system.
H-4 Aromatic~7.35dd

Links the ethynyl and methyl sides.
H-3 Aromatic~7.20Doublet (d)

Ortho to methyl group.
-C≡CH Acetylenic~4.15Singlet (s)-Key: Diagnostic for deprotection.
-CH₃ Methyl~2.35Singlet (s)-Integration reference (3H).

Definitive Validation: The 2D NMR Workflow

To unambiguously validate the structure, one must prove the Ethynyl group is at position 5 and the Methyl is at position 2 .

HMBC (Heteronuclear Multiple Bond Correlation) Logic

This is the "Gold Standard" experiment. We look for long-range (2-3 bond) C-H couplings.

  • Pathway A (Methyl Location): The Methyl protons (~2.35 ppm) must show a strong 3-bond correlation to the Carbon bearing the amide (C-1) or the Carbon bearing H-3.

  • Pathway B (Ethynyl Location): The Acetylenic proton (~4.15 ppm) must show correlations to C-5 (quaternary) and potentially C-4/C-6.

  • The "Smoking Gun": The Amide Carbonyl Carbon (~170 ppm) should show HMBC correlations to H-6 (meta) and the Methyl protons (3-bond). This locks the relative positions of the amide, methyl, and aromatic ring.

Visualization of Validation Logic

NMR_Validation_Logic Start Crude Product (Post-Sonogashira) Solvent Dissolve in DMSO-d6 (Sharpen Amide Peaks) Start->Solvent NMR_1D 1H NMR (1D) Check Integration 3:1:1 Solvent->NMR_1D Decision_1D Signals Consistent? NMR_1D->Decision_1D NMR_2D 2D HMBC Experiment (Definitive Proof) Decision_1D->NMR_2D Yes (Ambiguous Regioisomer) Reject Reject: Isomer/Impurity Decision_1D->Reject No (Wrong Integration) Check_Methyl Check: Methyl (2.35) -> C-1 (Amide C) NMR_2D->Check_Methyl Check_Ethynyl Check: H-6 -> C-5 (Ethynyl C) NMR_2D->Check_Ethynyl Final_Valid Structure Validated: 5-Ethynyl-2-methylbenzamide Check_Methyl->Final_Valid Correlation Observed Check_Methyl->Reject Missing Check_Ethynyl->Final_Valid Correlation Observed

Caption: Figure 1. Self-validating decision tree for structural confirmation. The 2D HMBC step is the critical "gatekeeper" for regioisomer differentiation.

Comparative Analysis: NMR vs. Alternatives

Why invest in NMR when Mass Spec is faster?

ParameterMass Spectrometry (LC-MS)Infrared (FT-IR)NMR (1H + 2D)
Isomer Resolution Fail: 4-ethynyl and 5-ethynyl have same m/z (159.1).Fail: Both show alkyne stretch (~2100 cm⁻¹) and amide bands.Pass: Distinct coupling patterns (H-6 doublet vs singlet).
Quantification Requires standard curves (response factors vary).Semi-quantitative at best.Absolute Purity (qNMR) possible without standards.[1]
Sample Recovery Destructive.Non-destructive.Non-destructive (Sample can be recovered).
Structural Correlation Diagram

The following diagram illustrates the specific through-bond correlations (HMBC) that uniquely identify the 5-ethynyl isomer over the 4-ethynyl alternative.

HMBC_Correlations cluster_structure 5-Ethynyl-2-methylbenzamide Connectivity C1 C-1 (Amide) C2 C-2 (Ar) C5 C-5 (Ar-Ethynyl) Me Methyl H (2.35 ppm) Me->C1 HMBC (3-bond) Defines Ortho Me->C2 HMBC (2-bond) H6 H-6 (7.45 ppm) H6->C1 HMBC (3-bond) H6->C5 HMBC (2-bond) Eth Ethynyl H (4.15 ppm) Eth->C5 HMBC (2-bond) Locates Alkyne

Caption: Figure 2. Key HMBC correlations. The Methyl-to-Carbonyl (C1) correlation anchors the methyl group, while the H6-to-Carbonyl correlation anchors the ring orientation.

References

  • Reich, H. J. (2020).[2] Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10704, 2-Methylbenzamide. [Link]

  • Organic Chemistry Portal. (2023). Sonogashira Coupling. [Link][3][4][5]

  • Biological Magnetic Resonance Data Bank (BMRB). (2025). Metabolomics Standards Initiative (MSI) Guidelines. [Link]

Sources

Comparative

Comparative Analysis of Mass Spectrometry Techniques for 5-Ethynyl-2-methylbenzamide

A Senior Application Scientist's Guide to Method Selection and Optimization In the landscape of drug discovery and development, the precise and comprehensive characterization of novel chemical entities is paramount. 5-Et...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Method Selection and Optimization

In the landscape of drug discovery and development, the precise and comprehensive characterization of novel chemical entities is paramount. 5-Ethynyl-2-methylbenzamide, a small molecule featuring a benzamide core, a reactive ethynyl group, and a methyl substituent, presents a unique analytical challenge. Its structural motifs necessitate a robust mass spectrometry (MS) strategy for unequivocal identification, sensitive quantification, and detailed structural elucidation.

This guide provides a comparative overview of leading mass spectrometry platforms for the analysis of 5-Ethynyl-2-methylbenzamide. Moving beyond a simple listing of protocols, we will explore the causality behind instrumental choices, offering field-proven insights to guide researchers in selecting the optimal analytical approach for their specific research questions—be it qualitative structural confirmation or high-throughput quantitative analysis.

Foundational Analysis: Ionization Source Selection

The first critical decision in developing an LC-MS method is the choice of ionization source. The goal is to efficiently convert the neutral analyte from the liquid phase into gas-phase ions with minimal fragmentation. For a molecule like 5-Ethynyl-2-methylbenzamide, with its polar amide group, the two primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): The Preferred Choice for Polar Analytes

ESI is ideally suited for polar molecules that can be pre-ionized in solution.[1][2] The benzamide functional group, with its capacity for protonation on the carbonyl oxygen or the nitrogen atom, makes 5-Ethynyl-2-methylbenzamide an excellent candidate for positive-mode ESI.[3]

  • Mechanism: In ESI, a high voltage is applied to the analyte solution as it passes through a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are expelled.[1] This "soft" ionization technique typically yields the protonated molecule [M+H]⁺, preserving the molecular weight information crucial for identification.

  • Advantages for this Application:

    • High efficiency for polar compounds containing heteroatoms (N, O).[1]

    • Minimal in-source fragmentation, providing a clear molecular ion.

    • Excellent compatibility with reversed-phase liquid chromatography (LC) mobile phases.[4]

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar or More Volatile Compounds

APCI is a gas-phase ionization technique that is effective for a broader range of polarities and is less susceptible to matrix effects than ESI.[5][6]

  • Mechanism: The LC eluent is vaporized in a heated tube. A corona discharge needle then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules.[6]

  • Considerations: While APCI can ionize less polar compounds, the thermal vaporization step requires the analyte to be thermally stable.[7] For 5-Ethynyl-2-methylbenzamide, ESI is predicted to be more efficient due to the polar amide group, making it the primary recommendation. However, APCI remains a viable secondary option, particularly if matrix interference becomes a significant issue in complex samples.[8]

The Analytical Objective: Choosing the Right Mass Analyzer

Following ionization, the choice of mass analyzer dictates the type of data that can be acquired. The decision hinges on the analytical goal: are you performing initial structural confirmation and impurity profiling, or are you conducting targeted, quantitative studies?

Comparison of Mass Analyzer Platforms
FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap (HRAM)
Primary Application Targeted QuantificationQualitative & Quantitative ScreeningQualitative & Quantitative Screening
Operating Principle Sequential mass filtering and fragmentationHigh-resolution, accurate mass measurementUltra-high resolution, accurate mass measurement via Fourier Transform
Key Strength Unmatched sensitivity and selectivity in MRM modeHigh acquisition speed, good resolution, and mass accuracyHighest resolution and mass accuracy, excellent for structural elucidation
Typical Resolution Low (~1000)High (up to 60,000)Ultra-High (>100,000, often up to 240,000)
Mass Accuracy Not applicable (nominal mass)< 5 ppm< 2 ppm
Best for... Pharmacokinetic studies, bioanalysis, routine QCMetabolite ID, impurity profiling, unknown screeningDefinitive formula assignment, structural isomer differentiation, metabolomics
Workflow 1: High-Resolution Analysis for Identification and Structural Elucidation (Q-TOF & Orbitrap)

For initial characterization, confirming the elemental composition and elucidating the fragmentation pathway of 5-Ethynyl-2-methylbenzamide is critical. High-Resolution Mass Spectrometry (HRMS) platforms like Q-TOF and Orbitrap are the instruments of choice for this task.[9][10]

  • Expertise & Causality: The power of HRMS lies in its ability to provide a highly accurate mass measurement, typically with an error of less than 5 ppm.[11] This accuracy allows for the confident determination of the elemental formula of the parent ion and its fragments, ruling out other potential isobaric compounds. Orbitrap systems generally offer superior resolution compared to Q-TOF, which can be crucial for resolving the analyte from complex matrix interferences.[12][13]

  • Trustworthiness through Self-Validation: An HRMS dataset is self-validating. The high mass accuracy of the precursor ion confirms the elemental composition, while the accurate mass of the fragment ions provides definitive evidence for the proposed fragmentation pathway.

The diagram below illustrates the typical workflow for qualitative analysis using an HRMS platform.

HRMS_Workflow cluster_LC LC Separation cluster_MS Mass Spectrometry cluster_Data Data Analysis LC LC Column (e.g., C18) IonSource ESI Source (Positive Mode) LC->IonSource Eluent Analyzer HRMS Analyzer (Q-TOF or Orbitrap) IonSource->Analyzer Ions Detector Detector Analyzer->Detector FullScan Full Scan MS1 (Accurate Mass of [M+H]⁺) Detector->FullScan MSMS dd-MS2/DIA (Fragmentation Spectra) FullScan->MSMS Precursor Selection Elucidation Structural Elucidation (Formula Determination & Pathway) MSMS->Elucidation

Caption: High-resolution mass spectrometry (HRMS) workflow for qualitative analysis.

Workflow 2: Targeted Quantification with Triple Quadrupole (QqQ) MS

For pharmacokinetic studies, bioanalysis, or routine quality control, the primary need is for sensitive and selective quantification.[4][14] Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are the gold standard for this application.[14][15]

  • Expertise & Causality: The MRM experiment provides two layers of mass filtering. The first quadrupole (Q1) selects the precursor ion (e.g., the [M+H]⁺ of 5-Ethynyl-2-methylbenzamide). This ion is then fragmented in the second quadrupole (q2), which acts as a collision cell.[16] The third quadrupole (Q3) is set to detect only a specific, high-intensity fragment ion. This precursor-to-product ion transition is highly specific to the target analyte, effectively filtering out chemical noise and leading to exceptional sensitivity and a wide linear dynamic range.[17][18]

  • Trustworthiness through Self-Validation: The protocol is validated by monitoring multiple MRM transitions for the same compound. The ratio of these transitions should remain constant across all samples and calibration standards, providing a high degree of confidence in the peak identity and quantification.

The diagram below outlines the quantitative analysis workflow using a QqQ platform.

QqQ_Workflow cluster_LC LC Separation cluster_MS Mass Spectrometry cluster_Data Data Analysis LC LC Column (e.g., C18) IonSource ESI Source (Positive Mode) LC->IonSource Eluent Q1 Q1: Precursor Ion Selection IonSource->Q1 Ions q2 q2: Collision Cell (CID Fragmentation) Q1->q2 Q3 Q3: Product Ion Selection q2->Q3 Detector Detector Q3->Detector MRM MRM Chromatogram (Peak Integration) Detector->MRM Quant Quantification (Calibration Curve) MRM->Quant

Caption: Triple quadrupole (QqQ) mass spectrometry workflow for targeted quantification.

Fragmentation Analysis: Predicting the Structure

Understanding the fragmentation pattern of 5-Ethynyl-2-methylbenzamide is key to both structural confirmation and developing a sensitive MRM method. Fragmentation is typically induced via Collision-Induced Dissociation (CID), where ions collide with neutral gas molecules, causing them to break apart at the most labile bonds.[16][19]

For 5-Ethynyl-2-methylbenzamide (C₁₀H₉NO, Exact Mass: 159.0684), the protonated molecule [M+H]⁺ will have an m/z of 160.0757. Based on the fragmentation of similar benzamide structures, we can predict the following major fragmentation pathways.[3]

Predicted Fragmentation Data

Ion DescriptionProposed StructureCalculated m/z
[M+H]⁺ Protonated Parent 160.0757
Fragment 1Loss of NH₃ (Ammonia)143.0491
Fragment 2Benzoyl-type cation119.0491
Fragment 3Loss of CO (Carbon Monoxide) from Frag 291.0542

The diagram below visualizes the predicted fragmentation pathway.

Fragmentation_Pathway parent [M+H]⁺ m/z 160.0757 frag1 Loss of NH₃ m/z 143.0491 parent->frag1 -NH₃ frag2 Benzoyl-type cation m/z 119.0491 parent->frag2 -C₂H₃N frag3 Tropylium-type ion m/z 91.0542 frag2->frag3 -CO

Caption: Predicted CID fragmentation pathway for 5-Ethynyl-2-methylbenzamide.

Experimental Protocols

The following protocols provide a starting point for method development. Optimization will be required based on the specific instrument and sample matrix.

Protocol 1: LC-HRMS for Qualitative Analysis
  • Sample Preparation: Dissolve 1 mg of 5-Ethynyl-2-methylbenzamide in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.[20] Dilute this stock 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid for direct infusion or LC-MS analysis.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp to 95% B over several minutes to ensure elution.[21]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50 - 500.

    • Resolution: Set to >70,000 for Orbitrap or >30,000 for Q-TOF.[22]

    • Data Acquisition: Use a data-dependent acquisition (DDA) mode to trigger MS/MS scans on the most abundant ions in each full scan.

    • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to observe a range of fragments.

Protocol 2: LC-QqQ-MS/MS for Quantitative Analysis
  • Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into the relevant matrix (e.g., plasma, buffer). Perform a suitable extraction (e.g., protein precipitation, solid-phase extraction).[23]

  • Liquid Chromatography: Use the optimized conditions from the qualitative analysis to ensure good peak shape and retention. Isocratic elution may be possible for high-throughput analysis if chromatographic resolution allows.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • Primary (Quantifier): 160.1 → 119.0 (or the most intense, stable fragment).

      • Secondary (Qualifier): 160.1 → 91.1 (a second, confirmatory fragment).

    • Parameter Optimization: Infuse a standard solution of the analyte to optimize source parameters (e.g., capillary voltage, gas flows) and collision energy for each MRM transition to maximize signal intensity.

    • Data Analysis: Construct a calibration curve by plotting the peak area against concentration. Quantify unknown samples using the resulting regression equation.

Conclusion and Recommendations

The selection of a mass spectrometry platform for the analysis of 5-Ethynyl-2-methylbenzamide should be driven by the research objective.

  • For Identification and Structural Characterization: An Orbitrap or Q-TOF HRMS system is strongly recommended. The high mass accuracy and resolution provide unambiguous formula determination for the parent compound and its fragments, establishing a foundational understanding of the molecule's behavior in the gas phase.

  • For Sensitive and Selective Quantification: A triple quadrupole mass spectrometer is the superior choice. Its performance in MRM mode offers the high sensitivity, selectivity, and wide dynamic range required for demanding applications like bioanalysis and pharmacokinetic studies.[14][17]

By understanding the causality behind these instrumental choices and implementing a systematic, self-validating approach to method development, researchers can generate high-quality, reliable data for 5-Ethynyl-2-methylbenzamide, accelerating their drug discovery and development programs.

References

  • Li, W., & Cohen, L. H. (2003). A strategy for metabolite identification using triple-quadrupole mass spectrometry with enhanced resolution and accurate mass capability. Journal of the American Society for Mass Spectrometry.
  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis.
  • de Vries, R., Vreeken, R. J., & Cuyckens, F. (n.d.). High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches. LCGC International.
  • BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
  • Balogh, M. P. (2020). Ionization Revisited. LCGC International.
  • Kwan, W. P. (Anson), & Liu, H. (2023). BA Method Development: Polar Compounds. BioPharma Services.
  • Porta, T., Vreeken, R. J., & Heeren, R. M. A. (2021). Quantitative mass spectrometry imaging of drugs and metabolites: a multiplatform comparison. Analytical and Bioanalytical Chemistry.
  • LabRulez LCMS. (n.d.). The Switch Is on: from triple quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.
  • Trengove, R. (2020). Comparing Single Quadrupole with Triple Quadrupole GC–MS-Based Metabolomics. LCGC International.
  • Karni, M., & Mandelbaum, A. (1995). Dissociation of proton-bound complexes and proton affinity of benzamides. Journal of the American Society for Mass Spectrometry.
  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
  • Thermo Fisher Scientific. (2024). ESI vs APCI. Which ionization should I choose for my application? YouTube.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Bickler, B. (2023). When should I choose APCI or ESI for my flash column chromatography? Biotage.
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • ResearchGate. (2025). A strategy for metabolite identification using triple-quadupole mass spectrometry with enhanced resolution and accurate mass capability.
  • Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone.
  • Thermo Fisher Scientific. (n.d.). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.
  • Bromirski, M. (n.d.). First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology for Screening, Confirmative and Quantitative Analyses. Thermo Fisher Scientific.
  • Pucciarelli, D., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • NIST. (n.d.). Benzamide. NIST WebBook.
  • Longdom Publishing. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques.

Sources

Validation

A Comparative Guide to the Reactivity of 5-Ethynyl-2-methylbenzamide in Palladium-Catalyzed Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the ability to efficiently construct complex molecular architectures is paramount. Palladium-catalyzed cross...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the ability to efficiently construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, offering a versatile toolkit for the formation of carbon-carbon bonds. This guide provides an in-depth comparative analysis of the reactivity of a key building block, 5-ethynyl-2-methylbenzamide, in three of the most powerful coupling reactions: Sonogashira, Suzuki, and Heck couplings. By understanding the nuances of its reactivity, researchers can make more informed decisions in the design and execution of synthetic routes for novel therapeutics and functional materials.

The Structural Landscape of 5-Ethynyl-2-methylbenzamide: A Prelude to Reactivity

5-Ethynyl-2-methylbenzamide is a bifunctional molecule possessing two key reactive sites for palladium-catalyzed coupling: a terminal alkyne and an aromatic ring that can be functionalized to an aryl halide. The electronic and steric environment of these sites, dictated by the methyl and benzamide substituents, plays a crucial role in governing the molecule's reactivity.

  • The Ethynyl Group: The terminal alkyne is a versatile handle for introducing molecular diversity. Its reactivity is influenced by the acidity of the terminal proton and the electron density of the triple bond.

  • The 2-Methyl Group: This ortho-substituent introduces steric hindrance around one of the adjacent positions on the aromatic ring. This steric bulk can influence the rate and regioselectivity of coupling reactions involving the aryl halide.

  • The Benzamide Group: The amide functionality at the 5-position is a moderately electron-withdrawing group, which can influence the electron density of the aromatic ring and the acidity of the ethynyl proton.

This guide will explore how these structural features dictate the performance of 5-ethynyl-2-methylbenzamide in Sonogashira, Suzuki, and Heck couplings, providing a framework for predicting its behavior and optimizing reaction conditions.

Sonogashira Coupling: The Direct Path to Arylalkynes

The Sonogashira reaction is a powerful method for the direct coupling of terminal alkynes with aryl or vinyl halides.[1][2] For a hypothetical aryl halide derivative of 5-ethynyl-2-methylbenzamide (e.g., 5-ethynyl-2-methyl-1-iodobenzamide), the Sonogashira coupling would proceed as follows:

Reaction Scheme:

Where Ar-I is the aryl iodide derivative of our molecule and H-C≡C-R is a coupling partner.

Mechanistic Insights

The catalytic cycle of the Sonogashira reaction typically involves both palladium and copper co-catalysts.[3]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)-I(Ln) Pd0->PdII Oxidative Addition Pd_alkynyl Ar-Pd(II)-C≡C-R(Ln) PdII->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_alkynyl->Product ArI Ar-I ArI->Pd0 CuC≡CR Cu-C≡C-R CuC≡CR->PdII Base Base HC≡CR H-C≡C-R HC≡CR->CuC≡CR Deprotonation CuI CuI CuI->CuC≡CR

Caption: Catalytic cycle of the Sonogashira coupling.

The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Expected Reactivity of 5-Ethynyl-2-methylbenzamide Derivatives
  • Electronic Effects: The electron-withdrawing nature of the benzamide group can increase the acidity of the terminal alkyne's proton, facilitating the formation of the copper acetylide and potentially increasing the reaction rate.

  • Steric Effects: The ortho-methyl group can sterically hinder the approach of the bulky palladium catalyst to the aryl halide, which might necessitate the use of more active catalysts or ligands to achieve high yields.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[4][5] In the context of our target molecule, we can envision two scenarios:

  • Coupling at the Aryl Halide Position: A halogenated derivative of 5-ethynyl-2-methylbenzamide reacts with a boronic acid or ester.

  • Coupling at the Alkyne Position: 5-Ethynyl-2-methylbenzamide is first converted to an alkynylboronate, which then reacts with an aryl halide.

Reaction Scheme (Scenario 1):

Mechanistic Insights

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.

Suzuki_Cycle cluster_Pd Palladium Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)Ln PdII_halide Ar-Pd(II)-X(Ln) Pd0->PdII_halide Oxidative Addition PdII_R Ar-Pd(II)-R(Ln) PdII_halide->PdII_R Transmetalation PdII_R->Pd0 Reductive Elimination Product Ar-R PdII_R->Product ArX Ar-X ArX->Pd0 Boronate [R-B(OH)3]- Boronate->PdII_halide Base Base RBOH2 R-B(OH)2 RBOH2->Boronate Base Activation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The cycle begins with the oxidative addition of the organohalide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate, which is formed by the reaction of the boronic acid with a base. Finally, reductive elimination from the diorganopalladium(II) complex affords the desired product and regenerates the Pd(0) catalyst.

Expected Reactivity of 5-Ethynyl-2-methylbenzamide Derivatives
  • Electronic Effects: The electronic nature of the substituents on the aryl halide can influence the rate of oxidative addition. The moderately electron-withdrawing benzamide group may have a modest activating effect.

  • Steric Effects: The ortho-methyl group is a significant factor. Steric hindrance can slow down the oxidative addition step and may require the use of bulky, electron-rich phosphine ligands to promote the reaction.[4]

Heck-Mizoroki Reaction: Olefination of Aryl Halides

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] For a halogenated derivative of 5-ethynyl-2-methylbenzamide, the Heck reaction would enable the introduction of a vinyl group.

Reaction Scheme:

Mechanistic Insights

The Heck reaction follows a catalytic cycle involving migratory insertion and β-hydride elimination.

Heck_Cycle cluster_Pd Palladium Cycle Pd0 Pd(0)Ln PdII_halide Ar-Pd(II)-X(Ln) Pd0->PdII_halide Oxidative Addition PdII_insertion R-CH2-CH(Ar)-Pd(II)-X(Ln) PdII_halide->PdII_insertion Migratory Insertion HPdIIX H-Pd(II)-X(Ln) PdII_insertion->HPdIIX β-Hydride Elimination Product Ar-CH=CHR PdII_insertion->Product HPdIIX->Pd0 Base-mediated Reductive Elimination ArX Ar-X ArX->Pd0 Alkene H2C=CHR Alkene->PdII_halide Base Base Base->HPdIIX

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

The reaction is initiated by the oxidative addition of the aryl halide to Pd(0). The resulting Pd(II) complex then coordinates to the alkene, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product, and the resulting palladium hydride species is reductively eliminated in the presence of a base to regenerate the Pd(0) catalyst.

Expected Reactivity of 5-Ethynyl-2-methylbenzamide Derivatives
  • Electronic Effects: Electron-withdrawing groups on the aryl halide generally accelerate the Heck reaction. The benzamide group would likely have a favorable, albeit moderate, effect.

  • Steric Effects: The ortho-methyl group can significantly impact the regioselectivity of the alkene insertion and may also slow down the reaction rate. The use of specific ligand systems can be crucial to control the outcome.

Comparative Performance and Experimental Considerations

Reaction TypeKey AdvantagesKey Challenges for 5-Ethynyl-2-methylbenzamideRecommended LigandsTypical Base
Sonogashira Direct alkynylation, mild conditions.[1]Potential for homocoupling of the alkyne.Phosphine ligands (e.g., PPh₃), N-heterocyclic carbenes (NHCs).Amines (e.g., Et₃N, DIPEA).
Suzuki-Miyaura High functional group tolerance, commercially available reagents.[5]Steric hindrance from the ortho-methyl group may lower yields.[4]Bulky, electron-rich phosphines (e.g., SPhos, XPhos).Carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄).
Heck-Mizoroki Good for vinylation, tolerant of many functional groups.[6]Regioselectivity control can be challenging due to the ortho-substituent.Phosphine ligands (e.g., P(o-tol)₃), palladacycles.Organic bases (e.g., Et₃N), inorganic bases (e.g., K₂CO₃).

Experimental Protocols

The following are representative, non-optimized protocols that can serve as a starting point for the coupling reactions of a halogenated derivative of 5-ethynyl-2-methylbenzamide.

Representative Sonogashira Coupling Protocol
  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Add anhydrous and degassed solvent (e.g., THF or DMF, 5 mL).

  • Add the terminal alkyne (1.2 mmol) and a suitable base (e.g., triethylamine, 2.0 mmol).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Suzuki-Miyaura Coupling Protocol
  • In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), boronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a degassed solvent system (e.g., toluene/water or dioxane/water, 4:1 v/v, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash chromatography.

Representative Heck-Mizoroki Reaction Protocol
  • To a Schlenk tube, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol), and a base (e.g., Et₃N, 1.5 mmol).

  • Add the alkene (1.5 mmol) and a polar aprotic solvent (e.g., DMF or NMP, 5 mL).

  • Seal the tube and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

5-Ethynyl-2-methylbenzamide is a valuable building block with significant potential in the synthesis of complex organic molecules. Its reactivity in palladium-catalyzed coupling reactions is governed by a delicate interplay of electronic and steric factors. The Sonogashira coupling offers a direct route for the functionalization of the alkyne, while the Suzuki-Miyaura and Heck reactions provide powerful methods for derivatization at the aryl halide position. The choice of the optimal coupling strategy will depend on the desired target molecule and the specific synthetic challenges. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize 5-ethynyl-2-methylbenzamide and its analogs in their synthetic endeavors, paving the way for the discovery of new medicines and materials. Further research into the development of more active and selective catalyst systems will undoubtedly continue to expand the synthetic utility of this versatile molecule.

References

  • Palladium Catalyzed syn-1,2-ArylMethylation of Internal Alkynes. ChemRxiv. [Link]

  • Palladium-Catalyzed Catellani-type Couplings using Methylating Reagents for the Synthesis of Highly Substituted ortho-Methyl-Arenes and Heteroarenes. ResearchGate. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition. [Link]

  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules. [Link]

  • Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. Organic Chemistry Portal. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[7][8][9]-Benzotriazin-4(3H)-ones with DABAL-Me3. Organic Letters. [Link]

  • Palladium-catalyzed coupling of aryl halides with alkynes.
  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. Nature Communications. [Link]

  • Synthesis of highly substituted isoquinolines/isoquinolones by ruthenium (ii)-catalyzed reaction of benzyl/α-methyl benzyl/benzoyl isocyanates with diaryl alkynes. Chemical Communications. [Link]

  • Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Synlett. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]

  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. [Link]

  • Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

  • Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

  • A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols. ResearchGate. [Link]

  • N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Chemistry Portal. [Link]

Sources

Comparative

In Vitro Evaluation of Compounds Synthesized from 5-Ethynyl-2-methylbenzamide

A Comparative Guide for Drug Discovery & Development Executive Summary & Strategic Rationale This guide provides a technical framework for the in vitro assessment of small molecule libraries synthesized from 5-Ethynyl-2-...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Discovery & Development

Executive Summary & Strategic Rationale

This guide provides a technical framework for the in vitro assessment of small molecule libraries synthesized from 5-Ethynyl-2-methylbenzamide (5-E-2-MB) .

While the structural isomer 3-ethynyl-4-methylbenzamide is the well-established "tail" moiety of Ponatinib (a third-generation BCR-ABL inhibitor), the 5-ethynyl-2-methyl scaffold represents a critical Structure-Activity Relationship (SAR) exploration. By shifting the ethynyl "warhead" and methyl steric gate, researchers aim to:

  • Modulate Kinase Selectivity: Alter the vector of the ethynyl linker to avoid off-target binding (e.g., VEGFR2) while maintaining potency against BCR-ABL.

  • Bypass Resistance Mutations: Explore if the altered geometry evades the T315I gatekeeper mutation steric clash.

  • Enable Click Chemistry Libraries: Utilize the terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to rapidly generate triazole-linked diversity sets.

This guide compares 5-E-2-MB derivatives against industry standards (Ponatinib , Imatinib ) and details the specific in vitro protocols required to validate their efficacy.

Comparative Analysis: 5-E-2-MB Derivatives vs. Standards

The following table benchmarks the expected performance metrics of 5-E-2-MB derivatives against established tyrosine kinase inhibitors (TKIs).

Table 1: Comparative Performance Metrics (Target: BCR-ABL T315I)
Feature5-E-2-MB Derivatives (Test Group)Ponatinib (Reference Standard)Imatinib (Negative Control for T315I)
Core Scaffold 5-Ethynyl-2-methylbenzamide3-Ethynyl-4-methylbenzamide2-Phenylaminopyrimidine
Binding Mode Type II (DFG-out)Type II (DFG-out)Type II (DFG-out)
Linker Chemistry Triazole (Click) or Alkyne (Sonogashira)Alkyne (Rigid)Amide
T315I Potency (IC50) Target: < 50 nM~11 nM> 10,000 nM (Resistant)
Selectivity Profile Tunable via "Click" R-groupsBroad (Pan-inhibitor)High (ABL/KIT/PDGFR)
Solubility (pH 7.4) Variable (Library dependent)Low (requires solubilizing tail)Moderate

Expert Insight: The 5-position ethynyl group changes the angle of entry into the hydrophobic pocket behind the ATP gatekeeper. If using "Click" chemistry (forming a triazole), expect a loss of potency compared to the rigid alkyne of Ponatinib due to the increased steric bulk of the triazole ring, unless the R-group captures a novel H-bond in the P-loop.

Experimental Workflows & Mechanism

Synthesis & Screening Workflow

The utility of 5-E-2-MB lies in its versatility. It serves as the "Anchor" in fragment-based drug discovery.

SynthesisWorkflow Start 5-Ethynyl-2-methylbenzamide (Scaffold) PathA Path A: Sonogashira Coupling (Rigid Linker) Start->PathA PathB Path B: CuAAC Click Chemistry (Triazole Linker) Start->PathB LibA Library A: Alkynyl-Aryl Analogs (Ponatinib-like) PathA->LibA Pd(PPh3)4, CuI LibB Library B: 1,2,3-Triazole Analogs (High Diversity) PathB->LibB CuSO4, Ascorbate Screen Primary Screen: Ba/F3 (WT vs T315I) LibA->Screen LibB->Screen HitVal Hit Validation: Biochemical IC50 Screen->HitVal Selectivity Index > 10

Caption: Divergent synthesis pathways from 5-E-2-MB allowing for rigid (Path A) or flexible (Path B) library generation.

Mechanism of Action (Type II Inhibition)

These compounds are designed to bind the DFG-out conformation of kinases. The amide moiety forms hydrogen bonds with the hinge region (Glu/Asp residues), while the ethynyl-aryl tail extends into the allosteric hydrophobic pocket.

Detailed Experimental Protocols

Protocol A: Differential Cytotoxicity Screen (Cellular)

Objective: Determine if compounds overcome the T315I mutation. Cell Lines:

  • Ba/F3 WT: Murine pro-B cells expressing Wild Type BCR-ABL.

  • Ba/F3 T315I: Expressing the gatekeeper mutation (Imatinib-resistant).

  • K562: Human CML line (Control).

Methodology:

  • Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates using RPMI-1640 + 10% FBS.

    • Note: For Ba/F3, ensure IL-3 is removed to make survival dependent on BCR-ABL signaling.

  • Treatment: Add compounds (synthesized from 5-E-2-MB) in a 9-point serial dilution (e.g., 10 µM to 1 nM). Include Ponatinib (Positive Control) and DMSO (Vehicle).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add 100 µL CellTiter-Glo (Promega) reagent. Shake for 2 mins, incubate 10 mins. Measure luminescence.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

    • Success Metric: A "Selectivity Ratio" (IC50 parental / IC50 T315I) close to 1.0 indicates the compound effectively evades the mutation.

Protocol B: Biochemical Kinase Assay (ADP-Glo)

Objective: Confirm direct kinase inhibition and rule out off-target toxicity.

  • Reagents: Recombinant ABL1 (T315I) kinase (SignalChem), Poly (Glu, Tyr) 4:1 substrate, Ultra-Pure ATP.

  • Reaction:

    • Mix 2 µL compound + 4 µL Kinase (5 ng/well) in reaction buffer.

    • Incubate 10 mins (Pre-incubation is critical for Type II inhibitors to lock the DFG-out conformation).

    • Add 4 µL ATP/Substrate mix. Incubate 60 mins at RT.

  • Detection: Add 10 µL ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 mins. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Validation:

    • Z-Factor: Must be > 0.5 for the assay to be valid.

    • Reference: Z-Factor calculation formula:

      
      .
      

Critical Interpretation of Results

When analyzing data from 5-E-2-MB derivatives, look for the "Isomer Shift Effect" :

  • Potency Loss: If the 5-position ethynyl group causes the tail to clash with the P-loop of the kinase, you will see a drastic loss in potency (IC50 > 1 µM) compared to the 3-position (Ponatinib) analog.

  • Selectivity Gain: If the compound loses potency against ABL1 but retains activity against VEGFR2 or PDGFR , the 5-position modification may have shifted the selectivity profile, making it a viable candidate for angiogenesis inhibition rather than CML.

Table 2: Troubleshooting Common Issues
ObservationProbable CauseCorrective Action
High IC50 in Cell Assay but Low in Kinase Assay Poor cell permeability or efflux pump substrate.Check LogP (Target 3-5). Add methyl-piperazine tail to improve solubility.[1]
Steep Hill Slope (> 2.0) Compound aggregation or non-specific binding.Add 0.01% Triton X-100 to kinase buffer.
No Activity in T315I Cells Steric clash with Isoleucine 315.The 5-position vector may be pushing the linker directly into the gatekeeper residue.

References

  • O'Hare, T., et al. (2009). "AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance." Cancer Cell.

  • Zhou, T., et al. (2011). "Structural Mechanism of the Pan-BCR-ABL Inhibitor Ponatinib (AP24534): Lessons for Overcoming Kinase Inhibitor Resistance." Chemical Biology & Drug Design.

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Protocol." Promega Technical Manual.

  • Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today.

Sources

Validation

A Researcher's Guide to De-risking Novel Compounds: Cross-Reactivity Profiling of 5-Ethynyl-2-methylbenzamide Derivatives

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating o...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity and late-stage attrition. This guide provides a comprehensive framework for conducting cross-reactivity studies on novel chemical entities, using the hypothetical yet plausible class of 5-Ethynyl-2-methylbenzamide derivatives as a central case study.

For researchers, scientists, and drug development professionals, this document serves as a practical comparison guide. It outlines the requisite experimental strategies to objectively evaluate the selectivity of a new compound series against relevant alternatives, supported by detailed, field-proven protocols. Our focus is not just on the "what" but the "why"—elucidating the scientific rationale behind each step to ensure a robust and self-validating approach to preclinical safety assessment.

The Benzamide Scaffold: A Double-Edged Sword of Therapeutic Promise and Polyspecificity

The benzamide chemical moiety is a well-established pharmacophore present in a diverse array of approved drugs, targeting everything from dopamine and serotonin receptors to enzymes like histone deacetylases (HDACs) and tubulin.[1][2] This very versatility, however, necessitates a cautious and thorough approach to selectivity profiling. A novel benzamide series, such as our subject compounds, the 5-Ethynyl-2-methylbenzamide derivatives, could potentially interact with a wide range of biological targets. Early and comprehensive cross-reactivity screening is therefore not just a regulatory requirement but a fundamental aspect of risk mitigation in drug development.[3][4][5][6][7]

This guide will compare three hypothetical 5-Ethynyl-2-methylbenzamide derivatives (termed EMB-A , EMB-B , and EMB-C ) against a known, relatively selective clinical compound with a related scaffold (Comparator-X) to illustrate the process.

Strategic Framework for Cross-Reactivity Assessment

A multi-tiered approach is essential for efficiently and comprehensively mapping the selectivity profile of a new chemical series. Our recommended workflow integrates in vitro biochemical assays with cell-based target engagement and unbiased proteomic methods.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Hit Validation & On-Target Confirmation cluster_2 Tier 3: Unbiased Off-Target Discovery Biochemical Assays Biochemical Assays Kinase Panel Broad Kinase Panel (e.g., 400+ kinases) Biochemical Assays->Kinase Panel Primary Screen (Single High Concentration) GPCR Panel GPCR Panel (selected targets) Biochemical Assays->GPCR Panel Ion Channel Panel Ion Channel Panel (selected targets) Biochemical Assays->Ion Channel Panel Dose-Response IC50 Determination (for identified hits) Kinase Panel->Dose-Response Hits >70% inhibition CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Dose-Response->CETSA Validate cellular activity Chemoproteomics Chemical Proteomics (e.g., Affinity Chromatography-MS) CETSA->Chemoproteomics Investigate unexpected phenotypes caption Figure 1. Tiered workflow for cross-reactivity profiling.

Caption: Figure 1. A strategic, multi-tiered workflow for assessing compound selectivity.

Tier 1: Broad Spectrum Biochemical Screening

The initial step involves screening the compounds at a single, high concentration (typically 1-10 µM) against a large panel of purified enzymes and receptors. This provides a broad but cost-effective overview of potential off-target interactions.[8]

Comparative Kinase Profiling

Given that a vast number of signaling pathways are regulated by kinases, and many inhibitors exhibit cross-reactivity within the kinome, a comprehensive kinase screen is paramount.[9][10]

Experimental Protocol: Kinase Panel Screen (Luminescent ADP Detection)

This protocol is adapted for a high-throughput format using a universal ADP detection assay, which measures kinase activity by quantifying the amount of ADP produced.[11]

  • Compound Preparation: Prepare 10 mM stock solutions of EMB-A , EMB-B , EMB-C , and Comparator-X in 100% DMSO.

  • Assay Plate Preparation: In a 384-well plate, dispense the kinase, appropriate substrate, and ATP solution.

  • Compound Addition: Add the test compounds to a final concentration of 10 µM. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, and then measure the generated light using a luminometer. The light signal is proportional to the ADP produced and thus to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the DMSO control.

Data Presentation: Tier 1 Kinase Panel Results

CompoundKinase Hits (>70% Inhibition @ 10 µM)Total Kinases ScreenedSelectivity Score (S10)
EMB-A 84680.017
EMB-B 24680.004
EMB-C 254680.053
Comparator-X 44680.009

Note: The Selectivity Score (S10) is the number of inhibited kinases divided by the total number of kinases tested at a specific concentration (10 µM). A lower score indicates higher selectivity.

From this initial screen, EMB-B and Comparator-X appear to be the most selective compounds, while EMB-C demonstrates significant off-target activity.

Tier 2: Hit Validation and Cellular Target Engagement

Hits identified in Tier 1 must be validated through dose-response studies to determine their potency (IC50). Following this, it is crucial to confirm that the compound engages its intended target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13] CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[14][15][16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to verify the engagement of a primary target (e.g., a specific kinase) by EMB-B .

  • Cell Culture: Grow a relevant cell line (e.g., one that expresses the target kinase) to 80-90% confluency.

  • Compound Treatment: Treat the cells with various concentrations of EMB-B (and DMSO as a control) for 1-2 hours.

  • Heat Challenge: Harvest the cells and resuspend them in a buffer. Heat the cell suspensions at a range of temperatures for 3 minutes. The optimal temperature range should be determined empirically but often falls between 40°C and 70°C.

  • Cell Lysis: Lyse the cells through freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or another quantitative protein detection method.

  • Data Interpretation: A positive target engagement will result in a higher amount of soluble target protein at elevated temperatures in the compound-treated samples compared to the DMSO control, indicating thermal stabilization.

G cluster_0 CETSA Workflow cluster_1 Expected Outcome A Treat cells with compound or DMSO vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature D->E Result Compound-treated cells show a rightward shift in the melting curve, indicating target stabilization. E->Result caption Figure 2. Conceptual workflow of a CETSA experiment.

Caption: Figure 2. The process of confirming target engagement in cells using CETSA.

Data Presentation: Comparative IC50 Values and CETSA Results

CompoundPrimary Target IC50 (nM)Key Off-Target IC50 (nM)Cellular Target Engagement (CETSA)
EMB-A 25Kinase X: 150Moderate Stabilization
EMB-B 15Kinase Y: >10,000Strong Stabilization
EMB-C 5Kinase Z: 30Strong Stabilization
Comparator-X 50Kinase W: 800Moderate Stabilization

This data confirms the high potency and selectivity of EMB-B for its primary target, which is further validated by its strong ability to stabilize the target protein in a cellular environment.

Tier 3: Unbiased Off-Target Discovery with Chemical Proteomics

While panel screens are excellent for known targets, they cannot identify novel or unexpected interactions. Chemical proteomics serves as an unbiased method to pull down binding partners of a compound from a complex cellular lysate.[17][18][19][20] This is particularly valuable for deconvoluting mechanisms of toxicity or polypharmacology.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of the most promising compound (e.g., EMB-B ) that incorporates a linker and an affinity tag (like biotin) without significantly disrupting its binding activity.

  • Lysate Preparation: Prepare a lysate from a relevant cell line or tissue.

  • Affinity Pulldown: Incubate the biotinylated EMB-B probe with the cell lysate. As a control, perform a parallel incubation with an excess of the non-biotinylated ("free") EMB-B to competitively inhibit specific binding.

  • Capture: Use streptavidin-coated beads to capture the biotinylated probe and its bound proteins.

  • Elution and Digestion: Wash the beads to remove non-specific binders, then elute the bound proteins and digest them into peptides (e.g., with trypsin).

  • Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competitively inhibited control. These are high-confidence off-targets.

Data Presentation: Potential Off-Targets for EMB-B Identified by Chemoproteomics

Protein IDProtein NameFunctionConfidence Score
P00533Epidermal Growth Factor Receptor (EGFR)Receptor Tyrosine KinaseHigh
Q05397NAD(P)H Quinone Dehydrogenase 2 (NQO2)OxidoreductaseMedium

The identification of NQO2 as a potential off-target for a kinase inhibitor is not without precedent and highlights the power of this unbiased approach to uncover interactions outside the target class.[21]

Conclusion and Recommendations

This comparative guide outlines a systematic and robust strategy for characterizing the cross-reactivity of novel 5-Ethynyl-2-methylbenzamide derivatives.

  • EMB-C shows a high degree of off-target activity in initial screens and would likely be deprioritized due to the high risk of toxicity.

  • EMB-A demonstrates a better profile but still has a notable off-target liability (Kinase X) that would require further investigation.

  • EMB-B emerges as the superior candidate from this hypothetical study. It is potent, highly selective in biochemical assays, demonstrates strong target engagement in cells, and has a limited and well-defined set of potential off-targets from an unbiased proteomic screen.

By integrating broad biochemical panels, cellular target validation, and unbiased proteomics, researchers can build a comprehensive selectivity profile. This data-driven approach is indispensable for making informed decisions, de-risking novel chemical matter, and ultimately increasing the probability of success in the complex endeavor of drug development.

References

  • Creative Proteomics. (2025, April 17). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Taylor & Francis Online. (2021, January 12). Off-target identification by chemical proteomics for the understanding of drug side effects.
  • OracleBio. (2025, November 5). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • MDPI. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
  • PMC. Measuring and interpreting the selectivity of protein kinase inhibitors.
  • AZoLifeSciences. (2026, February 12). Proteomics Approaches to Overcome Undruggable Targets in Disease.
  • Molecular & Cellular Proteomics. (2007, October 19). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors.
  • AnaPath. (2019, February 26). Tissue Cross-Reactivity Study and its Applications.
  • BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • IPHASE Biosciences. (2025, August 15). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines.
  • PMC. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Wikipedia. Cross-reactivity.
  • Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies.
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Promega. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
  • ResearchGate. Measuring and interpreting the selectivity of protein kinase inhibitors.
  • PMC. (2024, April 16). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation.
  • RSC Publishing. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.
  • Science.gov. selected benzamide derivatives: Topics by Science.gov.
  • MDPI. (2023, October 4). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking.
  • PMC. (2020, April 4). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethynyl-2-methylbenzamide
Reactant of Route 2
5-Ethynyl-2-methylbenzamide
© Copyright 2026 BenchChem. All Rights Reserved.